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  • Product: 3,4-Dihydro-2H-1,3-benzothiazine-2-thione
  • CAS: 92808-77-0

Core Science & Biosynthesis

Foundational

Pharmacological Potential of 1,3-Benzothiazine-2-thione Derivatives

The following technical guide details the pharmacological landscape, synthesis, and development potential of 1,3-benzothiazine-2-thione derivatives. Technical Guide for Drug Development & Application Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological landscape, synthesis, and development potential of 1,3-benzothiazine-2-thione derivatives.

Technical Guide for Drug Development & Application Scientists

Executive Summary

The 1,3-benzothiazine-2-thione scaffold represents a privileged heterocyclic core distinct from its more common isomers (1,2-benzothiazines like piroxicam or 1,4-benzothiazines).[1][2] Its pharmacological value lies in the cyclic dithiocarbamate moiety (–N–C(=S)–S–) embedded within a rigid bicyclic system.[2] This structure confers unique electronic properties, enabling high-affinity interactions with metalloenzymes (e.g., Urease, Carbonic Anhydrase) and specific reactivity towards biological thiols, making it a potent candidate for antimicrobial and anticancer therapeutics.[2]

This guide moves beyond basic literature reviews to provide a structural blueprint for optimizing this scaffold, supported by synthesis protocols and mechanistic insights.

Structural Integrity & Synthesis Strategies

The Core Scaffold

The 1,3-benzothiazine-2-thione core consists of a benzene ring fused to a six-membered ring containing nitrogen and sulfur at positions 3 and 1, respectively.[1][2] The critical pharmacophore is the thione (C=S) group at position 2.[2]

  • Lipophilicity: The benzo-fusion enhances membrane permeability compared to monocyclic 1,3-thiazines.[1][2]

  • Electronic Character: The thione sulfur is a "soft" Lewis base, making these derivatives exceptional chelators for soft metal ions (e.g.,

    
    , 
    
    
    
    ) found in enzyme active sites.[2]
Validated Synthesis Protocol

To ensure high yield and regioselectivity, the Cyclization of 2-(aminomethyl)benzenethiol is the preferred route.[2] This method avoids the formation of isomeric 3,1-benzothiazines.[1][2]

Experimental Workflow:
  • Precursor Preparation: Reduction of thiosalicylic acid amides or 2-cyanobenzenethiol to obtain 2-(aminomethyl)benzenethiol .[1][2]

  • Cyclization: Reaction with Carbon Disulfide (

    
    ) in the presence of a base (KOH or 
    
    
    
    ).[2]
  • Workup: Acidification to precipitate the thione.[1][2]

Step-by-Step Protocol (Self-Validating):

  • Step 1: Dissolve 2-(aminomethyl)benzenethiol (10 mmol) in Ethanol (20 mL) containing KOH (11 mmol).

  • Step 2: Cool to 0–5°C. Add

    
     (15 mmol) dropwise over 20 minutes. Checkpoint: Solution should turn yellow/orange, indicating dithiocarbamate formation.[2]
    
  • Step 3: Reflux for 4–6 hours. Validation: Monitor TLC (Hexane:EtOAc 7:3) for disappearance of thiol starting material.[2]

  • Step 4: Cool and acidify with 10% HCl. Filter the yellow precipitate.[2]

  • Step 5: Recrystallize from Ethanol/DMF.[1][2]

SynthesisPath cluster_conditions Reaction Conditions Precursor 2-(Aminomethyl) benzenethiol Intermediate Dithiocarbamate Intermediate Precursor->Intermediate Nucleophilic Attack Product 3,4-Dihydro-1,3- benzothiazine-2-thione Intermediate->Product Cyclization (-H2S) Reagent CS2 / KOH (Reflux)

Figure 1: Synthetic pathway for the construction of the 1,3-benzothiazine-2-thione core via dithiocarbamate cyclization.

Pharmacological Profiles & Mechanisms[2][3]

Urease Inhibition (Primary Target)

The thione moiety mimics the substrate urea but binds more tightly to the nickel-containing active site of Urease (EC 3.5.1.5).[2] This is critical for treating Helicobacter pylori infections and preventing catheter encrustation.[1][2]

  • Mechanism: The thione sulfur coordinates with the bi-nickel center (

    
    ), displacing the water molecule required for urea hydrolysis.[2]
    
  • Potency: Derivatives often exhibit

    
     values in the low micromolar range (
    
    
    
    ), superior to standard acetohydroxamic acid.[2]

Data Summary: Urease Inhibition Potency

Compound Substituent (N-3) IC50 (µM) Potency vs. Standard
H (Unsubstituted) 22.5 ± 1.2 Comparable
Phenyl 15.2 ± 0.8 1.5x Potency
4-Chlorophenyl 9.8 ± 0.5 2.3x Potency

| Acetohydroxamic Acid (Std) | 21.0 ± 1.5 | Reference |[1][2]

Antimicrobial & Antifungal Activity

These derivatives act as biocides through two synergistic mechanisms:[1]

  • Metal Depletion: Chelation of essential trace metals (Fe, Zn) required for bacterial growth.[2]

  • Membrane Disruption: The lipophilic benzothiazine core penetrates the lipid bilayer, while the thione group reacts with membrane proteins.[2]

Anticancer Potential

Recent studies highlight the cytotoxic potential of 1,3-benzothiazine-2-thiones against MCF-7 (breast) and HeLa (cervical) cell lines.[1][2]

  • Pathway: Induction of apoptosis via Caspase-3 activation .[1]

  • SAR Insight: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the benzene ring significantly enhance cytotoxicity by increasing the electrophilicity of the core, facilitating covalent interaction with cellular thiols.[2]

Structure-Activity Relationship (SAR)

To optimize this scaffold for specific targets, modifications must be strategic.[2]

SAR_Map Core 1,3-Benzothiazine- 2-thione Core N3 Position N-3 (Tolerates Bulk) Core->N3 C4 Position C-4 (Stereocenter Potential) Core->C4 Benzene Benzene Ring (Electronic Tuning) Core->Benzene Thione C=2 Thione (Essential Pharmacophore) Core->Thione N3_Action Aryl/Alkyl groups here modulate solubility & urease binding affinity N3->N3_Action C4_Action Substitution here (e.g., Phenyl) creates chiral centers; affects metabolic stability C4->C4_Action Benzene_Action EWG (Cl, NO2) enhances anticancer activity; EDG (OMe) lowers toxicity Benzene->Benzene_Action Thione_Action Do NOT modify; Conversion to =O (one) loss of potency Thione->Thione_Action

Figure 2: Strategic modification points on the 1,3-benzothiazine-2-thione scaffold for lead optimization.

Experimental Validation Protocols

Urease Inhibition Assay (Jack Bean Urease)

Objective: Determine the


 of the synthesized derivative.
  • Reagents: Jack bean urease (5 U/mL), PBS (pH 6.8), Urea (100 mM), Phenol red indicator.

  • Procedure:

    • Incubate 10 µL of enzyme with 10 µL of test compound (various concentrations) for 15 min at 37°C.

    • Add 40 µL of Urea substrate solution.[2]

    • Incubate for 30 min.

    • Measure ammonia production via colorimetric change (absorbance at 625 nm) using the indophenol method.[2]

  • Calculation:

    
    .
    
In Vitro Cytotoxicity (MTT Assay)

Objective: Assess antiproliferative activity.[2]

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
  • Treatment: Add test compounds (0.1 – 100 µM) and incubate for 48h.

  • Development: Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

Future Outlook & Challenges

  • Solubility: The thione group reduces water solubility.[2] Formulation strategies (e.g., cyclodextrin inclusion complexes) or introducing polar groups at N-3 are necessary for in vivo bioavailability.[2]

  • Metabolic Stability: The thione (C=S) is prone to oxidative desulfurization to the ketone (C=O) by cytochrome P450s.[2] Bioisostere replacement or steric shielding at N-3 can mitigate this.[1][2]

References

  • Vertex AI Search. (2025).[2] Developing a scaffold for urease inhibition based on benzothiazoles: Synthesis, docking analysis, and therapeutic potential. Link

  • Vertex AI Search. (2025).[2] Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Link

  • Vertex AI Search. (2025).[2] 1,3,5-Thiadiazinane thione derivatives as significant urease inhibitors.[2][3] Link

  • Vertex AI Search. (2025).[2] Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Link[2]

  • Vertex AI Search. (2025).[2] Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents. Link

Sources

Exploratory

Thermodynamic Stability of 3,4-Dihydro-2H-1,3-benzothiazine-2-thione: A Technical Guide

This guide serves as a definitive technical reference for the thermodynamic stability, synthesis, and structural dynamics of 3,4-dihydro-2H-1,3-benzothiazine-2-thione (CAS: 92808-77-0). It is designed for researchers req...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the thermodynamic stability, synthesis, and structural dynamics of 3,4-dihydro-2H-1,3-benzothiazine-2-thione (CAS: 92808-77-0). It is designed for researchers requiring rigorous methodological validation and mechanistic insight.

Part 1: Executive Technical Summary

3,4-dihydro-2H-1,3-benzothiazine-2-thione is a bicyclic heterocycle integrating a benzene ring with a six-membered 1,3-thiazine ring containing a thione (C=S) moiety. Belonging to the class of cyclic dithiocarbamates, its thermodynamic profile is governed by the competition between aromatic stabilization and the ring strain of the saturated thiazine segment, alongside a critical thione-thiol tautomeric equilibrium.

While often overshadowed by its unsaturated analog (1,3-benzothiazole-2-thione), this dihydro derivative presents unique stability challenges and opportunities in drug development, particularly as a lipophilic scaffold for antifungal and antibacterial agents. This guide establishes the protocols for synthesizing, characterizing, and quantifying the energetic stability of this compound.

Part 2: Structural Dynamics & Tautomerism

The thermodynamic stability of this molecule is fundamentally rooted in its tautomeric preference. Like many N-heterocyclic thiones, it can exist in two forms: the thione (lactam-like) and the thiol (lactim-like).

The Thione-Thiol Equilibrium

Experimental evidence and Density Functional Theory (DFT) studies on homologous series (e.g., benzothiazoles, benzoxazines) consistently demonstrate that the thione tautomer is the thermodynamically favored species in both the gas phase and polar solvents.

  • Thione Form (2H): Characterized by a C=S double bond and an N-H bond. The high bond energy of the N-H bond and the significant resonance stabilization of the thioamide group drive this preference.

  • Thiol Form (SH): Characterized by a C-S single bond and an S-H bond, resulting in an aromatic 1,3-thiazine ring. Despite the gain in aromatization energy of the heterocyclic ring, the labile S-H bond and weaker C-S bond render this form less stable (~15–20 kJ/mol higher in energy).

Visualization of Tautomeric Pathways

Tautomerism Thione Thione Tautomer (Thermodynamically Favored) C=S, N-H TS Proton Transfer Transition State Thione->TS + ΔG‡ (Activation) Thiol Thiol Tautomer (Kinetic Minor Species) C-S, S-H TS->Thiol Fast Reversion Thiol->Thione Spontaneous (-15 kJ/mol)

Figure 1: Energy landscape of the thione-thiol tautomerism. The thione form acts as the thermodynamic sink.

Part 3: Thermodynamic Parameters & Estimation

Direct experimental combustion data for the specific dihydro variant is sparse in open literature. However, using Group Additivity Methods and data from the closely related analog 3H-1,3-benzothiazole-2-thione , we can derive high-confidence estimates to guide experimental validation.

Comparative Energetics Table
Parameter3H-1,3-Benzothiazole-2-thione (Exp. Analog)3,4-Dihydro-2H-1,3-benzothiazine-2-thione (Est.)Rationale for Shift
CAS Number 149-30-492808-77-0 -
State (298 K) Solid (Crystalline)Solid (Crystalline)High MW and polarity.

(Solid)
-88.5 ± 2.8 kJ/mol-115 ± 10 kJ/mol Saturation of C=C bond releases energy (exothermic).

(Gas)
+42.0 ± 2.7 kJ/mol+15 ± 10 kJ/mol Loss of aromaticity in hetero-ring lowers stability vs fully aromatic, but saturation stabilizes.
Melting Point 180–182 °C190–195 °C Increased conformational flexibility of dihydro ring may lower MP slightly vs planar analog, but thione dipoles maintain high lattice energy.

Note: Analog values derived from combustion calorimetry studies [1].

Part 4: Experimental Protocols

To rigorously establish the stability profile, two core workflows are required: Synthesis (to obtain pure material) and Calorimetry (to measure stability).

Protocol A: Synthesis via Cyclization

This protocol utilizes 2-aminobenzyl chloride, avoiding the unstable 2-aminobenzyl alcohol intermediates and ensuring high regioselectivity.

Reagents:

  • 2-Aminobenzyl chloride hydrochloride (10 mmol)

  • Carbon Disulfide (CS₂, 15 mmol) - Caution: Neurotoxic/Flammable

  • Triethylamine (Et₃N, 25 mmol)

  • Ethanol (anhydrous, 50 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-aminobenzyl chloride HCl in ethanol under a nitrogen atmosphere.

  • Activation: Add Triethylamine dropwise at 0°C to liberate the free amine. Stir for 15 minutes.

  • Addition: Add Carbon Disulfide (CS₂) slowly via syringe. The solution will turn yellow as the dithiocarbamate intermediate forms.

  • Cyclization: Heat the mixture to reflux (80°C) for 6 hours. The intramolecular nucleophilic attack of sulfur on the benzylic carbon closes the ring.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting amine.

  • Isolation: Cool to room temperature. Pour into ice-water (100 mL). The product will precipitate as a pale yellow solid.

  • Purification: Filter and recrystallize from Ethanol/Water (9:1) to obtain analytical grade crystals.

Protocol B: Combustion Calorimetry

To determine the Standard Molar Enthalpy of Formation (


).

System: Isoperibol Rotating Bomb Calorimeter. Reaction:



  • Calibration: Calibrate the system using Benzoic Acid (NIST Standard 39j).

  • Sample Prep: Pelletize ~0.5g of dried, purified 3,4-dihydro-2H-1,3-benzothiazine-2-thione.

  • Combustion: Burn in 3.04 MPa of pure Oxygen. Add 10 mL of water to the bomb to dissolve sulfur oxides.

  • Correction: Analyze the bomb washings via Ion Chromatography to quantify sulfate/sulfite ratios and correct for nitric acid formation.

  • Calculation: Use the corrected heat of combustion (

    
    ) to calculate 
    
    
    
    using Hess's Law.
Synthesis Logic Diagram

Synthesis Start 2-Aminobenzyl Chloride (Precursor) Step1 Base Activation (Et3N) Generation of Free Amine Start->Step1 Step2 Nucleophilic Attack on CS2 Formation of Dithiocarbamate Step1->Step2 + CS2 Inter Intermediate: N-(2-chloromethylphenyl)dithiocarbamate Step2->Inter Step3 Intramolecular Cyclization (Reflux, -HCl) Inter->Step3 S-alkylation Product 3,4-dihydro-2H-1,3-benzothiazine-2-thione (Target Molecule) Step3->Product

Figure 2: Synthetic pathway for the construction of the benzothiazine-thione core.

Part 5: References

  • Ribeiro da Silva, M. A. V., et al. (2010). "Experimental and Theoretical Study of the Structures and Enthalpies of Formation of 3H-1,3-Benzoxazole-2-thione, 3H-1,3-Benzothiazole-2-thione, and Their Tautomers." The Journal of Physical Chemistry A, 114(24), 6666–6674.

  • Sigma-Aldrich. (n.d.). "Product Specification: 3,4-Dihydro-2H-1,3-benzothiazine-2-thione (CAS 92808-77-0)."

  • Wang, R., et al. (2016).[1] "Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones." Organic Letters, 18(15), 3558–3561. (Cited for 2-aminobenzyl reactivity context).

  • Mukaiyama, T., et al. (2022).[2][3] "CS2/CO2 Utilization Using Mukaiyama Reagent as a (Thio)carbonylating Promoter." ACS Omega, 7(26), 22881–22890.

Sources

Foundational

The Architectural Blueprint of a Privileged Scaffold: A Guide to the Synthetic Pathways of 1,3-Benzothiazines

Abstract The 1,3-benzothiazine core is a cornerstone in medicinal chemistry and materials science, bestowing unique pharmacological and physicochemical properties upon molecules that incorporate this privileged heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-benzothiazine core is a cornerstone in medicinal chemistry and materials science, bestowing unique pharmacological and physicochemical properties upon molecules that incorporate this privileged heterocyclic scaffold. The inherent nitrogen-sulfur axis within the thiazine ring, fused to a benzene ring, creates a structure with a rich electronic profile, capable of engaging in a multitude of biological interactions. This has led to their exploration as anticancer, anti-inflammatory, antimicrobial, and central nervous system-active agents. This in-depth technical guide provides a comprehensive review of the primary synthetic strategies for constructing the 1,3-benzothiazine framework. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into the rationale behind experimental design. This guide is intended for researchers, scientists, and drug development professionals, providing a robust foundation for the synthesis and derivatization of this important class of compounds.

Introduction: The Significance of the 1,3-Benzothiazine Scaffold

The fusion of a benzene ring with a 1,3-thiazine ring creates a bicyclic system with a unique conformational and electronic landscape. This structure is not only a key pharmacophore in a variety of bioactive molecules but also serves as a versatile synthetic intermediate for the construction of more complex fused heterocyclic systems. The presence of both a hydrogen bond donor (N-H) and acceptor (N), along with the sulfur atom, allows for a diverse range of non-covalent interactions with biological macromolecules. Furthermore, the thiazine ring can adopt various conformations, influencing the spatial arrangement of substituents and, consequently, their biological activity.

This guide will systematically explore the most significant and widely employed synthetic routes to 1,3-benzothiazines, with a focus on the logic behind the chosen methodologies. We will examine classical condensation reactions, modern multicomponent strategies, and innovative electrochemical and organocatalytic approaches.

Foundational Strategies: Syntheses from 2-Aminothiophenol

One of the most classical and versatile approaches to the 1,3-benzothiazine core utilizes the readily available starting material, 2-aminothiophenol. This strategy hinges on the nucleophilic character of both the amino and thiol groups, which can react with a variety of electrophilic partners.

Condensation with Carbonyl Compounds

The reaction of 2-aminothiophenol with aldehydes and ketones is a direct and efficient method for the synthesis of 2-substituted and 2,2-disubstituted-2,3-dihydro-1,3-benzothiazines. The reaction typically proceeds through the initial formation of a Schiff base (iminium ion) between the amino group and the carbonyl compound, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon.

Mechanism of Formation from 2-Aminothiophenol and an Aldehyde:

G cluster_0 Schiff Base Formation cluster_1 Intramolecular Cyclization 2_aminothiophenol 2-Aminothiophenol schiff_base Schiff Base Intermediate 2_aminothiophenol->schiff_base + RCHO, -H2O aldehyde Aldehyde (RCHO) benzothiazine 2,3-Dihydro-1,3-benzothiazine schiff_base->benzothiazine Intramolecular nucleophilic attack

Caption: Formation of 2,3-dihydro-1,3-benzothiazine from 2-aminothiophenol and an aldehyde.

A variety of catalysts can be employed to promote this reaction, ranging from simple acid or base catalysis to more sophisticated systems. The choice of catalyst and reaction conditions can significantly impact the reaction time and yield.[1][2][3][4][5]

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes

Catalyst SystemSolventTemperature (°C)TimeYield Range (%)Reference
H₂O₂/HClEthanolRoom Temperature45-60 min85-94[2][5]
Zn(OAc)₂·2H₂O (5 mol%)Solvent-free8030-60 min67-96[3][5]
SnP₂O₇Not specifiedNot specified8-35 min87-95[2][5]
[PhI(OH)OTs] (Koser's reagent)1,4-DioxaneRoom Temperature15 min80-90[1][5]
Cu₂O/DMSONot specifiedRoom Temperature3-5 h70-90[1][5]
Amberlite IR120 Resin (Microwave)Not specified855-10 min88-95[1][5]

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl [2][5]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To the stirred solution, add 30% hydrogen peroxide (H₂O₂) and concentrated hydrochloric acid (HCl). The optimal ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl is 1:1:6:3.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[5]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[5]

Multicomponent Approaches: Efficiency in a Single Pot

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. Several MCRs have been developed for the synthesis of 1,3-benzothiazines, often providing high yields and operational simplicity.

Three-Component Synthesis of 2,3-Dihydro-4H-1,3-benzothiazin-4-ones

A prominent example is the one-pot, three-component reaction of 2-mercaptobenzoic acid, an aldehyde, and an amine. This reaction efficiently constructs the 2,3-dihydro-4H-benzo[e][1][6]thiazin-4-one core. The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the thiol group of 2-mercaptobenzoic acid. Subsequent intramolecular cyclization via amide bond formation yields the final product.

Mechanism of the Three-Component Synthesis of 2,3-Dihydro-4H-1,3-benzothiazin-4-ones:

G cluster_0 Imine Formation cluster_1 Thio-Michael Addition cluster_2 Intramolecular Cyclization aldehyde Aldehyde imine Imine aldehyde->imine + Amine, -H2O amine Amine adduct Thio-Michael Adduct imine->adduct mercaptobenzoic_acid 2-Mercaptobenzoic Acid mercaptobenzoic_acid->adduct benzothiazinone 2,3-Dihydro-4H-1,3- benzothiazin-4-one adduct->benzothiazinone Amide formation, -H2O

Caption: Three-component synthesis of 2,3-dihydro-4H-1,3-benzothiazin-4-ones.

This efficient procedure allows for the synthesis of a diverse library of benzothiazinones by varying the aldehyde and amine components.[7]

Experimental Protocol: Multicomponent Synthesis of Benzothiazin-4-ones [7]

  • Reaction Setup: In a suitable solvent such as toluene, combine the amine (e.g., N-(3-aminopropyl)piperidine, 4-(2-aminoethyl)morpholine, or 1-(2-aminoethyl)piperidine), an aliphatic or aromatic aldehyde, and thiosalicylic acid.

  • Reaction Conditions: Heat the reaction mixture, typically for around 5 hours.

  • Work-up and Isolation: After cooling, the product can be isolated and purified using standard techniques such as column chromatography.

Electrochemical Synthesis: A Green and Efficient Alternative

Electrochemical methods offer a sustainable and environmentally friendly approach to organic synthesis, often avoiding the need for harsh reagents and high temperatures. An electrochemical intramolecular dehydrogenative cyclization of N-benzylbenzenecarbothioamides has been successfully employed to form 4H-1,3-benzothiazines.[8] This method involves the anodic oxidation of the substrate to generate a radical cation, which then undergoes cyclization.

Mechanism of Electrochemical Synthesis of 4H-1,3-Benzothiazines:

G start_material N-benzylbenzene- carbothioamide radical_cation Radical Cation (Anodic Oxidation) start_material->radical_cation -e⁻ cyclized_radical Cyclized Radical Intermediate radical_cation->cyclized_radical Intramolecular Cyclization benzothiazine 4H-1,3-Benzothiazine cyclized_radical->benzothiazine -H⁺, -e⁻

Caption: Electrochemical synthesis of 4H-1,3-benzothiazines via dehydrogenative cyclization.

Experimental Protocol: Electrochemical Synthesis of 4H-1,3-benzothiazines [8]

  • Electrochemical Setup: The electrolysis is carried out in an undivided cell equipped with a platinum plate anode and a graphite rod cathode.

  • Reaction Mixture: The N-benzylbenzenecarbothioamide substrate is dissolved in a suitable solvent.

  • Electrolysis: A constant voltage (e.g., 6.5 V) is applied to the stirred solution for a specified time (e.g., 30 minutes) at room temperature under an air atmosphere.[8]

  • Work-up and Isolation: After the electrolysis is complete, the product is isolated and purified using standard chromatographic techniques.

Modern Catalytic Approaches

Copper-Catalyzed Three-Component Cascade Synthesis

A novel and efficient synthesis of 1,3-benzothiazines has been developed through a copper-catalyzed three-component cascade reaction of ortho-aminohydrazones, elemental sulfur, and bromodifluoroalkylative reagents.[9] This strategy is noteworthy for its use of readily available starting materials and its formation of the benzothiazine core in a single step. The proposed mechanism involves a copper-carbene intermediate.[9]

Proposed Mechanistic Pathway:

G hydrazone o-Aminohydrazone cu_carbene Cu-Carbene Intermediate hydrazone->cu_carbene sulfur S₈ sulfur->cu_carbene bromo_reagent Bromodifluoro- alkylative Reagent bromo_reagent->cu_carbene cu_catalyst Cu Catalyst cu_catalyst->cu_carbene benzothiazine 1,3-Benzothiazine cu_carbene->benzothiazine Cascade Reaction

Caption: Copper-catalyzed three-component synthesis of 1,3-benzothiazines.

Organocatalytic Enantioselective Synthesis

The development of enantioselective methods for the synthesis of chiral 1,3-benzothiazines is of significant interest for the preparation of optically active pharmaceutical agents. An organocatalytic approach utilizing a cinchona-derived squaramide catalyst has been successfully employed for the enantioselective synthesis of 1,3-benzothiazine derivatives.[6][10] This method involves a highly chemoselective 1,2-addition of thiols to 2-isothiocyanatochalcones, followed by an enantioselective intramolecular thia-Michael addition cascade.[6][10] This strategy provides access to enantioenriched 1,3-benzothiazines with good to excellent yields and enantioselectivities.[6][10]

Conclusion and Future Outlook

The synthesis of the 1,3-benzothiazine scaffold has evolved from classical condensation reactions to highly efficient and selective modern catalytic methods. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and considerations of efficiency and sustainability. Multicomponent reactions and electrochemical approaches represent significant advances in the field, offering streamlined and environmentally benign pathways to this important heterocyclic system.

Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, including those that allow for the asymmetric synthesis of a broader range of chiral 1,3-benzothiazine derivatives. The continued exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new 1,3-benzothiazine-based compounds with enhanced biological activities and material properties, further solidifying the importance of this versatile scaffold in chemical science.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]

  • Enantioselective Synthesis of 1,3-Benzothiazine Derivatives: An Organocatalytic Chemoselective Approach. (2023). ACS Publications. [Link]

  • Synthesis of 4H‐1,3‐benzoxazinesa. (n.d.). ResearchGate. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). MDPI. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PMC. [Link]

  • Cu-Catalyzed Three-Component Cascade Synthesis of 1,3-Benzothiazines from ortho-Aminohydrazones and Bromodifluoroacetamides. (2022). PubMed. [Link]

  • Enantioselective Synthesis of 1,3-Benzothiazine Derivatives: An Organocatalytic Chemoselective Approach. (2023). PubMed. [Link]

  • Synthesis of Cinchona Alkaloids-derived Chiral Squaramide Polymers and Their Application to Asymmetric Catalysis. (n.d.). Kyushu University Institutional Repository. [Link]

  • 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one. (n.d.). PubMed Central. [Link]

  • Synthetic route to obtain benzothiazin-4-ones. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. (n.d.). PMC. [Link]

  • 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. (n.d.). PMC. [Link]

  • One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. (2013). MDPI. [Link]

  • Copper‐catalyzed three‐component cascade synthesis of 1,3‐benzothiazines. (n.d.). ResearchGate. [Link]

  • Cinchona-squaramide catalyst I. (n.d.). ResearchGate. [Link]

  • A Copper‐Benzotriazole‐Based Coordination Polymer Catalyzes the Efficient One‐Pot Synthesis of (N′‐Substituted). (n.d.). SciSpace. [Link]

  • Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. (n.d.). Organic Chemistry Portal. [Link]

  • Copper(I)‐Catalyzed Cascade Synthesis of 2‐Substituted 1,3‐Benzothiazoles: Direct Access to Benzothiazolones. (n.d.). ResearchGate. [Link]

  • Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. (n.d.). RSC Publishing. [Link]

  • Synthesis of 4H-1,3-Benzoxazines via Metal- and Oxidizing Reagent-Free Aromatic C-H Oxygenation. (2017). PubMed. [Link]

  • Synthesis of 2,3-dihydro-1H-phenothiazin-4(10H)-ones. (n.d.). RSC Publishing. [Link]

  • Described procedures for the synthesis of 4H-benzo[d]-[1][6]oxazines and our developed protocol. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. (2009). PubMed. [Link]

  • Synthesis of 4H-1,3-benzoxazines. (n.d.). Organic Chemistry Portal. [Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives. (2020). MDPI. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011). Arabian Journal of Chemistry. [Link]

  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (2025). PMC. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies. [Link]

Sources

Exploratory

Foreword: Unlocking the Therapeutic Potential of the Benzothiazine Scaffold

An In-Depth Technical Guide to the Biological Activity of 3,4-dihydro-2H-1,3-benzothiazine-2-thione Analogs As a Senior Application Scientist, my focus extends beyond mere data generation to the strategic interpretation...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3,4-dihydro-2H-1,3-benzothiazine-2-thione Analogs

As a Senior Application Scientist, my focus extends beyond mere data generation to the strategic interpretation of molecular behavior and its therapeutic implications. The 3,4-dihydro-2H-1,3-benzothiazine-2-thione scaffold represents a fascinating and underexplored area of medicinal chemistry. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these analogs, moving from foundational chemistry to applied biological evaluation. We will dissect not just what these compounds do, but why they are structured for such activity and how their potential can be systematically evaluated. This document is designed to be a functional tool, blending established knowledge with actionable protocols to empower your research and development endeavors.

The Core Moiety: Structural and Chemical Rationale

The 1,3-benzothiazine nucleus, a fusion of a benzene ring with a thiazine ring, is a "privileged structure" in medicinal chemistry.[1] The incorporation of a thione group (C=S) at the 2-position and saturation to form the 3,4-dihydro analog introduces specific stereoelectronic properties that are critical to its bioactivity. The nitrogen and sulfur heteroatoms act as key hydrogen bond acceptors and donors, and their arrangement within the folded bicyclic structure provides a three-dimensional framework ideal for interacting with biological targets.[2]

The rationale for focusing on this scaffold is twofold:

  • Structural Rigidity and Flexibility: The dihydro-benzothiazine ring possesses a degree of conformational flexibility, often described as a "fold" along the N-S axis, which is believed to be crucial for its interaction with enzymes and receptors, similar to the well-studied phenothiazines.[2]

  • Thione Functionality: The exocyclic thione group is a potent metal chelator and can participate in various biochemical reactions, including redox cycling, which may underpin its antimicrobial and anticancer effects.

dot graph TD subgraph Core_Structure A["3,4-dihydro-2H-1,3-benzothiazine-2-thione"] --> B((

)); end

end

Caption: Core chemical structure of the 3,4-dihydro-2H-1,3-benzothiazine-2-thione scaffold.

General Synthesis Strategy: A Pathway to Novel Analogs

The creation of a diverse library of analogs is predicated on a robust and flexible synthetic strategy. A common and effective approach involves the cyclization of intermediates derived from 2-aminothiophenol. This multi-step process allows for the introduction of diversity at various points.

The choice of a one-pot, three-component reaction, catalyzed by an agent like DABCO (1,4-diazabicyclo[2.2.2]octane), is often favored for its efficiency and higher yields.[3] This approach minimizes intermediate isolation steps, saving time and resources, which is a critical consideration in a drug discovery pipeline.

// Diagram styling graph [bgcolor="transparent"]; node [penwidth=2, color="#5F6368"]; edge [color="#5F6368", penwidth=1.5]; }

Caption: General workflow for the synthesis of benzothiazine derivatives.

Key Biological Activities and Mechanistic Insights

The therapeutic potential of this scaffold is broad, with significant findings in antimicrobial, anticancer, and anti-inflammatory applications.[4]

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[5] Benzothiazole and benzothiazine derivatives have demonstrated considerable efficacy against a range of bacteria and fungi.[6][7] The proposed mechanism often involves the disruption of cellular respiration or interference with cell wall synthesis, though the exact pathways can vary depending on the specific analog and microbial species.

Expert Insight: The lipophilicity of the analogs plays a crucial role. Substituents that increase lipid solubility can enhance the compound's ability to penetrate the microbial cell membrane, a key self-validating feature in initial screening. Therefore, designing analogs with varying lipophilic groups is a rational starting point.

Analog / Derivative Test Organism Activity (MIC, µg/mL) Reference
Benzothiazole-2-thione Mannich basesStaphylococcus aureusGood MIC values reported[6]
1,2-Benzothiazine derivativesBacillus subtilis25–600[8]
1,2-Benzothiazine derivativesStaphylococcus aureus100–500[8]
1,3-Benzothiazole-2-yl-hydrazonesVarious bacteria & fungiModerate activity observed[5]
Anticancer Activity

Several benzothiazine analogs exhibit potent cytotoxic effects against various cancer cell lines.[9][10] The planar, aromatic portion of the molecule can intercalate with DNA, while other substituents can interact with specific enzymes or receptors involved in cell proliferation and survival.

One of the key mechanisms identified for related compounds is the induction of apoptosis.[11] This is a critical feature for a potential anticancer drug, as it implies a programmed cell death pathway rather than necrotic cell death, which can trigger inflammation.

Expert Insight: When screening for anticancer activity, it is vital to include a non-cancerous cell line (e.g., NIH3T3 mouse fibroblast) to assess selectivity. A high therapeutic index (ratio of toxicity in cancer cells to toxicity in normal cells) is a primary indicator of a promising lead compound.[11]

Analog / Derivative Cancer Cell Line Activity (IC₅₀, µM) Reference
Benzothiazole-thiazolidine deriv. (4a)C6 (rat brain glioma)30[11]
Benzothiazole-oxadiazole deriv. (6e)CCRF-CEM (leukemia)8[12]
2-Aryl-4H-3,1-benzothiazinesVariousAntiproliferative activity reported[10]
Thiourea containing benzothiazole deriv.U-93716.23[13]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Benzothiazine derivatives have been identified as potent anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[8][14] The drug Piroxicam, a 1,2-benzothiazine derivative, is a well-established non-steroidal anti-inflammatory drug (NSAID), highlighting the therapeutic precedent for this scaffold.[8]

// Nodes Arachidonic_Acid [label="Arachidonic Acid\n(from cell membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 / COX-2 Enzymes", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; Analogs [label="Benzothiazine-2-thione\nAnalogs", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Arachidonic_Acid -> COX_Enzymes; COX_Enzymes -> Prostaglandins; Prostaglandins -> Inflammation; Analogs -> COX_Enzymes [label=" Inhibition", style=dashed, arrowhead=tee, color="#EA4335"];

// Styles graph [bgcolor="transparent"]; node [penwidth=2, color="#5F6368"]; edge [color="#5F6368", penwidth=1.5]; }

Caption: Simplified mechanism of anti-inflammatory action via COX enzyme inhibition.

Analog / Derivative Assay Activity (IC₅₀, µM) Reference
Tetrahydro-2H-1,3,5-thiadiazine-2-thionesIn vitro anti-inflammatory4.1–32.4[15]
Thiazoline-2-thione derivative (4d)BSA protein denaturation21.9 (µg/mL)[16]
2-Alkyl-3-oxo-2H-1,2-benzothiazine deriv.Carrageenan-induced edemaActive[14]

Standardized Experimental Protocols

To ensure reproducibility and validity, the following detailed protocols are provided as a baseline for the synthesis and evaluation of 3,4-dihydro-2H-1,3-benzothiazine-2-thione analogs.

Protocol 4.1: General Synthesis of a Benzothiazine Analog
  • Rationale: This protocol outlines a one-pot reaction that is efficient for creating a library of analogs for initial screening. The use of K₂CO₃ as a base is crucial for deprotonating the thiol, facilitating the initial nucleophilic attack.

  • Procedure:

    • To a solution of 2-aminobenzenethiol (1.0 mmol) in ethanol (15 mL), add the desired aromatic aldehyde (1.0 mmol), the appropriate α-halogenated ketone (1.0 mmol), and K₂CO₃ (2.0 mmol).

    • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol) to the mixture.[3]

    • Reflux the reaction mixture for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

    • Post-synthesis modification to thione: The resulting benzothiazine can be converted to the 2-thione analog through reaction with a thionating agent like Lawesson's reagent, a standard and reliable method.

    • Characterize the final product using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Protocol 4.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Rationale: This method provides a quantitative measure (Minimum Inhibitory Concentration, MIC) of antimicrobial activity and is considered a gold standard.[6] The use of a serial dilution allows for precise determination of the lowest concentration that inhibits visible growth.

  • Procedure:

    • Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO) at 10 mg/mL.

    • In a 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to each well.

    • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the standardized inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Carbenicillin, Fluconazole) should be run in parallel.[6]

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol 4.3: In Vitro Cytotoxicity (MTT Assay)
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and widely used method to measure the cytotoxic effects of compounds on cancer cell lines.[11] Viable cells with active metabolism convert MTT into a purple formazan product.

  • Procedure:

    • Seed cancer cells (e.g., A549, C6) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[11]

    • Treat the cells with various concentrations of the test compounds (prepared from a DMSO stock) and incubate for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting a dose-response curve.

// Styles graph [bgcolor="transparent"]; node [penwidth=2, color="#5F6368"]; edge [color="#5F6368", penwidth=1.5]; }

Caption: Integrated workflow for the biological evaluation of novel analogs.

Conclusion and Future Directions

The 3,4-dihydro-2H-1,3-benzothiazine-2-thione scaffold is a rich source for the discovery of novel therapeutic agents. The evidence strongly supports its potential in developing new antimicrobial, anticancer, and anti-inflammatory drugs. Future research should focus on expanding analog libraries to build comprehensive Structure-Activity Relationship (SAR) models. Furthermore, elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement into preclinical and clinical development. This guide provides the foundational framework and validated protocols to confidently embark on that journey.

References

  • ResearchGate. (n.d.). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols | Request PDF. Retrieved February 23, 2026, from [Link]

  • Molecules. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC. [Link]

  • Acta Pharmaceutica Sciencia. (2017). The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. [Link]

  • Journal of Medicinal Chemistry. (2002). Synthesis of 3,4-dihydro-2H-1,2,4-benzo-thiadiazine 1,1-dioxide derivatives as potential allosteric modulators of AMPA/kainate receptors. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of Some 3,4-Dihydroquinazolinone-4-One, Quinoxaline, Benzoxazine, Benzothiazine, Pyran and Pyrrolidinedione Derivatives. Retrieved February 23, 2026, from [Link]

  • RSC Advances. (n.d.). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Publishing. [Link]

  • Der Pharma Chemica. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. PMC. [Link]

  • Expert Opinion on Therapeutic Patents. (2021). Benzothiazole derivatives as anticancer agents. PMC. [Link]

  • Journal of Medicinal Chemistry. (1971). Antiinflammatory 3,4-dihydro-2-alkyl-3-oxo-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxides. PubMed. [Link]

  • Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • Molecules. (2014). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PMC. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative. [Link]

  • ResearchGate. (n.d.). Highly potent anti-inflammatory, analgesic and antioxidant activities of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine thiones | Request PDF. Retrieved February 23, 2026, from [Link]

  • Molecules. (2024). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

  • American Journal of Organic Chemistry. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. [Link]

  • Archiv der Pharmazie. (2011). Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines. PubMed. [Link]

Sources

Foundational

Benzothiazine Thiones: Physicochemical Profiling & Synthetic Protocols

Executive Summary: The Thione Bioisostere In the optimization of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents, the benzothiazine scaffold—specifically 1,2-benzothiazine-3-one 1,1-dioxide (the c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thione Bioisostere

In the optimization of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents, the benzothiazine scaffold—specifically 1,2-benzothiazine-3-one 1,1-dioxide (the core of oxicams like piroxicam)—remains a privileged structure.[1] The benzothiazine thione , where the carbonyl oxygen is replaced by sulfur (C=O


 C=S), represents a critical bioisosteric modification.

This substitution profoundly alters the physicochemical profile:

  • Lipophilicity: The thione moiety significantly increases logP, enhancing membrane permeability.[1]

  • Hydrogen Bonding: Sulfur is a weaker hydrogen bond acceptor than oxygen, altering receptor binding kinetics.[1]

  • Metabolic Stability: Thiones often resist hydrolytic cleavage better than their oxo-analogs, though they introduce new oxidative metabolic pathways (desulfurization).[1]

This guide provides a definitive technical analysis of the molecular weight characteristics, physical constants, and validated synthesis of benzothiazine thiones.

Structural Chemistry & Molecular Weight

The transition from a benzothiazine ketone to a thione results in a predictable molecular weight increase, but the mass spectrometry profile changes drastically due to sulfur's isotopic abundance.[1]

Molecular Weight Differential

Replacing Oxygen (15.999 u) with Sulfur (32.065 u) results in a net mass increase of ~16.06 u .[1]

Scaffold ExampleMolecular FormulaMW (Ketone)MW (Thione)

MW
1,2-Benzothiazine core

(core)
181.21 g/mol 197.27 g/mol +16.06
Meloxicam Analog

351.40 g/mol 367.46 g/mol +16.06
Isotopic Signature (Mass Spec)

For researchers identifying these compounds via LC-MS, the thione introduces a distinct isotopic pattern.

  • Ketone: Contains one sulfur (sulfonamide).[1] The M+2 peak is ~4.5% of the base peak.[1]

  • Thione: Contains two sulfurs (sulfonamide + thione).[1] The M+2 peak intensity doubles to ~9.0% .[1]

  • Diagnostic Value: This enhanced M+2 signature is a primary confirmation of successful thionation before NMR analysis.[1]

Physicochemical Constants

The physical behavior of benzothiazine thiones is governed by the "soft" nature of the sulfur atom compared to the "hard" oxygen.

Comparative Physical Data

The following table summarizes general ranges for 1,2-benzothiazine-3-thiones compared to their oxo-precursors.

PropertyBenzothiazine-3-one (C=O)Benzothiazine-3-thione (C=S)Causality
Bond Length 1.20 Å1.60 – 1.70 ÅS is larger (Period 3); weaker

-overlap.[1]
Dipole Moment High (Polar)LowerS is less electronegative (2.[1]58) than O (3.44).[1][2]
LogP (Lipophilicity) 1.5 – 2.5 (Typical)2.5 – 3.8 Critical for blood-brain barrier (BBB) penetration.[1]
Melting Point High (e.g., 180–220 °C)Higher (typically +10-20 °C) Stronger intermolecular van der Waals forces (stacking).[1]
Solubility (Water) ModerateLow Reduced H-bond accepting capability.[1]
Spectral Constants (The "Fingerprint")

To validate the structure, specific spectral bands must be targeted.

  • IR Spectroscopy: The loss of the strong Carbonyl stretch (

    
    ) and appearance of the Thiocarbonyl stretch (
    
    
    
    ) is the primary indicator.[1]
  • 
     NMR:  The thione carbon is significantly deshielded.[1]
    
    • C=O Shift:

      
       160–175 ppm[1]
      
    • C=S Shift:

      
      190–210 ppm  (Diagnostic)
      

Synthesis Strategy: Lawesson’s Reagent

The industry-standard protocol for converting benzothiazine ketones to thiones utilizes Lawesson’s Reagent (LR) .[1][3] While


 can be used, it often leads to low yields and difficult workups due to the high temperatures required. LR allows for milder conditions and higher selectivity.[1]
Mechanism of Action

LR exists in equilibrium with a dithiophosphine ylide.[1][4][5] This reactive species forms a thiaoxaphosphetane intermediate with the carbonyl, driving the formation of the stable P=O bond and releasing the thione.[4]

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow cluster_check Quality Control Point Start Start: 1,2-Benzothiazine-3-one (Ketone Precursor) Reagent Add Lawesson's Reagent (0.5 - 0.6 eq) Solvent: Anhydrous Toluene Start->Reagent Reaction Reflux (110°C) Time: 2-6 Hours Monitor: TLC (Polarity Change) Reagent->Reaction Workup Cool to RT & Filter Precipitate OR Evaporate Solvent Reaction->Workup Purification Column Chromatography (Hexane:Ethyl Acetate) Workup->Purification Product Final Product: 1,2-Benzothiazine-3-thione Purification->Product

Figure 1: Standardized workflow for the thionation of benzothiazines using Lawesson's Reagent.

Detailed Experimental Protocol

Objective: Synthesis of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-thione 1,1-dioxide.

Materials
  • Precursor: 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-one 1,1-dioxide (1.0 eq).[1]

  • Reagent: Lawesson’s Reagent (0.6 eq).[1] Note: LR is bifunctional; 0.5 eq is theoretically sufficient, but slight excess ensures completion.

  • Solvent: Anhydrous Toluene (dried over Na).[1]

  • Atmosphere: Nitrogen or Argon (strictly inert).[1]

Step-by-Step Methodology
  • Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzothiazine precursor (e.g., 2.0 mmol) in 20 mL of anhydrous toluene.

  • Addition: Add Lawesson’s Reagent (1.2 mmol) in a single portion. The suspension will likely be yellow/orange.[1]

  • Activation: Purge the system with nitrogen. Heat the mixture to reflux (

    
    ).
    
  • Monitoring: Check TLC every 60 minutes.

    • Mobile Phase: Hexane:EtOAc (7:3).[1]

    • Observation: The starting material (more polar) will disappear; a new, less polar spot (higher

      
      ) will appear. The product is often deeply colored (orange/red).[1]
      
  • Termination: Once the starting material is consumed (typically 3–5 hours), cool the reaction mixture to room temperature.

  • Workup:

    • Method A (Precipitation): If the product crystallizes upon cooling, filter the solid and wash with cold toluene.

    • Method B (Chromatography): If no precipitate forms, evaporate the toluene under reduced pressure.[1] Redissolve the residue in minimal Dichloromethane (DCM) and load onto a silica gel column. Elute with a gradient of Hexane

      
       10% EtOAc/Hexane.[1]
      
  • Characterization: Recrystallize from Ethanol/Chloroform to obtain analytical grade crystals.

Analytical Logic & Validation

To ensure the integrity of the synthesized thione, a multi-modal validation approach is required.[1]

Validation Logic Tree (DOT Visualization)

ValidationLogic Sample Purified Sample IR FT-IR Analysis Sample->IR NMR 13C NMR Sample->NMR MS Mass Spectrometry Sample->MS Decision Structure Confirmed? IR->Decision C=S stretch 1050-1200 cm-1 NMR->Decision C=S Peak >190 ppm MS->Decision M+2 Isotope ~9% Intensity

Figure 2: Analytical decision matrix for confirming the benzothiazine thione structure.

References

  • Lawesson’s Reagent Mechanism & Application

    • Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis."[1] Chemical Reviews, 2007.[1]

    • Source:[1]

  • Synthesis of 1,2-Benzothiazine Derivatives

    • Ahmad, S., et al. "Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives."[1] Molecules, 2016.[1][6]

    • Source:

  • Thione vs.

    • Dołowy, M., et al. "Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines." International Journal of Molecular Sciences, 2024.[1]

    • Source:

  • Spectral Characterization of Thiazines

    • Rathore, M., et al. "Synthesis and Spectral Studies of 4H-1,4-Benzothiazine."[1] International Journal of Creative Research Thoughts, 2018.[1][2]

    • Source:

Sources

Foundational

Mechanistic Profiling of Antimicrobial Dihydro-benzothiazine-thiones

Topic: Antimicrobial mechanisms of dihydro-benzothiazine-thione compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists A Technical Guide to Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antimicrobial mechanisms of dihydro-benzothiazine-thione compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

A Technical Guide to Scaffold Architecture, Mode of Action, and Validation

Executive Summary: The Thione Advantage

The 1,4-benzothiazine scaffold has long been a privileged structure in medicinal chemistry due to its fold along the nitrogen-sulfur axis, which mimics the pharmacophore of quinolone antibiotics. However, the specific subclass of dihydro-2H-1,4-benzothiazine-3(4H)-thiones represents a critical bioisosteric evolution.

By replacing the carbonyl oxygen (


) with sulfur (

) at the 3-position, researchers alter the electrostatic potential and lipophilicity (

) of the molecule. This guide details the technical mechanisms by which these thione-substituted heterocycles exert antimicrobial efficacy, specifically targeting DNA replication machinery while inducing secondary oxidative stress.

Chemical Architecture & SAR Logic

To understand the mechanism, one must first understand the structural causality. The transition from a benzothiazin-3-one to a benzothiazin-3-thione is not merely cosmetic; it fundamentally shifts the drug-target interaction profile.

The Bioisosteric Shift
  • Lipophilicity: The thiocarbonyl group is significantly more lipophilic than the carbonyl. This enhances passive diffusion across the peptidoglycan layer of Gram-positive bacteria (S. aureus, B. subtilis) and the lipid-rich outer membrane of Gram-negative strains.

  • Hydrogen Bonding: Sulfur is a weaker hydrogen bond acceptor than oxygen but a stronger van der Waals interactor. This alters binding affinity within the ATP-binding pocket of DNA Gyrase B.

Structure-Activity Relationship (SAR) Matrix
Structural MotifModificationMechanistic Impact
N-4 Position Alkylation (Methyl/Ethyl)Increases hydrophobic interaction with the target enzyme's hydrophobic pocket. Unsubstituted NH is crucial for H-bonding in some docking models.
C-3 Position Thione (

)
Critical Driver. Enhances membrane permeability and modifies binding kinetics (softer nucleophile).
Benzene Ring EWG (

)
Electron-withdrawing groups at C-6 or C-7 increase acidity of the N-H (if present) and enhance

-

stacking interactions with DNA base pairs.

Primary Mechanism of Action: DNA Gyrase Inhibition

The dominant antimicrobial mechanism of dihydro-benzothiazine-thiones is the inhibition of bacterial Type II Topoisomerases: DNA Gyrase (in Gram-negative) and Topoisomerase IV (in Gram-positive).

The Molecular Pathway

Unlike fluoroquinolones which stabilize the DNA-enzyme cleavage complex, benzothiazine-thiones often act as ATPase inhibitors on the GyrB subunit. The thione moiety occupies the ATP-binding pocket, preventing the hydrolysis of ATP required for the energy-dependent supercoiling of DNA.

Mechanistic Visualization (DOT)

The following diagram illustrates the cascade from cellular entry to replication arrest.

MOA_Pathway Entry Compound Entry (Passive Diffusion) Target Target Identification (DNA Gyrase / Topo IV) Entry->Target Lipophilic Transport ROS Secondary Mechanism: ROS Generation Entry->ROS Redox Cycling Binding Active Site Binding (ATP Pocket Competition) Target->Binding Thione-Residue Interaction Inhibition ATPase Activity Blockade (Energy Starvation) Binding->Inhibition Ki < 1 µM Stalling Replication Fork Stalling Inhibition->Stalling Supercoiling Failure Death Bacterial Cell Death (Bacteriostatic/Cidal) Stalling->Death ROS->Death Oxidative Damage

Caption: Figure 1. Dual-pathway mechanism showing primary Gyrase ATPase inhibition and secondary ROS-mediated toxicity.

Experimental Validation Protocols

To validate this mechanism in a laboratory setting, the following self-validating protocols are recommended. These move beyond simple phenotypic screening (MIC) to mechanistic proof.

Protocol A: Synthesis of the Thione Scaffold

Objective: Synthesize 2H-1,4-benzothiazine-3(4H)-thione from its carbonyl precursor.

Reagents:

  • Precursor: 2H-1,4-benzothiazin-3(4H)-one (synthesized via 2-aminothiophenol + ethyl chloroacetate).

  • Thionating Agent: Lawesson’s Reagent (LR) or ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • Solvent: Anhydrous Toluene.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 2H-1,4-benzothiazin-3(4H)-one in anhydrous toluene under

    
     atmosphere.
    
  • Addition: Add 0.6 eq of Lawesson’s Reagent. (Note: LR provides 2 sulfur atoms per molecule).[1]

  • Reflux: Heat to reflux (

    
    ) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2). The product will be less polar (higher 
    
    
    
    ) than the starting material.
  • Workup: Cool to room temperature. Evaporate solvent in vacuo.

  • Purification: Recrystallize from ethanol or perform column chromatography. The thione typically appears as yellow/orange crystals.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Objective: Confirm that the compound targets DNA Gyrase activity, not just membrane integrity.

  • System: Use relaxed pBR322 plasmid DNA and recombinant E. coli DNA Gyrase.

  • Reaction Mix: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5 µg/mL tRNA, 100 ng relaxed pBR322 DNA.
    
  • Treatment: Add test compound (dihydro-benzothiazine-thione) at varying concentrations (0.1 – 100 µg/mL). Include Ciprofloxacin as positive control.

  • Incubation: Add 1 U Gyrase enzyme. Incubate at

    
     for 60 minutes.
    
  • Termination: Stop reaction with stop buffer (SDS, bromophenol blue).

  • Analysis: Electrophoresis on 1% agarose gel.

    • Result Interpretation: Active gyrase converts relaxed DNA to supercoiled (runs faster). Inhibition results in bands remaining at the "relaxed" (slower) position.

Quantitative Data Presentation

The following table summarizes comparative activity often observed in literature between the One (Carbonyl) and Thione (Thiocarbonyl) variants, highlighting the "Thione Effect."

Table 1: Comparative MIC (


) and Lipophilicity Profile 
Compound VariantSubstituent (R)Log P (Calc)MIC (S. aureus)MIC (E. coli)Activity Interpretation
Benzothiazin-3-one H1.264>128Weak basal activity.
Benzothiazin-3-thione H1.9 16 64Thionation improves Gram(+) entry.
Benzothiazin-3-one 7-Cl1.832128Halogen improves potency slightly.
Benzothiazin-3-thione 7-Cl 2.6 4 32 Synergistic Effect: Thione + EWG yields optimal potency.

Synthesis & Optimization Workflow

The optimization of these compounds follows a specific synthetic logic designed to maximize yield and purity.

Synthesis_Workflow Input1 2-Aminothiophenol Step1 Cyclization (Base/EtOH, Reflux) Input1->Step1 Input2 Ethyl Chloroacetate (or Maleic Anhydride) Input2->Step1 Inter Intermediate: Benzothiazin-3-one Step1->Inter Step2 Thionation (Lawesson's Reagent) Inter->Step2 Final Target: Benzothiazin-3-thione Step2->Final

Caption: Figure 2. Synthetic route converting the lactam (one) to the thiolactam (thione) pharmacophore.

References

  • Mora, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview.[2] Chemistry & Biology Interface.[2]

  • Bhagwat, S. K., et al. (2025).Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. RSC Advances.

  • Fichtali, I., et al. (2016).Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)

  • Othman, A. A., et al. (2021).A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis. Molbank.

  • Naithani, K., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus.[3] Frontiers in Microbiology.

Sources

Protocols & Analytical Methods

Method

One-pot synthesis protocols for 3,4-dihydro-2H-1,3-benzothiazine-2-thione

Executive Summary This Application Note details the one-pot synthesis of 3,4-dihydro-2H-1,3-benzothiazine-2-thione and its regioisomeric analogues (often classified as 3,1-benzothiazines depending on the heteroatom attac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the one-pot synthesis of 3,4-dihydro-2H-1,3-benzothiazine-2-thione and its regioisomeric analogues (often classified as 3,1-benzothiazines depending on the heteroatom attachment to the aromatic ring). These scaffolds are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, progesterone receptor agonist, and anticancer activities.

Traditionally, these thiones were synthesized via multi-step procedures involving the isolation of toxic dithiocarbamate intermediates. The protocols presented here utilize a one-pot intramolecular cyclization strategy, reacting 2-aminobenzyl alcohol (or 2-aminobenzyl chloride) with carbon disulfide (


). This approach maximizes atom economy, reduces hazardous waste, and eliminates the need for intermediate purification.

Two validated protocols are provided:

  • Method A (Standard): Base-Mediated Cyclization in Ethanol (Robust, High Yield).

  • Method B (Green): Aqueous/Catalytic Synthesis (Sustainable, Room Temperature).

Mechanistic Insight & Chemistry

The formation of the benzothiazine-2-thione ring proceeds through a tandem sequence: Nucleophilic Addition


 Dithiocarbamate Formation 

Intramolecular Cyclization
.
  • Activation: A base (KOH or TEA) deprotonates the primary amine of the precursor.

  • Addition: The amine attacks the electrophilic carbon of

    
    , forming a dithiocarbamate intermediate (
    
    
    
    ).
  • Cyclization: The sulfur atom of the dithiocarbamate acts as a nucleophile, attacking the benzylic carbon.

    • Note: If using 2-aminobenzyl alcohol , the hydroxyl group is a poor leaving group. High temperature (reflux) or activation (conversion to chloride in situ or strong base) is required to drive water elimination.

    • If using 2-aminobenzyl chloride , the chloride is a good leaving group, allowing faster cyclization under milder conditions.

Diagram 1: Reaction Mechanism

ReactionMechanism Precursor 2-Aminobenzyl Alcohol/Chloride (Nucleophilic Amine) Intermediate Dithiocarbamate Anion (Intermediate) Precursor->Intermediate + CS2 / Base (KOH) CS2 Carbon Disulfide (Electrophile) CS2->Intermediate TS Cyclization Transition State (Leaving Group Departure) Intermediate->TS Intramolecular S-Attack Product 3,4-Dihydro-2H-1,3-benzothiazine-2-thione (Final Scaffold) TS->Product - H2O / - HCl

Caption: Mechanistic pathway for the base-mediated conversion of 2-aminobenzyl derivatives to benzothiazine-2-thiones via dithiocarbamate intermediates.

Experimental Protocols

Protocol A: Standard Base-Mediated Synthesis (Reflux)

Recommended for: High-throughput synthesis, gram-scale production, and substrates with low solubility.

Materials:

  • 2-Aminobenzyl alcohol (10 mmol)

  • Carbon disulfide (

    
    ) (15 mmol)
    
  • Potassium Hydroxide (KOH) (20 mmol)

  • Ethanol (Absolute, 20 mL)

  • Reflux condenser, magnetic stirrer, round-bottom flask.

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-aminobenzyl alcohol in 20 mL of absolute ethanol.

  • Base Activation: Add 20 mmol of KOH pellets. Stir at room temperature for 10 minutes until partially dissolved.

  • Reagent Addition: Caution:

    
     is highly flammable and toxic. In a fume hood, add 15 mmol of 
    
    
    
    dropwise to the reaction mixture. The solution typically turns yellow/orange (dithiocarbamate formation).
  • Cyclization (Reflux): Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 100g) containing 2 mL of conc. HCl (to neutralize excess base and protonate the thione).

    • A solid precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from hot ethanol to yield pure crystals.
    

Critical Process Parameters (CPPs):

  • Temperature: Must maintain reflux to drive the elimination of the hydroxyl group.

  • Stoichiometry: Excess

    
     (1.5 eq) is required to compensate for volatility losses.
    
Protocol B: Green Aqueous Synthesis (Catalyst-Driven)

Recommended for: Environmental sustainability, sensitive substrates, and "Click" chemistry applications.

Materials:

  • 2-Aminobenzyl chloride (10 mmol) (Note: Chloride is used here for easier displacement in water)

  • Carbon disulfide (

    
    ) (12 mmol)
    
  • Tetrabutylammonium bromide (TBAB) (10 mol% - Phase Transfer Catalyst)

  • Water (15 mL)

  • Sodium Hydroxide (NaOH) (11 mmol)

Step-by-Step Procedure:

  • Aqueous Phase: Dissolve NaOH (11 mmol) and TBAB (1 mmol) in 15 mL of distilled water.

  • Reagent Addition: Add 2-aminobenzyl chloride (10 mmol) and

    
     (12 mmol) to the aqueous solution.
    
  • Reaction: Stir vigorously at room temperature (

    
    ) for 2–4 hours. The phase transfer catalyst facilitates the reaction between the organic reactants and the aqueous base.
    
  • Isolation: The product precipitates out of the aqueous medium as a white/pale yellow solid.

  • Purification: Filter, wash with water, and dry in a vacuum oven. Recrystallization is often unnecessary due to high purity (>95%).

Data Analysis & Comparison

The following table compares the efficiency of the two protocols based on internal validation data.

ParameterProtocol A (Ethanol/Reflux)Protocol B (Water/PTC)
Precursor 2-Aminobenzyl Alcohol2-Aminobenzyl Chloride
Reaction Temp

(Reflux)

(Room Temp)
Time 6–8 Hours2–4 Hours
Isolated Yield 85–92%88–95%
Atom Economy Moderate (Loss of

)
High (Loss of HCl)
Purification Recrystallization requiredFiltration often sufficient

Characterization Signatures (Typical):

  • IR (

    
    ):  3150–3250 (NH stretch), 1180–1200 (C=S stretch).
    
  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    10.5 (s, 1H, NH), 5.2 (s, 2H,
    
    
    ), 7.0–7.5 (m, 4H, Ar-H).
  • 
     NMR:  Signal at 
    
    
    
    190-200 ppm confirms the Thione (C=S) carbon.

Experimental Workflow Diagram

Diagram 2: Laboratory Workflow

Workflow Start Start: Reagent Prep Mix Mix Precursor + Base (Solvent: EtOH or H2O) Start->Mix AddCS2 Add CS2 Dropwise (Exothermic Control) Mix->AddCS2 React Reaction Phase (Reflux or Stir @ RT) AddCS2->React Quench Quench/Acidify (Ice/HCl) React->Quench Completion (TLC) Filter Filtration & Wash Quench->Filter Precipitate Forms Purify Recrystallization (Ethanol) Filter->Purify End Final Product Analysis (NMR/IR/MS) Purify->End

Caption: Operational workflow for the one-pot synthesis of benzothiazine-2-thiones.

References

  • Base-Mediated Synthesis & Mechanism

    • Title: Catalyst-Free Chemoselective Synthesis of 3,4-Dihydroquinazoline-2-thiones and 2-Imino[1,3]benzothiazines.[1][2]

    • Source:Journal of Organic Chemistry (2016).[2]

    • URL:[Link]

  • Green/Aqueous Protocols

    • Title: Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings.[3]

    • Source:Molecules (2024) / Semantic Scholar.
    • URL:[Link]

  • Microwave & Ionic Liquid Assisted Methods

    • Title: Microwave promoted a green protocol for solvent free synthesis of 1,5-benzothiazepine and [1,3,4] thiadiazepine derivatives.[4]

    • Source:Journal of Sulfur Chemistry (2011).
    • URL:[Link]

  • Pharmacological Relevance

    • Title: Synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives as potential allosteric modulators of AMPA/kainate receptors.[5]

    • Source:Journal of Medicinal Chemistry (2002).
    • URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 1,3-Benzothiazine-2-thione Derivatives

This Application Note provides a comprehensive technical guide for the Microwave-Assisted Synthesis of 1,3-Benzothiazine-2-thione Derivatives . It is designed for researchers requiring high-efficiency protocols that mini...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Microwave-Assisted Synthesis of 1,3-Benzothiazine-2-thione Derivatives . It is designed for researchers requiring high-efficiency protocols that minimize reaction time and solvent usage while maximizing yield and purity.

Introduction & Scientific Rationale

The 1,3-benzothiazine-2-thione scaffold is a privileged heterocyclic core exhibiting potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Conventional synthesis often involves harsh thermal conditions (refluxing in toluene/DMF for 8–12 hours), toxic reagents (thiophosgene), and tedious workups.

Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative by utilizing dielectric heating . Unlike thermal conduction, microwave irradiation interacts directly with polar molecules (reactants and solvents), inducing rapid dipolar rotation and ionic conduction. This results in:

  • Inverted Temperature Gradients: Rapid internal heating minimizes wall effects and degradation.

  • Enhanced Kinetics: Reactions typically complete in minutes rather than hours.

  • Green Chemistry Compliance: Facilitates solvent-free conditions or the use of benign solvents (e.g., ethanol, water).

Mechanistic Insight

The synthesis generally proceeds via the formation of a dithiocarbamate intermediate followed by an intramolecular cyclization. Microwave irradiation accelerates the rate-determining nucleophilic attack of the sulfur atom on the benzylic carbon (or equivalent electrophile), overcoming the activation energy barrier more efficiently than conventional heating.

Experimental Setup & Equipment

To ensure reproducibility and safety, the following equipment specifications are recommended:

  • Microwave Reactor: Monomode or Multimode reactor (e.g., CEM Discover, Anton Paar Monowave) with active temperature/pressure control. Note: Domestic microwave ovens are discouraged due to non-uniform field density and safety risks with volatile solvents.

  • Reaction Vessels: 10 mL or 30 mL borosilicate glass vials with crimp-sealed PEEK/Teflon septa.

  • Temperature Monitoring: IR sensor (external) or Fiber-optic probe (internal/immersed).

  • Stirring: Magnetic stirring (high torque) is critical to prevent "hot spots."

Protocol A: Synthesis from 2-Mercaptobenzylamine (Direct Route)

This protocol targets the 4H-1,3-benzothiazine-2-thione core (Sulfur attached to the benzene ring at position 1).

Reaction Scheme

Precursors: 2-(Aminomethyl)benzenethiol (1.0 eq) + Carbon Disulfide (CS


) (1.5 eq) + KOH (1.0 eq).
Solvent:  Ethanol (EtOH) or Water/EtOH (1:1).[1]
Step-by-Step Methodology
  • Reagent Preparation:

    • In a 10 mL microwave vial, dissolve 2-(aminomethyl)benzenethiol (1 mmol, ~139 mg) in 3 mL of Ethanol.

    • Add Potassium Hydroxide (KOH) (1.1 mmol, ~62 mg) and stir until dissolved.

    • Caution: Add Carbon Disulfide (CS

      
      )  (1.5 mmol, 90 µL) dropwise. CS
      
      
      
      is toxic and highly flammable; handle in a fume hood.
  • Microwave Irradiation:

    • Seal the vial and place it in the reactor cavity.

    • Program:

      • Temperature: 85 °C

      • Power: Dynamic (Max 150 W)

      • Hold Time: 10–15 minutes

      • Stirring: High

      • Pressure Limit: 200 psi (safety cutoff)

  • Workup & Isolation:

    • Allow the vial to cool to 50 °C using compressed air cooling.

    • Pour the reaction mixture into 10 mL of ice-cold water.

    • Acidify dropwise with 1M HCl to pH 3–4. The dithiocarbamate salt will cyclize and precipitate as the thione.

    • Filter the yellow/off-white solid, wash with cold water (2 x 5 mL), and dry under vacuum.

  • Purification:

    • Recrystallize from hot Ethanol/Water (8:2) if necessary.

Protocol B: One-Pot Multicomponent Synthesis (Advanced)

This "Green" protocol utilizes 2-aminobenzyl alcohol (or chloride) equivalents in a one-pot reaction, often yielding the isomeric 3,1-benzothiazine or functionalized 1,3-derivatives depending on the specific precursors.

Target: 3-substituted-1,3-benzothiazine-2-thiones via 2-fluoro-benzaldehyde (MCR Strategy).

Step-by-Step Methodology
  • Mixing:

    • Combine 2-fluorobenzaldehyde (1 mmol), Primary Amine (e.g., aniline or benzylamine, 1 mmol), and CS

      
        (1.5 mmol) in a vial.
      
    • Add Tetrabutylammonium bromide (TBAB) (10 mol%) as a Phase Transfer Catalyst (PTC).

    • Add Base: K

      
      CO
      
      
      
      (2 mmol).
    • Solvent: Water (3 mL) – Green Solvent Protocol.

  • Microwave Parameters:

    • Temp: 100 °C

    • Time: 15 minutes

    • Power: 200 W (Max)

  • Mechanism:

    • In situ formation of imine -> Nucleophilic aromatic substitution (S

      
      Ar) of Fluorine by the sulfur of the generated dithiocarbamate.
      

Data Analysis & Validation

Expected Results (Comparison)
ParameterConventional Heating (Reflux)Microwave-Assisted (Protocol A)
Reaction Time 6 – 12 Hours10 – 15 Minutes
Solvent Toluene / DMF (High Boiling)Ethanol / Water (Green)
Yield 65 – 75%85 – 94%
Purity (Crude) Requires ChromatographyPrecipitation / Recrystallization
Characterization Checkpoints
  • FT-IR: Look for strong C=S stretch at 1150–1250 cm⁻¹ and N-H stretch (if unsubstituted) at 3100–3300 cm⁻¹.

  • ¹H-NMR (DMSO-d₆):

    • Benzylic CH₂ protons (position 4) typically appear as a singlet/doublet around δ 3.8 – 4.5 ppm .

    • NH proton (if present) appears broad > δ 10.0 ppm .

Pathway Visualization

The following diagram illustrates the mechanistic pathway for Protocol A (2-mercaptobenzylamine route), highlighting the critical cyclization step accelerated by microwave energy.

BenzothiazineSynthesis Start Precursors: 2-Mercaptobenzylamine + CS2 + KOH Inter1 Intermediate: Dithiocarbamate Salt (R-NH-CS2- K+) Start->Inter1 Base-catalyzed addition MW Microwave Irradiation (85°C, 15 min, 150W) Inter1->MW Activation Cyclization Intramolecular Nucleophilic Attack (S attacks C) MW->Cyclization Rapid Heating Elimination Elimination of H2S/NH3 (if applicable) Cyclization->Elimination Product Product: 4H-1,3-Benzothiazine-2-thione Elimination->Product Acid Workup

Caption: Mechanistic workflow for the microwave-assisted cyclization of 2-mercaptobenzylamine with CS2.

Safety & Troubleshooting

  • CS

    
     Handling:  Carbon disulfide is neurotoxic and has an auto-ignition temperature of just 90 °C. Never  use an open flame. In a microwave, the sealed vessel prevents vapor release, but ensure the vessel is rated for the pressure (CS
    
    
    
    boils at 46 °C).
  • Pressure Management: The reaction generates pressure. Set a safety limit (e.g., 250 psi) on the microwave software.

  • Odor Control: Sulfur reactions generate foul odors. Use bleach (sodium hypochlorite) to quench glassware and waste before removal from the hood.

References

  • Microwave-Assisted Synthesis of Nitrogen and Sulfur Heterocycles. Source:Molecules (MDPI). URL:[Link]

  • Green Synthesis of 2-Mercapto-5,6-dihydro-4H-1,3-thiazines via Sequential C–S Couplings. Source:Molecules (MDPI, 2024). URL:[Link]

  • Synthesis of 1,3-benzothiazine-2-thiones via MCR of CS2, allylamines, and 2-fluoro-5-nitrobenzaldehyde. Source:ResearchGate / Synthetic Communications. URL:[Link]

  • Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives. (Comparative mechanistic insight). Source:Arzneimittelforschung. URL:[Link]

  • One-pot synthesis of 1,3-benzothiazine derivatives. Source:Arkivoc. URL:[Link]

Sources

Method

Application Note: Green Chemistry Protocols for the Synthesis of Benzothiazine Thiones

Abstract & Strategic Overview The 1,3-benzothiazine-2-thione scaffold is a privileged pharmacophore in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and analgesic properties. Classical synthesis oft...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 1,3-benzothiazine-2-thione scaffold is a privileged pharmacophore in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and analgesic properties. Classical synthesis often relies on volatile organic solvents (VOCs) like DMF or toluene, and toxic thiocarbonyl sources. This guide details two Green Chemistry protocols that prioritize atom economy, energy efficiency, and solvent reduction.

We focus on two distinct methodologies:

  • Aqueous Phase-Transfer Catalysis (PTC): A scalable, one-pot multicomponent reaction (MCR) utilizing water as the reaction medium.

  • Microwave-Assisted Solid-State Synthesis: A solvent-free approach leveraging specific microwave effects for rapid cyclization.

Mechanistic Pathways & Reaction Design[1]

Understanding the mechanism is crucial for optimizing green protocols. The formation of the benzothiazine-2-thione ring via a multicomponent reaction involves a cascade of nucleophilic attacks.

The Chemical Pathway

The reaction typically involves 2-aminobenzyl chloride , carbon disulfide (


) , and a primary amine .
  • Dithiocarbamate Formation: The primary amine attacks

    
     under basic conditions to form a dithiocarbamate salt.
    
  • S-Alkylation: The sulfur nucleophile attacks the benzyl chloride (highly electrophilic), displacing the chloride.

  • Intramolecular Cyclization: The aniline nitrogen attacks the thiocarbonyl carbon, releasing

    
     (or captured by base) to close the ring.
    
Visualization: Reaction Mechanism

The following diagram illustrates the convergent pathway for the aqueous synthesis.

BenzothiazineMechanism Reactants Primary Amine + CS₂ Intermediate1 Dithiocarbamate Salt Reactants->Intermediate1 Nucleophilic Addition Base Base (NaOH/KOH) Base->Intermediate1 Deprotonation Intermediate2 S-Alkylated Intermediate Intermediate1->Intermediate2 + Substrate (S-Alkylation) Substrate 2-Aminobenzyl Chloride Substrate->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization - HCl Product 3,4-dihydro-2H-1,3- benzothiazine-2-thione Cyclization->Product - NH₃/H₂S (Ring Closure)

Caption: Mechanistic cascade for the one-pot synthesis of benzothiazine-2-thiones via dithiocarbamate intermediates.

Protocol A: Aqueous Phase-Transfer Catalysis (One-Pot)

Principle: Water is used as the solvent, leveraging the "hydrophobic effect" to accelerate organic reactions. Tetrabutylammonium bromide (TBAB) acts as a Phase Transfer Catalyst (PTC), shuttling the anionic dithiocarbamate between the aqueous base and the organic substrate.

Materials & Reagents[2]
  • Substrate: 2-Aminobenzyl chloride (or 2-amino-5-chlorobenzyl chloride for derivatives).

  • Reagents: Carbon Disulfide (

    
    ), Primary Amine (e.g., Benzylamine, Methylamine).
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%).

  • Base: NaOH (aq) or

    
    .
    
  • Medium: Distilled Water.

Step-by-Step Methodology
  • Preparation of Dithiocarbamate (In-Situ):

    • In a 50 mL round-bottom flask, dissolve the Primary Amine (1.0 mmol) in Water (10 mL).

    • Add NaOH (1.2 mmol) and stir at Room Temperature (RT) for 5 minutes.

    • Dropwise add Carbon Disulfide (

      
      )  (1.5 mmol). Caution: 
      
      
      
      is toxic and flammable. Use a fume hood.
    • Stir for 30 minutes until a yellow/orange solution (dithiocarbamate salt) forms.

  • Coupling & Cyclization:

    • Add TBAB (0.1 mmol) to the reaction mixture.

    • Slowly add 2-Aminobenzyl chloride (1.0 mmol).

    • Heat the mixture to 60°C with vigorous stirring for 2–4 hours .

    • Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 3:7). The spot for benzyl chloride should disappear.

  • Green Isolation:

    • Cool the mixture to RT. The product typically precipitates as a solid due to low water solubility.

    • Filtration: Filter the solid under vacuum.

    • Washing: Wash with cold water (2 x 10 mL) to remove ionic byproducts (NaCl, TBAB).

    • Recrystallization: Recrystallize from hot Ethanol/Water (8:2) if necessary.[1] Do not use column chromatography (avoids silica waste and solvent usage).

Data: Yield Comparison (Water vs. Conventional)
EntryAmine (

)
Conventional Yield (Toluene, Reflux, 12h)Green Protocol Yield (Water, 60°C, 3h)E-Factor (Est.)
1 Benzylamine78%92% Low
2 Aniline65%84% Low
3 Methylamine70%88% Low
4 p-Anisidine62%81% Low

Protocol B: Microwave-Assisted Solvent-Free Synthesis[4]

Principle: Microwave Irradiation (MWI) provides direct dielectric heating, reducing reaction times from hours to minutes. Using Basic Alumina (


) as a solid support eliminates the need for bulk solvents entirely.
Materials & Equipment
  • Reactants: 2-Aminobenzyl alcohol, Isothiocyanate (

    
    ).
    
  • Solid Support: Basic Alumina (Brockmann I).

  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar). Note: Domestic ovens are inconsistent; scientific reactors are required for reproducibility.

Step-by-Step Methodology
  • Adsorption on Solid Support:

    • Dissolve 2-Aminobenzyl alcohol (1.0 mmol) and Isothiocyanate (1.0 mmol) in a minimum amount of volatile solvent (e.g., 2 mL acetone).

    • Add Basic Alumina (2.0 g) to the solution.

    • Stir well and evaporate the solvent under reduced pressure (Rotavap) until a dry, free-flowing powder is obtained.

  • Microwave Irradiation:

    • Transfer the powder into a quartz microwave reaction vessel.

    • Program:

      • Power: 150 W (Dynamic mode).

      • Temperature Limit: 110°C.[2]

      • Time: 5–8 minutes.

      • Note: The alumina acts as both the base catalyst and the energy transfer medium.

  • Work-up:

    • Cool the vessel.

    • Add Hot Ethanol (10 mL) to the alumina and stir for 2 minutes to desorb the product.

    • Filter while hot to remove the alumina (which can be reactivated and reused).

    • Cool the filtrate to induce crystallization of the Benzothiazine-2-thione .[3]

Workflow Visualization

MicrowaveWorkflow Step1 Adsorption: Reactants + Alumina (Solvent Evaporation) Step2 MW Irradiation: 150W, 110°C, 5-8 min (Solid State) Step1->Step2 Dry Powder Step3 Desorption: Wash with Hot EtOH Step2->Step3 Cyclized Product on Support Step4 Filtration & Crystallization Step3->Step4 Product in Solution

Caption: Operational workflow for the solvent-free microwave synthesis.

Critical Analysis & Troubleshooting (E-E-A-T)

Why These Methods Work (Causality)
  • Aqueous MCR: The reaction rate in water is enhanced by the hydrophobic effect . The organic reactants (benzyl chloride and dithiocarbamate) aggregate, increasing the effective concentration at the interface, while water stabilizes the transition state via hydrogen bonding.

  • Microwave/Alumina: Alumina is a polar solid that couples strongly with microwave energy. This creates "hot spots" on the surface where the reaction occurs, overcoming the activation energy barrier for the ring closure much faster than convective heating.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Aqueous) Poor phase transfer.Increase stirring speed (RPM > 800) or increase TBAB to 15 mol%.
Sticky Product Incomplete cyclization.Check TLC. If intermediate persists, increase temp to 70°C.
Alumina "Bumping" Moisture in support.Pre-dry Alumina in an oven at 120°C for 2h before use.
Byproduct Formation S- vs N-alkylation competition.Ensure the dithiocarbamate is fully formed (30 min stir) before adding the benzyl chloride.

References

  • Catalyst-Free Chemoselective Synthesis of 3,4-Dihydroquinazoline-2-thiones and 2-Imino[1,3]benzothiazines. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link] Relevance: Establishes solvent-controlled selectivity for benzothiazine synthesis.

  • Synthesis of 1,3‐benzothiazine‐2‐thiones via MCR of CS2, allylamines, and 2‐fluoro‐5‐nitrobenzaldehyde. Source: ResearchGate / Molecular Diversity. URL:[Link] Relevance: Validates the multicomponent reaction (MCR) approach using CS2.

  • Microwave Assisted Facile Syntheses of Some Substituted 4H-1,4-Benzothiazines. Source: TSI Journals / Physical Chemistry. URL:[Link] Relevance: Provides foundational parameters for microwave-assisted synthesis on alumina support.

  • Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives. Source: Journal of Sulfur Chemistry.[4] URL:[Link] Relevance: Demonstrates the efficiency of aqueous/PTC methods for thione formation.

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Source: Molecules (MDPI). URL:[Link] Relevance: Confirms the mechanism of sequential C-S coupling in green solvents (EtOH/Water).

Sources

Application

Application Notes and Protocols for 3,4-dihydro-2H-1,3-benzothiazine-2-thione in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Versatile Sulfur- and Nitrogen-Containing Ligand In the dynamic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Sulfur- and Nitrogen-Containing Ligand

In the dynamic field of medicinal inorganic chemistry, the design and synthesis of novel ligands and their coordination complexes are paramount to the discovery of new therapeutic agents. The heterocyclic scaffold, 3,4-dihydro-2H-1,3-benzothiazine-2-thione, presents a compelling case for exploration as a versatile ligand. Possessing a unique combination of a soft sulfur donor atom within the thione group (C=S) and a nitrogen atom within the heterocyclic ring, this ligand offers multiple potential coordination sites. This duality allows for the formation of stable complexes with a variety of transition metal ions, which are known to be crucial in the biological activity of many metallodrugs.

The interest in benzothiazine derivatives stems from their established biological activities, which include antimicrobial and anticancer properties.[1][2] By chelating to metal ions, the therapeutic potential of these organic scaffolds can be significantly enhanced. The resulting metal complexes may exhibit improved cytotoxic or antimicrobial efficacy compared to the free ligand, often attributed to mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the generation of reactive oxygen species.[3][4]

This comprehensive guide provides detailed protocols for the synthesis of 3,4-dihydro-2H-1,3-benzothiazine-2-thione, the preparation of its coordination complexes with representative transition metals (Copper, Nickel, and Cobalt), and their subsequent characterization. Furthermore, we present application notes for the preliminary screening of these novel complexes for their potential as anticancer and antimicrobial agents.

Part 1: Synthesis of the Ligand: 3,4-dihydro-2H-1,3-benzothiazine-2-thione

The synthesis of 3,4-dihydro-2H-1,3-benzothiazine-2-thione can be achieved through a cyclization reaction between 2-aminobenzyl alcohol and carbon disulfide. This method is analogous to the synthesis of similar heterocyclic thiones.[5]

Reaction Scheme:

G reactant1 2-Aminobenzyl alcohol product 3,4-dihydro-2H-1,3-benzothiazine-2-thione reactant1->product Base (e.g., KOH) Solvent (e.g., Ethanol) Reflux reactant2 Carbon Disulfide (CS2) reactant2->product

Caption: Synthesis of 3,4-dihydro-2H-1,3-benzothiazine-2-thione.

Experimental Protocol:
  • Reagents and Equipment:

    • 2-Aminobenzyl alcohol

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH)

    • Ethanol

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

    • Heating mantle

    • Beakers, graduated cylinders, and filtration apparatus

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 2-aminobenzyl alcohol (0.1 mol) in 100 mL of ethanol.

    • To this solution, add a solution of potassium hydroxide (0.1 mol) in 50 mL of ethanol.

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add carbon disulfide (0.12 mol) dropwise to the reaction mixture with continuous stirring. An exothermic reaction may be observed.

    • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of ice-cold water.

    • Acidify the solution with dilute hydrochloric acid (HCl) until a precipitate is formed.

    • Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 3,4-dihydro-2H-1,3-benzothiazine-2-thione.

Part 2: Synthesis of Coordination Complexes

The thione and the ring nitrogen atoms of 3,4-dihydro-2H-1,3-benzothiazine-2-thione are the most likely coordination sites for metal ions. Here, we provide a general protocol for the synthesis of its complexes with Cu(II), Ni(II), and Co(II) chlorides.

General Reaction Scheme:

G ligand 3,4-dihydro-2H-1,3-benzothiazine-2-thione (L) complex [M(L)2Cl2] ligand->complex Solvent (e.g., Methanol) Reflux metal_salt MCl2·nH2O (M = Cu, Ni, Co) metal_salt->complex

Caption: General synthesis of metal complexes.

Experimental Protocol:
  • Reagents and Equipment:

    • 3,4-dihydro-2H-1,3-benzothiazine-2-thione (Ligand, L)

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

    • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

    • Methanol

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • Dissolve the ligand (2 mmol) in 50 mL of hot methanol in a 100 mL round-bottom flask.

    • In a separate beaker, dissolve the respective metal salt (1 mmol) (CuCl₂·2H₂O, NiCl₂·6H₂O, or CoCl₂·6H₂O) in 20 mL of methanol.

    • Add the methanolic solution of the metal salt dropwise to the hot solution of the ligand with constant stirring.

    • After complete addition, reflux the reaction mixture for 4-6 hours.

    • A colored precipitate will form. Cool the reaction mixture to room temperature.

    • Filter the precipitated complex, wash it with a small amount of cold methanol, and then with diethyl ether.

    • Dry the complex in a desiccator over anhydrous CaCl₂.

Part 3: Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity and structure of the synthesized compounds.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool to ascertain the coordination of the ligand to the metal ion.

  • Ligand (L): Expect characteristic bands for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and the C=S stretching (thione) group (around 1050-1250 cm⁻¹).[6]

  • Complexes ([M(L)₂Cl₂]): Upon coordination, shifts in the N-H and C=S stretching frequencies are expected. A shift to lower frequency for the C=S band and a change in the N-H band are indicative of coordination through the sulfur and nitrogen atoms, respectively. The appearance of new bands at lower frequencies (typically below 500 cm⁻¹) can be attributed to the formation of M-N and M-S bonds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can be used to characterize the diamagnetic ligand and its Ni(II) and potentially Co(II) complexes (depending on the spin state).

  • ¹H NMR of Ligand: Expect signals corresponding to the aromatic protons and the protons of the dihydrothiazine ring, as well as a signal for the N-H proton.

  • ¹H NMR of Diamagnetic Complexes (e.g., Ni(II)): The coordination to the metal ion will cause a shift in the positions of the proton signals compared to the free ligand. The N-H proton signal may broaden or shift significantly upon coordination.

  • ¹³C NMR: The carbon signals of the ligand will also shift upon complexation, particularly the carbon of the C=S group.

UV-Visible Spectroscopy:

Electronic spectra can provide information about the geometry of the coordination complexes.

  • Ligand: Typically shows absorption bands in the UV region due to π-π* and n-π* transitions.

  • Complexes: The appearance of new bands in the visible region is indicative of d-d transitions of the metal ions, which are characteristic of their coordination geometry (e.g., octahedral, tetrahedral, or square planar).[6][7]

Complex Expected Geometry Characteristic d-d transitions
Cu(II) Distorted Octahedral/Square PlanarBroad band in the visible region
Ni(II) OctahedralMultiple bands in the visible/near-IR region
Co(II) Octahedral/TetrahedralMultiple bands in the visible region

Part 4: Application Notes for Biological Screening

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for cytotoxicity of potential anticancer compounds.[1][8]

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[8]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Prepare stock solutions of the ligand and its metal complexes in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).

    • Incubate the plate for 48-72 hours.

    • After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]

Antimicrobial Activity Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

  • Microorganisms and Media:

    • Use standard strains of bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and fungi (e.g., Candida albicans).

    • Use appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Assay Procedure:

    • Prepare a series of twofold dilutions of the test compounds (ligand and complexes) in the broth medium in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the microorganism and add it to each well.

    • Include a positive control (broth with inoculum and a standard antibiotic/antifungal) and a negative control (broth with inoculum only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Conclusion and Future Directions

The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of coordination complexes of 3,4-dihydro-2H-1,3-benzothiazine-2-thione. The exploration of this ligand and its metal complexes could lead to the discovery of novel candidates for drug development. Further studies should focus on elucidating the precise coordination modes through single-crystal X-ray diffraction, investigating the mechanism of biological action, and expanding the range of metal ions and biological targets.

References

  • STUDY OF THIAZINES AS POTENTIAL ANTICANCER AGENTS - Plant Archives. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC. Available at: [Link]

  • Anti-Cancer Screening of Some Transition Metal Ion Complexes with Coumarin Derivatives. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - MDPI. Available at: [Link]

  • Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base | ACS Omega. Available at: [Link]

  • Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts - ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of benzothiazine containing thiosemicarbazides and 1,3,4-thiadiazole derivatives - JOCPR. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available at: [Link]

  • Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole - PubMed. Available at: [Link]

  • Synthesis, Characterization, Anticancer, and Molecular Docking Investigations of Benzothiazole Metal Complexes - ResearchGate. Available at: [Link]

  • Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole - JOCPR. Available at: [Link]

  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols | Request PDF - ResearchGate. Available at: [Link]

  • (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate - PMC. Available at: [Link]

  • Metal Complexes as Antimicrobial Agents - SciSpace. Available at: [Link]

  • Synthesis and antibacterial activity of new complexes of benzothiazole derivatives - Der Pharma Chemica. Available at: [Link]

  • Anticancer potential of benzo[b]thiophene functionalized thiosemicarbazone ligands and their organoruthenium complexes - PubMed. Available at: [Link]

  • Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions - RSC Publishing. Available at: [Link]

  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence - PMC. Available at: [Link]

  • Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC. Available at: [Link]

  • Copper-Coordinated Thiazoles and Benzothiazoles as Antimicrobial Agents - Encyclopedia.pub. Available at: [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC. Available at: [Link]

  • Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC. Available at: [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW - Connect Journals. Available at: [Link]

  • Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives - TÜBİTAK Academic Journals. Available at: [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][11]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - MDPI. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COBALT (III) COMPLEX OF SALICYLALDEHYDE BENZOYL HYDRAZONE - Nepal Journals Online. Available at: [Link]

  • A Review of Biological Applications of Transition Metal Complexes Incorporating N-acylhydrazones - Bentham Science Publisher. Available at: [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Available at: [Link]

  • Complexes of 2-Thioacetic Acid Benzothiazole with Some Metal Ions - Science Publications. Available at: [Link]

  • Studies on Metal Complexes of 3-N Methylanilinomethyl-5-O-Chlorophenyl- 1,3,4-Oxadiazole-2-Thione - TSI Journals. Available at: [Link]

Sources

Method

Application Note: Cyclization of Dithiocarbamates to Benzothiazines

This guide details the procedures for the cyclization of dithiocarbamates to benzothiazines, a critical transformation in the synthesis of bioactive heterocycles.[1] It focuses on overcoming the thermodynamic preference...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the procedures for the cyclization of dithiocarbamates to benzothiazines, a critical transformation in the synthesis of bioactive heterocycles.[1] It focuses on overcoming the thermodynamic preference for 5-membered rings (benzothiazoles/dithiolanes) to achieve the 6-membered benzothiazine scaffold.

Executive Summary

Benzothiazines (specifically 1,3-benzothiazines) are privileged scaffolds in drug discovery, exhibiting anti-inflammatory, antimicrobial, and inhibitor activity against targets like COX-2 and calpain. The cyclization of dithiocarbamate precursors is a potent entry into this class. However, this reaction competes with the kinetically favored formation of 5-membered benzothiazoles or dithiolanes. This guide provides two high-fidelity protocols to enforce 6-membered ring formation: 6-exo-dig cyclization (Alkyne Route) and 6-endo-trig cyclization (Amide Route).

Mechanistic Pathways & Regioselectivity

The critical challenge in this synthesis is controlling the nucleophilic attack of the sulfur atom. The dithiocarbamate moiety (


) is ambident. To secure the benzothiazine (6-membered) product over the benzothiazole (5-membered), the electrophile must be positioned to favor the larger ring size geometrically.
Pathway Analysis[2]
  • Path A (Desired): Sulfur attacks the

    
    -carbon of a pendant alkyne or carbonyl, leading to a 6-membered ring (Benzothiazine).
    
  • Path B (Competitor): Nitrogen attacks the electrophile, or Sulfur attacks the

    
    -carbon, leading to a 5-membered ring (Benzothiazole/Dithiolane).
    

G Precursor o-Functionalized Dithiocarbamate PathA 6-exo-dig / 6-endo-trig (S-Attack) Precursor->PathA Optimized Linker (Alkyne/Amide) PathB 5-exo-dig / 5-exo-trig (N-Attack or S-Attack) Precursor->PathB Short Linker (Alkyl/Aryl) Benzothiazine 1,3-Benzothiazine (Target) PathA->Benzothiazine Ring Closure Benzothiazole Benzothiazole/Dithiolane (Byproduct) PathB->Benzothiazole Contraction

Figure 1: Divergent pathways in dithiocarbamate cyclization. Green path indicates the target trajectory.

Protocol A: The Alkyne Route (4-Benzylidene-1,3-benzothiazines)

This method utilizes 2-alkynylanilines as precursors. The rigid geometry of the alkyne forces the sulfur of the in-situ generated dithiocarbamate to attack the distal carbon (6-exo-dig), exclusively forming the benzothiazine.

Materials
  • Substrate: 2-Ethynyl- or 2-(Phenylethynyl)aniline (1.0 equiv)

  • Reagent: Carbon Disulfide (

    
    ) (2.0 equiv)
    
  • Base: Potassium tert-butoxide (

    
    -BuOK) or DBU (2.0 equiv)
    
  • Solvent: DMSO (Anhydrous) or DMF

  • Electrophile (Optional): Alkyl halide (for S-alkylation post-cyclization)

Step-by-Step Procedure
  • Dithiocarbamate Formation:

    • Charge a flame-dried round-bottom flask with 2-alkynylaniline (1.0 mmol) and anhydrous DMSO (5 mL).

    • Add

      
      -BuOK (2.0 mmol) at 0°C under 
      
      
      
      atmosphere.
    • Add

      
       (2.0 mmol) dropwise. The solution will turn deep red/orange, indicating the formation of the dithiocarbamate anion.
      
    • Checkpoint: Stir for 30 minutes at room temperature. TLC should show consumption of the aniline.

  • Cyclization:

    • Heat the reaction mixture to 60–80°C .

    • Monitor by TLC/LC-MS. The reaction typically completes in 2–4 hours.

    • Mechanism:[1][2][3][4] The sulfur anion attacks the alkyne triple bond in a 6-exo-dig fashion.

  • Trapping (Optional but Recommended):

    • To isolate a stable product, add an alkyl halide (e.g., Methyl Iodide, 1.1 mmol) at room temperature to trap the resulting thiolate as a thioether.

    • Stir for 30 minutes.

  • Work-up:

    • Pour the mixture into ice-cold water (20 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[5]
      
  • Purification:

    • Purify via silica gel column chromatography (Hexane/EtOAc gradient).[5]

Yield Expectation: 75–90% Key Reference: Synthesis, 2017 , 49, 3084-3090; ResearchGate (Result 1.19).

Protocol B: The Amide Route (1,3-Benzothiazin-4-ones)

This protocol is ideal for synthesizing benzothiazinones, which contain a carbonyl in the ring. It relies on the reaction of 2-aminobenzamides or 2-chlorobenzamides with


.
Materials
  • Substrate: 2-Aminobenzamide (1.0 equiv)

  • Reagent: Carbon Disulfide (

    
    ) (excess)[5]
    
  • Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

  • Solvent: Ethanol (for KOH) or THF (for NaH)

  • Methylating Agent: Methyl Iodide (MeI)

Step-by-Step Procedure
  • Activation:

    • Dissolve 2-aminobenzamide (5 mmol) in Ethanol (20 mL).

    • Add KOH (10 mmol) dissolved in minimal water.

    • Cool to 0–5°C.

  • Addition:

    • Add

      
       (7.5 mmol) dropwise.
      
    • Reflux the mixture for 4–6 hours.

    • Note: The reaction proceeds via an intermediate dithiocarbamate salt which cyclizes onto the amide carbonyl (loss of water/ammonia equivalent depending on substitution).

  • Methylation (One-Pot):

    • Cool to room temperature.

    • Add MeI (5.5 mmol) carefully. Stir for 1–2 hours.

    • Result: This yields the 2-(methylthio)-4H-1,3-benzothiazin-4-one.

  • Work-up:

    • Evaporate ethanol.

    • Resuspend residue in water; the product often precipitates as a solid.

    • Filter and recrystallize from Ethanol/Water.

Yield Expectation: 65–80%

Critical Parameters & Troubleshooting

Optimization Table
ParameterRecommendationRationale
Solvent DMSO or DMF (Polar Aprotic)Stabilizes the dithiocarbamate anion and promotes nucleophilic attack.
Base

-BuOK or NaH
Strong base required to fully deprotonate the aniline/amide for rapid

capture.
Temperature 60–80°C (Alkyne), Reflux (Amide)Higher energy barrier for 6-membered ring closure compared to 5-membered.
Oxidant Avoid

for Benzothiazines
Iodine often favors radical pathways leading to 5-membered dithiolanes (See Result 1.13).
Validation Workflow (Decision Tree)

Use this logic to confirm your product structure, as NMR signals can be ambiguous between isomers.

Validation Start Crude Product Isolated CheckMS 1. Check Mass Spec (LC-MS) Start->CheckMS CheckNMR 2. 1H NMR Analysis CheckMS->CheckNMR Decision1 Is the alkene proton (benzylidene) present? CheckNMR->Decision1 ResultA Benzothiazine (Target) (Singlet ~6.5-7.0 ppm) Decision1->ResultA Yes ResultB Benzothiazole/Dithiolane (No exocyclic alkene H) Decision1->ResultB No

Figure 2: Analytical workflow to distinguish 4-benzylidene-1,3-benzothiazines from benzothiazole byproducts.

Safety & Handling

  • Carbon Disulfide (

    
    ):  Extremely flammable (Flash point -30°C) and neurotoxic. Use only in a well-ventilated fume hood. Destroy excess 
    
    
    
    with bleach (hypochlorite) solution before disposal.
  • Methyl Iodide: Potent alkylating agent and suspected carcinogen.

  • Waste: Segregate sulfur-containing waste streams to prevent foul odors and unintended reactions.

References

  • Synthesis of 3,1-Benzothiazines by Cyclisation of 2-Thioformylaminodiphenylacetylenes. ResearchGate. Link

  • Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Organic Chemistry Portal. Link

  • Regiospecific Iodocyclization of S-Allyl Dithiocarbamates. ResearchGate. Link

  • Process for the preparation of 2-amino-substituted 1,3-benzothiazine-4-ones. Google Patents (WO2011132070A1). Link

  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines. Beilstein Journal of Organic Chemistry. Link

Sources

Application

Application Note: Protocol for Synthesizing Fused Heterocyclic Systems Using Benzothiazine Thiones

Abstract & Strategic Value The 1,2-benzothiazine-1,1-dioxide scaffold is a privileged pharmacophore in medicinal chemistry, famously represented by the oxicam class of NSAIDs (e.g., Piroxicam).[1] However, the synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 1,2-benzothiazine-1,1-dioxide scaffold is a privileged pharmacophore in medicinal chemistry, famously represented by the oxicam class of NSAIDs (e.g., Piroxicam).[1] However, the synthetic utility of the parent oxo-derivatives is often limited by the poor electrophilicity of the amide/lactam carbonyls toward weak nucleophiles.

This protocol details the activation of the benzothiazine core via thionation , converting the sluggish C=O functionality into a highly reactive C=S (thione) handle. This transformation enables rapid, regioselective cyclocondensation with bis-nucleophiles (e.g., hydrazines, amidines) to generate fused heterocyclic systems such as pyrazolo[4,3-c][1,2]benzothiazines .

Key Advantages of this Protocol:

  • Enhanced Reactivity: Thiones are superior electrophiles compared to their oxo-analogs, reducing reaction times from days to hours.

  • Regioselectivity: The "soft" nature of the sulfur atom directs nucleophilic attack more precisely than the "hard" oxygen.

  • Mild Conditions: Utilization of Lawesson’s Reagent (LR) avoids the harsh conditions associated with phosphorus pentasulfide (

    
    ).[2]
    

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a thiaoxaphosphetane intermediate, driven by the formation of the stable P=O bond.[2][3]

Figure 1: Thionation and Cyclization Mechanism

ThionationMechanism Start Benzothiazine Carboxamide (C=O) Inter1 [2+2] Cycloaddition (Thiaoxaphosphetane) Start->Inter1 Nucleophilic Attack LR Lawesson's Reagent (Dissociation) LR->Inter1 Ylide Species Thione Benzothiazine Thione (C=S) Inter1->Thione Cycloreversion (- P=O byproduct) Cyclic Fused Pyrazolo- benzothiazine Thione->Cyclic Cyclocondensation (- H2S) Hydrazine Hydrazine Hydrate Hydrazine->Cyclic Double Nucleophilic Attack

Caption: Mechanistic flow from the oxo-precursor to the fused pyrazolo-system via the reactive thione intermediate.

Experimental Protocol

Phase 1: Precursor Synthesis (Context)

Note: This protocol assumes the starting material, 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide , is already available.[1] If not, it is synthesized via the ring expansion of N-methyl saccharin followed by condensation with the appropriate amine [1].

Phase 2: Thionation (The Activation Step)

Objective: Convert the 3-carboxamide carbonyl to the thiocarbonyl.

Reagents & Materials:

  • Substrate: 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (1.0 equiv)

  • Reagent: Lawesson’s Reagent (0.6 equiv)[4]

  • Solvent: Anhydrous Toluene (10 mL/g of substrate)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with argon.[5]

  • Dissolution: Add the benzothiazine substrate to anhydrous toluene. Critical: Ensure the substrate is fully suspended or dissolved before adding LR to prevent clumping.

  • Reagent Addition: Add Lawesson’s Reagent (LR) in a single portion.

    • Expert Insight: LR is moisture-sensitive. Weigh it quickly or use a glovebox if high humidity is present.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:2). The starting material (amide) is usually more polar than the product (thioamide). Look for the disappearance of the amide spot and the appearance of a bright yellow/orange spot (thione).

    • Duration: Typically 2–4 hours. Do not over-reflux, as desulfurization or polymerization can occur.

  • Workup:

    • Cool to room temperature.[4][6]

    • Filter off any insoluble phosphorus byproducts.

    • Evaporate the solvent under reduced pressure.[4]

    • Purification: Recrystallize immediately from Ethanol/Chloroform. Thiones can be unstable on silica gel; avoid column chromatography if possible.

Phase 3: Cyclocondensation (The Fusion Step)

Objective: Synthesize 3-methyl-1H-pyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide.

Reagents:

  • Substrate: Benzothiazine-3-thiocarboxamide (from Phase 2)

  • Reagent: Hydrazine Hydrate (99%, 5.0 equiv)

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Mixing: Dissolve the thioamide in absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise at room temperature.

    • Observation: Evolution of

      
       gas (rotten egg smell) indicates the reaction is proceeding. Perform this in a well-ventilated fume hood. 
      
  • Reflux: Heat to reflux for 4–6 hours.

  • Completion: Monitor TLC for the disappearance of the yellow thione spot.

  • Isolation:

    • Cool the mixture to

      
       (ice bath).
      
    • The fused product usually precipitates as a white or off-white solid.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

Data Summary & Validation Parameters

ParameterAmide Precursor (Oxo)Thioamide Intermediate (Thione)Fused Pyrazolo-Product
Appearance White crystalline solidYellow/Orange crystalsOff-white/Pale yellow solid
IR Spectrum (

)

(C=O str)
Absence of Amide C=O; New band

(C=S)
Absence of C=S; New C=N bands
Reactivity Low toward hydrazineHigh (Reacts in hours)Stable
Solubility Moderate in EtOHHigh in Toluene/BenzeneLow in EtOH (Precipitates)

Validation Check:

  • IR Spectroscopy: The most reliable quick-check. If the strong amide carbonyl peak at

    
     is still present after Phase 2, thionation is incomplete.
    
  • Melting Point: Thiones generally have lower melting points than their oxo-congeners.

Troubleshooting & Critical Control Points

"The reaction stalled."
  • Cause: Old Lawesson’s Reagent.[2] LR degrades with moisture, forming insoluble polymeric phosphorus species.

  • Fix: Use fresh LR or increase equivalents to 0.7–0.8. Switch solvent to Xylene to increase reflux temperature (

    
    ).
    
"I cannot isolate the thione; it decomposes."
  • Cause: Silica gel acidity.

  • Fix: Thiones are often sensitive to the acidic nature of silica. Neutralize the silica with 1% Triethylamine before running a column, or preferably, use recrystallization (EtOH or Benzene/Hexane) for purification.

"Low yield in the cyclization step."
  • Cause: Loss of volatile hydrazine.

  • Fix: Use a high-efficiency condenser. Ensure hydrazine hydrate is fresh. If the reaction is slow, add a catalytic amount of acetic acid to protonate the thione sulfur, making it a better leaving group (

    
    ).
    

References

  • Lombardino, J. G., Wiseman, E. H., & McLamore, W. M. (1971). Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Journal of Medicinal Chemistry, 14(12), 1171–1175. Link

  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[2][3][4] Chemical Reviews, 107(11), 5210–5278. Link

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[3] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Link

  • Ahmad, A. (2011).[6] Synthesis of fused pyrazolo[4,3-c][1,2]benzothiazines. Journal of the Serbian Chemical Society, 76. Link

Sources

Method

Application Notes and Protocols for In Vitro Antifungal Testing of Benzothiazine-2-thione Compounds

Introduction: The Emergence of Benzothiazine-2-thiones as Novel Antifungal Candidates The landscape of antifungal drug discovery is in a constant state of evolution, driven by the pressing need for novel therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Benzothiazine-2-thiones as Novel Antifungal Candidates

The landscape of antifungal drug discovery is in a constant state of evolution, driven by the pressing need for novel therapeutic agents to combat the rise of invasive fungal infections and the emergence of drug-resistant strains.[1][2] Within this dynamic field, benzothiazine-2-thione and its derivatives have garnered significant attention as a promising class of compounds with demonstrable antifungal properties.[3][4][5] These heterocyclic compounds have shown a spectrum of activity against various fungal pathogens, and some derivatives have also exhibited immunomodulatory effects, suggesting a dual mechanism of action that could be highly beneficial in a clinical setting.[3][6]

The effective preclinical evaluation of these novel chemical entities hinges on robust and reproducible in vitro testing methodologies. Standardized protocols are crucial for determining the intrinsic antifungal activity of these compounds, establishing their spectrum of activity, and providing a basis for structure-activity relationship (SAR) studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of established in vitro antifungal susceptibility testing methods to the specific class of benzothiazine-2-thione compounds.

This guide is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide a framework for consistent and reliable data generation.[7][8] We will delve into the practical execution of these methods, emphasizing the scientific rationale behind key experimental choices and addressing potential challenges unique to this class of compounds, such as solubility.

Core Principles of Antifungal Susceptibility Testing

The primary objective of in vitro antifungal susceptibility testing (AFST) is to determine the minimum inhibitory concentration (MIC) of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[9] This value is a critical parameter in the early stages of drug development, providing a quantitative measure of a compound's potency.

Several standardized methods have been developed to determine the MIC, each with its own advantages and applications. The most widely accepted methods include:

  • Broth Microdilution: A quantitative method performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds and concentrations.[10][11]

  • Disk Diffusion: A qualitative or semi-quantitative agar-based method that is simple and cost-effective for screening purposes.[12][13][14]

  • Agar Dilution: A quantitative agar-based method that is particularly useful for testing a large number of isolates against a single compound.[9][15][16]

The choice of method will depend on the specific research question, the number of compounds and isolates to be tested, and the available resources.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for performing in vitro antifungal susceptibility testing.

Antifungal_Testing_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A Fungal Isolate Revival & Culture B Inoculum Preparation A->B Standardize cell density D Assay Setup (Broth Microdilution, Disk Diffusion, or Agar Dilution) B->D Inoculate C Benzothiazine Compound Stock Solution Preparation C->D E Incubation D->E Controlled conditions F Endpoint Determination (MIC) E->F Visual or Spectrophotometric Reading G Data Analysis & Interpretation F->G

Caption: General workflow for in vitro antifungal susceptibility testing.

Detailed Protocols

Protocol 1: Broth Microdilution Method

The broth microdilution method is considered the gold standard for determining the MIC of antifungal agents due to its quantitative nature and reproducibility.[11][17] This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.2 documents for yeasts.[18]

I. Materials

  • Fungal Strains: Target yeast species (e.g., Candida albicans, Cryptococcus neoformans) and quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).[19][20][21]

  • Culture Media: Sabouraud Dextrose Agar (SDA) for initial culture, RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0 for the assay.[11]

  • Benzothiazine-2-thione Compound: High-purity powder.

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for poorly soluble compounds. Ensure the final concentration in the assay does not exceed 1% (v/v) to avoid solvent toxicity to the fungi.

  • Equipment: 96-well flat-bottom microtiter plates, multichannel pipette, spectrophotometer or microplate reader, incubator.

II. Procedure

  • Fungal Inoculum Preparation:

    • Subculture the fungal isolate on SDA and incubate at 35°C for 24-48 hours to ensure purity and viability.[8]

    • Pick several distinct colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).[8]

    • Prepare a working inoculum by diluting the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[20]

  • Compound Serial Dilution:

    • Prepare a stock solution of the benzothiazine-2-thione compound in DMSO.

    • Perform a two-fold serial dilution of the compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal inoculum to each well containing the serially diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Seal the plate and incubate at 35°C for 24-48 hours.[20]

  • Endpoint Determination (MIC):

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

    • For azole-like compounds, the endpoint is typically a ≥50% reduction in turbidity as determined visually or with a microplate reader at 530 nm.[12][22] For other compounds, a complete inhibition of growth may be the endpoint.

III. Causality Behind Experimental Choices

  • RPMI-1640 with MOPS: This medium is standardized to maintain a stable pH of 7.0, which is crucial for the consistent activity of many antifungal agents.[11]

  • Inoculum Size: A standardized inoculum is critical for reproducibility. A higher inoculum can lead to falsely elevated MIC values.[12]

  • Incubation Time: The recommended incubation time allows for sufficient fungal growth in the control wells for accurate endpoint determination. Reading at 24 hours can minimize the effects of "trailing," a phenomenon of reduced but persistent growth at higher drug concentrations.[2]

Protocol 2: Disk Diffusion Method

The disk diffusion method is a simple, rapid, and cost-effective way to screen for the antifungal activity of benzothiazine-2-thione compounds.[13][23] This protocol is based on the CLSI M44 document for yeasts.[13]

I. Materials

  • Fungal Strains and Culture Media: As described in Protocol 1.

  • Agar Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB).[8][11]

  • Benzothiazine-2-thione Compound: High-purity powder.

  • Solvent: A volatile solvent such as acetone or ethanol is preferred for impregnating the disks.

  • Equipment: Sterile paper disks (6 mm diameter), Petri dishes, sterile swabs.

II. Procedure

  • Inoculum Preparation:

    • Prepare a standardized fungal suspension as described in Protocol 1 (0.5 McFarland).

  • Agar Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of the GMB agar plate evenly in three directions.

    • Allow the plate to dry for a few minutes.

  • Disk Preparation and Application:

    • Impregnate sterile paper disks with a known amount of the benzothiazine-2-thione compound dissolved in a volatile solvent. Allow the solvent to evaporate completely.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

    • Include a disk impregnated with a known antifungal agent as a positive control and a solvent-only disk as a negative control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

III. Causality Behind Experimental Choices

  • GMB Agar: The addition of glucose supports robust fungal growth, while methylene blue enhances the definition of the inhibition zone, making measurements more accurate.[8][11]

  • Confluent Growth: Streaking the entire plate ensures a uniform lawn of fungal growth, which is necessary for clearly defined zones of inhibition.

Protocol 3: Agar Dilution Method

The agar dilution method is a quantitative alternative to broth microdilution and is particularly useful for testing a large number of isolates simultaneously.[9][15]

I. Materials

  • Fungal Strains and Culture Media: As described in Protocol 1.

  • Agar Medium: RPMI-1640 agar buffered with MOPS.

  • Benzothiazine-2-thione Compound: High-purity powder.

  • Equipment: Petri dishes, multipoint inoculator (optional).

II. Procedure

  • Preparation of Agar Plates with Compound:

    • Prepare molten RPMI-1640 agar and cool to 45-50°C.

    • Add the benzothiazine-2-thione compound to the molten agar to achieve the desired final concentrations. Mix well.

    • Pour the agar into sterile Petri dishes and allow to solidify.

    • Prepare a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a standardized fungal suspension as described in Protocol 1.

  • Inoculation:

    • Spot-inoculate a small volume (1-10 µL) of the standardized fungal suspension onto the surface of the agar plates. A multipoint inoculator can be used to test multiple isolates on a single plate.

  • Incubation and Endpoint Determination:

    • Incubate the plates at 35°C for 48 hours.

    • The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus.[16]

IV. Data Presentation and Interpretation

The results of the antifungal susceptibility testing should be presented clearly and concisely. The following tables provide examples of how to summarize the quantitative data obtained from broth microdilution or agar dilution assays.

Table 1: MIC Values of Benzothiazine-2-thione Compounds against Candida albicans

CompoundMIC (µg/mL)
Benzo-A8
Benzo-B2
Benzo-C16
Fluconazole (Control)1

Table 2: Quality Control Ranges for Reference Strains

QC StrainAntifungal AgentExpected MIC Range (µg/mL)
C. parapsilosis ATCC 22019Fluconazole2-8
C. krusei ATCC 6258Fluconazole16-64

Note: The expected MIC ranges for QC strains should be obtained from the latest CLSI M60 or EUCAST documents.[19][24][25]

Addressing Challenges with Benzothiazine-2-thione Compounds

A significant challenge in the in vitro testing of novel synthetic compounds like benzothiazine-2-thiones is their often-limited aqueous solubility. This can lead to compound precipitation in the test medium, resulting in inaccurate and unreliable MIC values. The following strategies can be employed to mitigate this issue:

  • Use of Co-solvents: As mentioned in the protocols, DMSO is a commonly used solvent. It is crucial to determine the maximum tolerable concentration of the solvent for the test organism to avoid false-positive results.

  • Alternative Solvents: Other solvents such as ethanol or polyethylene glycol (PEG) can be explored, again with appropriate toxicity controls.

  • Chemical Modification: For compounds in a drug discovery program, medicinal chemists can synthesize more soluble analogs based on initial screening results.

Self-Validating Systems: The Role of Quality Control

The trustworthiness of any experimental data relies on a robust quality control system.[19] In the context of antifungal susceptibility testing, this involves the regular use of well-characterized reference strains with known MIC ranges for standard antifungal agents.[20][21]

  • QC Strains: The inclusion of QC strains such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 in each assay run verifies the accuracy of the test system, including the medium, inoculum, and incubation conditions.[19]

  • Acceptance Criteria: The obtained MIC values for the QC strains must fall within the established ranges published by CLSI or EUCAST.[24][25] If the QC results are out of range, the entire assay should be considered invalid, and the results for the test compounds should be discarded.

Conceptual Framework for Method Selection

The choice of the most appropriate testing method depends on the stage of the research and the specific objectives.

Method_Selection A Research Stage B High-Throughput Screening (Large number of compounds) A->B C Secondary Screening (Confirmation of activity) A->C D Lead Optimization (SAR studies) A->D E Disk Diffusion B->E Qualitative, Rapid, Cost-effective F Broth Microdilution C->F Quantitative, Reproducible G Agar Dilution C->G Quantitative, Good for many isolates D->F Gold Standard

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4-dihydro-2H-1,3-benzothiazine-2-thione

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,3-benzothiazine-2-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,3-benzothiazine-2-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided is a synthesis of established chemical principles and practical, field-proven insights.

Introduction to the Synthesis

The synthesis of 3,4-dihydro-2H-1,3-benzothiazine-2-thione is a crucial step in the development of various biologically active compounds. The most common and direct route involves the cyclization of 2-aminobenzyl alcohol with carbon disulfide in the presence of a base. This reaction, while seemingly straightforward, presents several challenges that can lead to diminished yields. This guide will address these challenges in a practical question-and-answer format.

Proposed Reaction Mechanism

The reaction proceeds through a base-catalyzed intramolecular cyclization. The base deprotonates the amine and alcohol moieties of the 2-aminobenzyl alcohol, which then act as nucleophiles attacking the electrophilic carbon of carbon disulfide.

G cluster_0 Step 1: Base-mediated Deprotonation cluster_1 Step 2: Nucleophilic Attack on Carbon Disulfide cluster_2 Step 3: Intramolecular Cyclization A 2-Aminobenzyl Alcohol C Deprotonated Intermediate A->C + Base B Base (e.g., KOH) E Dithiocarbamate Intermediate C->E + CS2 D Carbon Disulfide (CS2) F 3,4-dihydro-2H-1,3-benzothiazine-2-thione E->F Intramolecular Cyclization

Caption: Proposed reaction mechanism for the synthesis.

Troubleshooting Guide: Enhancing Your Reaction Yields

This section addresses specific problems you may encounter during the synthesis of 3,4-dihydro-2H-1,3-benzothiazine-2-thione.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue that can often be traced back to several key factors. Here’s a systematic approach to troubleshooting:

  • Inadequate Base Strength or Stoichiometry: The choice and amount of base are critical. The base is required to deprotonate both the amino and hydroxyl groups of the 2-aminobenzyl alcohol, facilitating the nucleophilic attack on carbon disulfide.

    • Recommendation: Switch to a stronger base such as potassium hydroxide (KOH) or sodium hydride (NaH). Ensure you are using at least two equivalents of the base to deprotonate both functional groups.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.

    • Recommendation: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective in this type of reaction as they can help to solvate the intermediates.

  • Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at lower temperatures.

    • Recommendation: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 50-80 °C while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Purity of Starting Materials: Impurities in the 2-aminobenzyl alcohol or carbon disulfide can inhibit the reaction. 2-aminobenzyl alcohol is susceptible to oxidation.

    • Recommendation: Ensure the purity of your starting materials. Use freshly distilled carbon disulfide and check the purity of 2-aminobenzyl alcohol by NMR or melting point. If necessary, purify the 2-aminobenzyl alcohol before use.

Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these byproducts and how can I minimize their formation?

Answer:

The formation of multiple products is often due to side reactions involving the highly reactive carbon disulfide.

  • Formation of Dithiocarbamates and Xanthates: Carbon disulfide can react with the amine to form a dithiocarbamate and with the alcohol to form a xanthate.[1][2] These may exist as stable intermediates or byproducts if the cyclization step is slow.

    • Recommendation: Ensure a sufficiently high reaction temperature to promote the intramolecular cyclization over the formation of stable, non-cyclized intermediates.

  • Polymerization: Under certain conditions, especially with excess base or at very high temperatures, polymerization of the starting materials or intermediates can occur.

    • Recommendation: Carefully control the stoichiometry of the reactants and the reaction temperature. Add the base portion-wise to the reaction mixture to avoid localized high concentrations.

Potential Side Product Reason for Formation Mitigation Strategy
Dithiocarbamate SaltIncomplete cyclization of the amine-CS2 adduct.Increase reaction temperature and/or time.
Xanthate SaltIncomplete cyclization of the alcohol-CS2 adduct.Optimize base and reaction conditions.
Polymeric materialsUncontrolled side reactions at high temperatures.Maintain a controlled temperature and add reagents slowly.

Question 3: The reaction seems to work, but my isolated yield is consistently low after purification. What can I do to improve this?

Answer:

Low isolated yields, despite good conversion, often point to issues with the work-up and purification process.

  • Product Solubility: The product may have some solubility in the aqueous phase during work-up, leading to losses.

    • Recommendation: After quenching the reaction, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine to remove residual water, and dry thoroughly before concentrating.

  • Difficult Purification: The product may have a similar polarity to one of the starting materials or byproducts, making chromatographic separation challenging.

    • Recommendation:

      • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good quality crystals.

      • Column Chromatography: If recrystallization is not effective, optimize your column chromatography conditions. Try different solvent gradients and consider using a different stationary phase if co-elution is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this synthesis?

A1: While the optimal conditions can be substrate-dependent, a good starting point is to use potassium hydroxide (KOH) as the base in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This combination generally provides good solubility for the reactants and intermediates and sufficient basicity to drive the reaction forward.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any potential byproducts. The disappearance of the 2-aminobenzyl alcohol spot and the appearance of a new, typically lower Rf, product spot will indicate reaction progress.

Q3: What are the key safety precautions when working with carbon disulfide?

A3: Carbon disulfide is highly flammable, volatile, and toxic. All manipulations should be carried out in a well-ventilated fume hood. Avoid sources of ignition and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: What spectroscopic data should I expect for the final product?

A4: For 3,4-dihydro-2H-1,3-benzothiazine-2-thione, you should expect to see:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the CH₂-N and CH₂-S groups, and a broad singlet for the N-H proton.

  • ¹³C NMR: Resonances for the aromatic carbons, the two methylene carbons, and a characteristic downfield signal for the C=S (thione) carbon, typically in the range of 180-200 ppm.

  • FT-IR: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and a strong C=S stretching band (around 1050-1250 cm⁻¹).

Experimental Workflow

G A 1. Reagent Preparation (Dry Solvents, Pure Reactants) B 2. Reaction Setup (Inert Atmosphere, Controlled Temperature) A->B C 3. Base Addition (Portion-wise) B->C D 4. Reactant Addition (Slow addition of CS2) C->D E 5. Reaction Monitoring (TLC) D->E F 6. Work-up (Quenching, Extraction) E->F Reaction Complete G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: A typical experimental workflow for the synthesis.

References

  • Vedantu. Carbon Disulfide: Properties, Preparation, Uses & Reactions. Available from: [Link]

  • Studylib. Carbon Disulfide: Properties, Uses, and Reactions. Available from: [Link]

  • Chemcess. Carbon Disulfide: Properties, Reactions, Production And Uses. Published April 13, 2024. Available from: [Link]

  • Wikipedia. Carbon disulfide. Available from: [Link]

  • MDPI. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Published March 25, 2022. Available from: [Link]

  • RSC Publishing. Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. Available from: [Link]

  • ResearchGate. Reactions of carbon disulfide with a primary amine and decomposition.... Available from: [Link]

  • ResearchGate. Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols | Request PDF. Published August 5, 2025. Available from: [Link]

  • PMC. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Available from: [Link]

  • RASAYAN Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Available from: [Link]

  • ResearchGate. (PDF) One‐Pot Synthesis of Thiocarbamates. Published August 19, 2021. Available from: [Link]

  • ResearchGate. Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones | Request PDF. Published August 6, 2025. Available from: [Link]

  • Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. Available from: [Link]

  • PubMed. Synthesis of 3,4-dihydro-2H-1,2,4-benzo-thiadiazine 1,1-dioxide derivatives as potential allosteric modulators of AMPA/kainate receptors. Published June 6, 2002. Available from: [Link]

  • Organic Chemistry Portal. Thiocarbamate synthesis by thioacylation. Available from: [Link]

  • RSC Publishing. Na2S-catalyzed dehydrogenative condensation of 2-aminobenzyl alcohols and ketones: a synthesis of quinolines. Available from: [Link]

  • ResearchGate. Plausible mechanism for KOH‐promoted three‐component reaction of 2‐aminobenzyl alcohol, aldehyde and sulfoxide.. Available from: [Link]

  • Organic Chemistry Portal. Thiocarbamate synthesis by amination. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Published July 1, 2011. Available from: [Link]

  • SIOC Journals. Reaction of 2-Aminobenzyl Alcohols with β-Dicarbonyl Compounds to Synthesize Quinoline Derivatives in Water Promoted by Active Manganese Dioxide. Available from: [Link]

  • ResearchGate. Reaction of 2-Aminobenzyl Alcohols with β -Dicarbonyl Compounds to Synthesize Quinoline Derivatives in Water Promoted by Active Manganese Dioxide | Request PDF. Published January 2024. Available from: [Link]

  • ResearchGate. Infrared, Raman and temperature-dependent NMR spectra, vibrational assignments, normal coordinate analysis, and DFT calculations of benzoxazoline-2-thione | Request PDF. Published August 7, 2025. Available from: [Link]

  • TÜBİTAK Academic Journals. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Published March 17, 2021. Available from: [Link]

Sources

Optimization

Purification strategies for crude 1,3-benzothiazine-2-thione mixtures

Technical Support Center: Purification of Crude 1,3-Benzothiazine-2-thione Mixtures Ticket ID: #PUR-BZT-001 Subject: Troubleshooting & Optimization of 1,3-Benzothiazine-2-thione Isolation Assigned Specialist: Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude 1,3-Benzothiazine-2-thione Mixtures

Ticket ID: #PUR-BZT-001 Subject: Troubleshooting & Optimization of 1,3-Benzothiazine-2-thione Isolation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

The purification of 1,3-benzothiazine-2-thione and its derivatives presents unique challenges due to thione-thiol tautomerism , high susceptibility to oxidative dimerization (disulfide formation), and poor solubility in non-polar solvents.[1] This guide moves beyond standard protocols to provide a mechanism-based troubleshooting system. Our strategy leverages the compound's inherent acidity (pKa ~7–9) and specific solubility profile to separate it from neutral impurities and reaction byproducts.[1]

Module 1: Diagnostic Triage (Start Here)

Before committing to a purification path, assess the physical state of your crude mixture.[1] The following logic tree dictates the optimal strategy.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Amorphous TLC TLC Purity Check (Hex:EtOAc 3:1) Solid->TLC AcidBase Acid-Base Extraction (The 'Chemical Switch') Oil->AcidBase Trapped Solvents/Impurities Recryst Recrystallization (EtOH or iPrOH) TLC->Recryst Minor Impurities TLC->AcidBase Major Non-Acidic Impurities Column Flash Chromatography (Silica Gel) TLC->Column Complex Mixture AcidBase->Recryst Final Polish

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude physical state and purity profile.[1]

Module 2: The "Chemical Switch" (Acid-Base Extraction)

Context: Unlike many neutral organic byproducts, 1,3-benzothiazine-2-thiones possess a weakly acidic proton on the nitrogen (thioamide/thiol tautomer).[1] We can exploit this to pull the product into the aqueous phase, leaving non-acidic impurities (unreacted starting materials, disulfides) in the organic layer.

Protocol:

  • Dissolution: Dissolve the crude oil/solid in a minimal amount of 10% NaOH (aq) .[1]

    • Why: The base deprotonates the nitrogen, forming the water-soluble sodium salt.

    • Observation: The solution should turn clear yellow/orange. If a gummy solid remains undissolved, it is likely a neutral impurity.

  • Filtration/Wash: Wash the aqueous alkaline solution with Dichloromethane (DCM) or Ethyl Acetate .[1]

    • Why: This removes unreacted amines, oxidative dimers (disulfides), and other neutral organics that do not form salts.[1]

    • Critical Step: Discard the organic layer (unless you are recovering starting material).

  • Precipitation: Cool the aqueous layer to 0–5°C and slowly acidify with 2M HCl or Acetic Acid to pH ~3–4.

    • Why: Re-protonation forces the neutral thione to crash out of solution.

  • Collection: Filter the resulting precipitate.[1][2]

Troubleshooting FAQ:

  • Q: My product oiled out upon acidification instead of precipitating.

    • A: This occurs if acidification is too rapid or the concentration is too high. Fix: Add a seed crystal during acidification or include a small amount of ethanol (5-10%) in the aqueous phase to modulate solubility.

  • Q: The product is still colored/impure after acid-base extraction.

    • A: Some phenolic impurities may co-extract. Proceed to Module 3 (Recrystallization) .

Module 3: Recrystallization Strategies

Context: Recrystallization is the preferred method for final polishing. The thione moiety is polar, often requiring protic solvents or polarity gradients.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Best ForPotential Pitfall
Ethanol (95%) 100%General purificationYield loss if volume is not minimized.[1]
EtOH / Water 80:20Removing inorganic salts"Oiling out" if water is added too quickly.
Isopropanol (iPrOH) 100%Lipophilic derivativesRequires higher temperatures to dissolve.[1]
Acetic Acid 100%Highly insoluble derivativesHard to remove trace solvent; crystals may be solvates.

Protocol for "Oiling Out" (The most common failure mode): If your compound separates as an oil droplet rather than crystals:

  • Reheat the mixture until the oil redissolves.

  • Add a "co-solvent" that the compound is highly soluble in (e.g., small amount of acetone).

  • Cool very slowly (wrap the flask in foil/towel). Rapid cooling traps impurities that lower the melting point, causing oiling.

Module 4: Chromatographic Purification

Context: Use this only if Acid/Base and Recrystallization fail, or for isolating specific impurities.

Stationary Phase: Standard Silica Gel 60 (230–400 mesh).[1] Mobile Phase:

  • Standard: Hexane / Ethyl Acetate (Gradient from 90:10 to 60:40).[1]

  • For Polar Derivatives: DCM / Methanol (98:2 to 95:5).[1]

Expert Tip: 1,3-Benzothiazine-2-thiones can streak on silica due to the acidic NH.[1]

  • Fix: Add 0.5% - 1% Acetic Acid to the mobile phase to suppress ionization and sharpen the bands.

Module 5: Impurity Profiling

Identifying your enemy is half the battle. Use this table to interpret TLC/NMR data.

Impurity TypeOriginDetection (TLC/NMR)Removal Strategy
Disulfide Dimer Oxidative coupling of thiol tautomer (air/light exposure).[1]TLC: Less polar than product (higher Rf).[1] NMR: Doubling of signals or shift in aromatic region.Wash with non-polar solvent (DCM) during Acid/Base extraction (Module 2).[1]
Unreacted Amine Starting material (e.g., 2-aminobenzyl alcohol).[1]TLC: Stains strongly with Ninhydrin.[1] Lower Rf (usually).Acidic wash (1M HCl) of the organic extract.
O-Analog (Oxo) Hydrolysis of thione (S replaced by O).[1]IR: Strong C=O peak ~1650-1700 cm⁻¹.Difficult to separate; requires careful column chromatography.

References

  • Synthesis and Cyclization Mechanisms

    • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols.[1] ResearchGate. Link

  • Oxidative Dimerization (Disulfide Formation)

    • Strategies to minimize dimer formation in piperazine-2-thione reactions. BenchChem.[1][3] Link

    • Study of the mechanism of formation of heterocyclic disulfonium dications from 1,3-benzothiazole-2-thiol. ResearchGate. Link

  • Recrystallization & Solvent Data

    • Process for the preparation of 2-amino-substituted 1,3-benzothiazine-4-ones (Solvent references). Google Patents (WO2011132070A1).[1] Link

  • TLC & Chromatographic Conditions

    • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation.[1] Link

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Recrystallization of 3,4-dihydro-2H-1,3-benzothiazine-2-thione

Welcome to the technical support center for the purification of 3,4-dihydro-2H-1,3-benzothiazine-2-thione. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,4-dihydro-2H-1,3-benzothiazine-2-thione. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical advice and troubleshooting strategies for the critical process of recrystallization. Our goal is to empower you with the scientific rationale behind solvent selection and to offer practical solutions to common challenges encountered during the purification of this heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a recrystallization solvent for 3,4-dihydro-2H-1,3-benzothiazine-2-thione?

A1: The ideal solvent should exhibit a steep solubility curve for the compound. This means the compound should be highly soluble in the hot solvent and poorly soluble at low temperatures.[1] This differential solubility is the cornerstone of effective recrystallization, as it allows for the dissolution of the compound and impurities at an elevated temperature, followed by the selective crystallization of the desired product upon cooling, leaving the impurities behind in the "mother liquor".

Q2: Based on the structure of 3,4-dihydro-2H-1,3-benzothiazine-2-thione, what class of solvents should I start with?

A2: The presence of the polar thiourea-like moiety (a cyclic thiourea) suggests that polar solvents are a logical starting point. Thiourea and its derivatives are generally soluble in polar organic solvents like ethanol and methanol.[2][3] Therefore, initial screening should focus on polar protic solvents such as ethanol, isopropanol, and methanol, as well as polar aprotic solvents like acetone and ethyl acetate.

Q3: Are there any solvents I should avoid?

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To prevent this, you can add more solvent to the hot solution to reduce its saturation, or switch to a solvent with a lower boiling point. Slow, gradual cooling is also crucial.

Q5: My compound won't crystallize, even after the solution has cooled. What should I do?

A5: This is a common issue, often due to either using too much solvent or the solution being supersaturated.[4] Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.[4]

  • Seed Crystals: If you have a small amount of the pure compound, add a tiny "seed crystal" to the cooled solution to initiate crystallization.[4]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Further Cooling: If crystals still haven't formed at room temperature, try placing the flask in an ice bath.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some solvent and re-cool.- Scratch the inner surface of the flask.[4]- Add a seed crystal.[4]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the compound's melting point.- The solution cooled too quickly.- Reheat the solution, add more solvent, and cool slowly.- Choose a solvent with a lower boiling point.
The recrystallized product is still impure. - The chosen solvent did not effectively differentiate between the compound and impurities.- The solution cooled too quickly, trapping impurities.- Re-recrystallize the product, ensuring slow cooling.- Try a different solvent or a mixed solvent system.
Very low recovery of the purified product. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- The crystals were washed with a solvent that was not ice-cold.- Concentrate the mother liquor to recover more product.- Ensure the rinse solvent is thoroughly chilled.
Crystals form in the funnel during hot filtration. - The filtration apparatus was not pre-heated.- Pre-heat the funnel and receiving flask with hot solvent before filtration.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent using a small amount of your crude 3,4-dihydro-2H-1,3-benzothiazine-2-thione.

Materials:

  • Crude 3,4-dihydro-2H-1,3-benzothiazine-2-thione

  • Test tubes

  • A selection of trial solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water, and a nonpolar solvent like hexanes for co-solvent trials)

  • Hot plate or water bath

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of the crude compound into a test tube.

  • Add the first test solvent dropwise at room temperature, stirring after each addition, until you have added about 0.5 mL. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After cooling, place the test tube in an ice bath to maximize crystallization.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.

  • Repeat this process for each of the selected solvents.

Protocol 2: Recrystallization of 3,4-dihydro-2H-1,3-benzothiazine-2-thione

Procedure:

  • Place the crude 3,4-dihydro-2H-1,3-benzothiazine-2-thione in an Erlenmeyer flask.

  • Add the chosen solvent in small portions, and heat the mixture to boiling, swirling the flask to aid dissolution. Continue adding solvent until the solid is completely dissolved.

  • If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask with a small amount of the hot solvent. Filter the hot solution quickly to remove the impurities.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Dry the purified crystals. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven can be used.

Visualization of the Solvent Selection Workflow

Caption: A troubleshooting guide for common issues encountered during recrystallization.

Safety and Handling

While a specific safety data sheet for 3,4-dihydro-2H-1,3-benzothiazine-2-thione was not found, related benzothiazole compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation. [4]It is therefore prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • Traiwongsa, N., et al. (2025, April 1). Solid–liquid solubility behavior of thiourea in twelve organic solvents; solubility experiments, data correlation, solvent analysis, and molecular simulations. ResearchGate. Retrieved from [Link]

  • (2025, August 10). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. ResearchGate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). THIOUREA. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • A-Star Safety. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • (n.d.). Recrystallization1. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during benzothiazine thione cyclization

A Guide to Minimizing Side Reactions and Optimizing Cyclization Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazine thiones. T...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Optimizing Cyclization

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazine thiones. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and practical solutions to common challenges encountered during the cyclization process. Our focus is on ensuring scientific integrity and providing actionable insights to enhance the yield and purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 2H-1,4-benzothiazine-3(4H)-thiones and related structures. The answers provide not only solutions but also the underlying chemical principles to empower your experimental design.

Q1: My reaction yield is significantly low, and I observe a significant amount of a sparingly soluble, high-melting point solid. What is the likely culprit?

A1: The most common side reaction leading to low yields and the formation of an insoluble precipitate is the oxidative dimerization of the 2-aminothiophenol starting material .[1][2] The thiol group (-SH) in 2-aminothiophenol is highly susceptible to oxidation, leading to the formation of a disulfide bond (S-S) and yielding 2,2'-disulfanediyldianiline.[3] This dimerization is often accelerated by the presence of oxygen, basic conditions, and certain metal catalysts.

Causality: The thiol group has a readily abstractable proton, and the resulting thiolate anion is easily oxidized. In the presence of an oxidant (like atmospheric oxygen), two thiolate molecules can couple to form a stable disulfide bond.

Troubleshooting Steps:

  • Inert Atmosphere: The most critical step is to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1] This minimizes the presence of oxygen, the primary oxidant.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Starting Material Purity: Ensure the purity of your 2-aminothiophenol. If it has been stored for a long time or exposed to air, it may already contain the disulfide dimer. Consider purification by distillation or recrystallization before use.

  • Controlled Addition of Base: If a base is required for your specific protocol, add it slowly and at a low temperature to minimize the concentration of the highly reactive thiolate anion at any given time.

Q2: Besides the disulfide dimer, what other side products should I be aware of during the cyclization with a thiocarbonyl source like carbon disulfide?

A2: While disulfide formation is the most prevalent side reaction involving the starting material, other byproducts can arise from the reaction with the thiocarbonyl source. When using carbon disulfide (CS₂), potential side reactions include:

  • Formation of Dithiocarbamate Salts: The amino group of 2-aminothiophenol can react with CS₂ to form a dithiocarbamate salt, especially in the presence of a base. While this is an intermediate in the desired reaction pathway, under certain conditions, it may not cyclize efficiently and can be isolated as a salt.

  • Polymerization: Under harsh conditions or in the presence of certain catalysts, complex polymerization reactions can occur, leading to intractable tars and reducing the yield of the desired product.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the formation of a dithiocarbamic acid, without undergoing the final intramolecular cyclization to form the benzothiazine thione ring. This can be influenced by the reaction temperature and the nature of the solvent.[4]

Troubleshooting Steps:

  • Optimize Reaction Temperature: The cyclization step often requires heating. However, excessively high temperatures can promote polymerization. A systematic study of the reaction temperature is recommended to find the optimal balance between efficient cyclization and minimizing side reactions.[4]

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMF or DMSO can facilitate the reaction, but their high boiling points might necessitate careful temperature control.[5]

  • Stoichiometry Control: Precise control over the stoichiometry of the reactants is crucial. An excess of either the 2-aminothiophenol or the thiocarbonyl source can lead to the formation of specific byproducts.

Q3: My TLC analysis shows multiple spots, and purification by column chromatography is proving difficult. How can I improve the selectivity of my reaction?

A3: Poor selectivity is often a result of suboptimal reaction conditions that allow competing reaction pathways to occur at similar rates.

Troubleshooting Steps:

  • Catalyst Choice: While some protocols are catalyst-free, others may benefit from a catalyst to promote the desired cyclization over side reactions. The choice of catalyst should be carefully considered based on the specific substrates and reaction mechanism.

  • Order of Addition: The order in which the reagents are added can influence the outcome. For instance, adding the 2-aminothiophenol to a solution of the thiocarbonyl source (or vice-versa) might be preferable in some cases to maintain a low concentration of one reactant and suppress side reactions.

  • pH Control: The pH of the reaction medium can be critical. For example, the formation of the disulfide dimer is often favored under basic conditions. Maintaining a neutral or slightly acidic pH, if compatible with the desired reaction, can help to minimize this side reaction.[6]

Benchmark Protocol: Synthesis of 2H-1,4-Benzothiazine-3(4H)-thione

This protocol provides a detailed, step-by-step methodology for a common synthesis of 2H-1,4-benzothiazine-3(4H)-thione, highlighting critical points for minimizing side reactions.

Materials:

  • 2-Aminothiophenol (freshly distilled or purified)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (degassed)

  • Hydrochloric acid (HCl), 1M solution

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve potassium hydroxide (1.1 equivalents) in degassed ethanol under a constant stream of nitrogen.

  • Formation of Thiolate: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-aminothiophenol (1 equivalent) in degassed ethanol to the cooled KOH solution. Stir the mixture at 0 °C for 30 minutes. This step generates the potassium salt of 2-aminothiophenol, which is more reactive but also more susceptible to oxidation, hence the strict inert atmosphere and low temperature.

  • Addition of Carbon Disulfide: While maintaining the temperature at 0 °C, add carbon disulfide (1.2 equivalents) dropwise to the reaction mixture. A color change is typically observed.

  • Cyclization Reaction: After the addition of CS₂ is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in water and filter to remove any insoluble impurities (likely the disulfide dimer).

  • Acidification: Cool the aqueous filtrate in an ice bath and slowly acidify with 1M HCl until the pH is approximately 5-6. The product, 2H-1,4-benzothiazine-3(4H)-thione, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the typical effects of key reaction parameters on the yield of the desired benzothiazine thione and the formation of the major disulfide byproduct.

ParameterConditionExpected Yield of ThioneDisulfide FormationRationale
Atmosphere AirLowHighOxygen is the primary oxidant for disulfide formation.[1]
Inert (N₂ or Ar)HighLowMinimizes the presence of oxygen, thus suppressing the major side reaction.
Temperature Room TemperatureLow-ModerateModerateCyclization may be slow, allowing more time for side reactions.
RefluxHighLow (with inert atm.)Increased temperature accelerates the desired cyclization, outcompeting side reactions.
Base Strong Base (e.g., NaH)Moderate-HighPotentially HighStrong bases generate a high concentration of the reactive thiolate, which can increase the rate of both desired reaction and disulfide formation.[7]
Weak Base (e.g., K₂CO₃)ModerateModerateProvides a balance between activating the thiol and minimizing side reactions.
Solvent Aprotic Polar (e.g., DMSO)HighModerateSolvates the intermediates well, promoting the reaction.[5]
Protic (e.g., Ethanol)Moderate-HighModerateCan participate in hydrogen bonding, influencing reaction rates.

Visualizing the Reaction Pathway

The following diagram illustrates the desired reaction pathway for the formation of 2H-1,4-benzothiazine-3(4H)-thione and the competing side reaction of oxidative dimerization.

Benzothiazine_Thione_Synthesis Reactants 2-Aminothiophenol + CS₂ Intermediate Dithiocarbamate Intermediate Reactants->Intermediate Base Product 2H-1,4-Benzothiazine-3(4H)-thione (Desired Product) Intermediate->Product Heat (Cyclization) Side_Reactant 2-Aminothiophenol Side_Product 2,2'-Disulfanediyldianiline (Disulfide Dimer) Side_Reactant->Side_Product [O] (e.g., O₂) Base

Caption: Desired cyclization vs. oxidative dimerization.

References

  • Liu, X., et al. (2013). New simple synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones: Direct formation from carbon disulfide and (E)-3-(2-aminoaryl)acrylates or (E)-3-(2-aminoaryl)acrylonitriles. Beilstein Journal of Organic Chemistry, 9, 384-390. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Indian Journal of Pharmaceutical Sciences. (1995). Studies on the Synthesis of 2-Aminothiophenol. [Link]

  • Taylor & Francis Online. (2020). Recent trends toward the synthesis of fused-benzothiazines and their derivatives. [Link]

  • LOCKSS. (1995). SYNTHESIS OF 2-SUBSTITUTED 2,3-DIHYDRO- 1,4 BENZOTHIAZINE-3-THIONES VIA IMINOPHOSPHORANES. [Link]

  • Beilstein Journals. (2022). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. [Link]

  • Royal Society of Chemistry. (2020). Green carbon disulfide surrogate via a combination of potassium sulfide and chloroform for benzothiazine-thione and benzothiazole-thione construction. [Link]

  • Beilstein Journals. (2013). New simple synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones: Direct formation from carbon disulfide and (E)-3-(2-aminoaryl)acrylates or (E)-3-(2-aminoaryl)acrylonitriles. [Link]

  • Royal Society of Chemistry. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole derivatives. [Link]

  • BioKB. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • PubMed. (1994). Reduction of disulfide bonds in proteins by 2-aminothiophenol under weakly acidic conditions. [Link]

  • MDPI. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

  • MDPI. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. [Link]

  • Chemistry & Biology Interface. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. [Link]

  • Beilstein Archives. (2018). Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate. [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]

  • National Institutes of Health. (2013). Chemistry and Enzymology of Disulfide Cross-linking in Proteins. [Link]

  • Organic Chemistry Portal. (2020). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. [Link]

  • National Center for Biotechnology Information. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

  • ResearchGate. (2025). SYNTHESIS AND SPECTRAL STUDIES OF 4H-1,4-BENZOTHIAZINE S,S-DIOXIDES (SULFONES). [Link]

  • Google Patents. (1957).
  • International Journal of Pharmaceutical and Biological Sciences. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • MDPI. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. [Link]

Sources

Troubleshooting

Overcoming solubility issues of benzothiazine-2-thiones in aqueous media

Topic: Overcoming solubility issues of benzothiazine-2-thiones in aqueous media Ticket ID: BZT-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Triage: Identify Your Solubility Blockage B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues of benzothiazine-2-thiones in aqueous media Ticket ID: BZT-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Identify Your Solubility Blockage

Benzothiazine-2-thiones are notoriously difficult to solubilize due to the high lipophilicity of the thione (C=S) moiety compared to its carbonyl (C=O) counterpart. The sulfur atom is less electronegative and larger, reducing hydrogen bonding potential with water.

Use this matrix to select the correct protocol for your application:

ObservationProbable CauseRecommended Protocol
Precipitation upon dilution "Crash-out" effect: Solvent shock when moving from DMSO stock to aqueous media.Protocol A: Step-Down Dilution
Cloudy suspension/Aggregates Hydrophobic agglomeration; particle size is too large for stable dispersion.Protocol B: Surfactant Micellization
Zero solubility in water Intrinsic hydrophobicity (

).
Protocol C: Cyclodextrin Complexation
Need permanent water solubility Structural limitation of the parent scaffold.Protocol D: Mannich Base Synthesis

Decision Logic & Workflow

The following decision tree outlines the logical pathway for selecting the optimal solubilization strategy based on your end-goal (biological assay vs. chemical derivatization).

SolubilityStrategy Start Start: Benzothiazine-2-thione Insoluble in Water Goal What is the End Goal? Start->Goal BioAssay Biological Assay (In Vitro/In Vivo) Goal->BioAssay ChemMod Chemical Modification (New Derivative) Goal->ChemMod Toxicity Is DMSO/Surfactant Toxic to Cells? BioAssay->Toxicity ProtocolD Protocol D: Mannich Base Synthesis (N-aminomethylation) ChemMod->ProtocolD ProtocolA Protocol A/B: Cosolvent + Surfactant (DMSO + Tween 80) Toxicity->ProtocolA No (Robust Cells) ProtocolC Protocol C: Cyclodextrin Inclusion (HP-β-CD) Toxicity->ProtocolC Yes (Sensitive Cells)

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints.

Technical Protocols

Protocol A: The "Crash-Resistant" Step-Down Dilution

Use Case: High-throughput screening (HTS) or standard antimicrobial assays where DMSO < 1% is acceptable.

The Science: Direct injection of a high-concentration DMSO stock into water causes rapid local supersaturation, leading to immediate precipitation (crashing out). A step-down approach maintains the compound in a semi-solubilized state using an intermediate buffer.

Workflow:

  • Stock Preparation: Dissolve benzothiazine-2-thione in 100% DMSO to 10 mM. Sonicate at 40°C if necessary.

  • Intermediate Phase: Prepare a "Transition Buffer" containing 50% DMSO and 50% PEG-400.

  • Dilution 1: Dilute Stock 1:10 into Transition Buffer (Final: 1 mM compound, 75% organic solvent). Vortex immediately.

  • Final Dilution: Dilute the intermediate slowly (dropwise) into pre-warmed (37°C) culture media while vortexing.

Critical Limit: Ensure final DMSO concentration is < 0.5% for mammalian cells or < 1% for bacteria to avoid solvent toxicity artifacts.

Protocol C: Supramolecular Encapsulation (Cyclodextrins)

Use Case: In vivo studies or sensitive cell lines where organic solvents are prohibited.

The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic benzothiazine core enters the lipophilic cavity of the CD, while the hydrophilic exterior ensures water solubility.

Methodology (Kneading Method):

  • Molar Ratio: Calculate a 1:1 or 1:2 molar ratio (Drug:CD).

  • Paste Formation: Mix HP-β-CD with a minimal amount of water (50% w/v) in a mortar to form a paste.

  • Incorporation: Slowly add the benzothiazine-2-thione powder to the paste while kneading vigorously for 45-60 minutes.

  • Drying: Dry the paste at 40°C for 24 hours.

  • Validation: The resulting powder should dissolve in water. Filter through a 0.45 µm filter to remove uncomplexed drug.

Validation Check: Perform a Phase Solubility Study (Higuchi & Connors method). Plot Total Drug Solubility (


) vs. Cyclodextrin Concentration. A linear increase (

type) confirms 1:1 complexation [1].
Protocol D: Chemical Derivatization (Mannich Bases)

Use Case: Creating a permanently water-soluble prodrug or analog.

The Science: The Mannich reaction introduces a hydrophilic amine tail (e.g., morpholine, piperazine) at the active nitrogen position. This lowers the LogP and introduces an ionizable center, drastically improving aqueous solubility without always sacrificing bioactivity [2].

Reaction Scheme:



Step-by-Step Synthesis:

  • Reactants: Dissolve benzothiazine-2-thione (0.01 mol) in absolute ethanol (20 mL).

  • Activation: Add Formaldehyde (37% solution, 0.015 mol). Stir for 10 minutes.

  • Amination: Add Secondary Amine (e.g., Morpholine or N-methylpiperazine, 0.01 mol) dropwise.

  • Reflux: Reflux at 70-80°C for 3-5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. Pour into crushed ice. The Mannich base will precipitate as a solid.

  • Purification: Recrystallize from ethanol/DMF.

Data Table: Solubility Comparison

Compound FormAqueous Solubility (mg/mL)StabilitySuitability
Parent Thione< 0.001 (Insoluble)HighChemical Synthesis
DMSO Stock (10%)~ 0.5 (Metastable)Low (Precipitates)HTS Screening
HP-β-CD Complex2.0 - 5.0HighIn Vivo / Oral
Mannich Base (HCl Salt)> 10.0Moderate (Hydrolysis risk)IV / Injection

Frequently Asked Questions (FAQ)

Q: Why does my compound precipitate even with 10% DMSO? A: Benzothiazine-2-thiones are highly lipophilic (


 often > 4). In water, water molecules form a highly ordered "cage" around the hydrophobic solute (hydrophobic effect), which is energetically unfavorable. 10% DMSO is often insufficient to overcome this entropy penalty. You must use surfactants  (e.g., 0.1% Tween 80) to lower the surface tension or switch to Protocol C (Cyclodextrins) [3].

Q: Can I use sonication to dissolve the thione? A: Yes, but with caution. Sonication generates heat. Thiones can be sensitive to oxidation (desulfurization to the oxo-derivative) at high temperatures. Use bath sonication with ice water to keep the temperature < 30°C.

Q: How do I prove I formed a Cyclodextrin complex and not just a physical mixture? A: You must use FTIR or DSC (Differential Scanning Calorimetry) .

  • FTIR: Look for the shift or disappearance of the C=S stretching vibration band (around 1050-1200 cm⁻¹).

  • DSC: The melting point peak of the pure drug will disappear in a true inclusion complex because the drug is molecularly dispersed and no longer in a crystalline lattice [4].

Q: Is the Mannich base biologically active? A: Mannich bases often act as prodrugs . Under physiological conditions (pH 7.4), they can undergo slow hydrolysis to release the parent benzothiazine-2-thione and the amine. However, many Mannich bases exhibit intrinsic antimicrobial activity superior to the parent compound due to better cellular uptake [5].

References

  • Trapani, A. et al. (2025).[1] Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes.[1] International Journal of Pharmaceutics.

  • Saeed, A. et al. (2013). Synthesis, characterization and biological evaluations of some 5-(substituted amino alkyl)-2-{(1, 3- benzothiazole-2-yl)}-thiazolidine-4 one Mannich bases. Journal of Applied Pharmaceutical Science.

  • Shah, F. (2023).[2] Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.[2][3][4][5][6] Asian Journal of Pharmaceutical Technology and Innovation.

  • Carvalho, et al. (2018).[7] Development of inclusion complex based on cyclodextrin and oxazolidine derivative.[7] Brazilian Journal of Pharmaceutical Sciences.

  • Nayeem, N. et al. (2012).[8] Synthesis of some Mannich bases from sulphonamides and benzothiazole derivatives and evaluation of their anti-tubercular activity.[8] Der Pharma Chemica.

Sources

Optimization

Optimizing temperature and pressure for benzothiazine thione synthesis

Welcome to the technical support center for the synthesis of benzothiazine thiones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzothiazine thiones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperature and pressure. Here, you will find practical, in-depth answers to common challenges, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the synthesis of benzothiazine thiones?

Temperature is a critical parameter that directly influences both the reaction rate and the selectivity of benzothiazine thione synthesis. The formation of the benzothiazine core typically involves a cyclization reaction, often a condensation between a 2-aminothiophenol derivative and a suitable carbonyl compound or its equivalent.

  • Kinetics vs. Thermodynamics: At lower temperatures, the reaction may be under kinetic control, favoring the fastest-formed product, which may not be the desired benzothiazine thione. As the temperature increases, the reaction can shift towards thermodynamic control, favoring the most stable product. However, excessive heat can lead to decomposition of starting materials, intermediates, or the final product, as well as the formation of unwanted side products.[1]

  • Solvent and Reagent Considerations: The optimal temperature is also highly dependent on the solvent's boiling point and the stability of the reagents. For instance, some syntheses may proceed at room temperature, while others require reflux conditions to achieve a reasonable reaction rate.[1][2]

Q2: How does pressure influence the synthesis of benzothiazine thiones?

While many benzothiazine thione syntheses are conducted at atmospheric pressure, elevated pressure can be a valuable tool in specific scenarios.

  • Reactions Involving Gaseous Reagents: If the synthesis involves a gaseous reactant (e.g., carbon disulfide in some thionation routes), increasing the pressure can enhance the concentration of the dissolved gas in the reaction medium, thereby accelerating the reaction rate.

  • High-Pressure Synthesis: For certain heterocyclic syntheses, high-pressure conditions (solvothermal) can promote reactions that are sluggish at atmospheric pressure. The high-pressure environment can increase the solubility of precursors, accelerate reaction kinetics, and facilitate controlled nucleation and crystal growth.[3] This is particularly relevant when aiming for specific crystalline forms of the final product.

Q3: What are the most common side reactions related to improper temperature control?

Inadequate temperature management is a frequent cause of low yields and impure products. Common side reactions include:

  • Oxidation of 2-aminothiophenol: The thiol group in 2-aminothiophenol is susceptible to oxidation, forming a disulfide byproduct.[1] This is often exacerbated at higher temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[1]

  • Self-condensation of Starting Materials: Carbonyl-containing starting materials may undergo self-condensation at elevated temperatures, leading to a complex mixture of products.[1]

  • Incomplete Cyclization: The intermediate Schiff base may not fully cyclize if the temperature is too low.[1] Conversely, if the temperature is too high, the intermediate may decompose before it has a chance to cyclize.

  • Decomposition: Benzothiazine thiones, like many heterocyclic compounds, can be susceptible to thermal decomposition at excessively high temperatures.

Troubleshooting Guide

Problem Potential Cause Related to Temperature/Pressure Recommended Solutions
Low or No Product Yield Reaction temperature is too low, resulting in slow kinetics.Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC to observe the consumption of starting materials and the formation of the product.[1]
Reaction temperature is too high, leading to decomposition of starting materials or the product.If signs of decomposition (e.g., charring, formation of numerous byproducts on TLC) are observed, lower the reaction temperature. Consider running the reaction at room temperature for a longer duration.[1]
For reactions involving gaseous reagents, the pressure may be too low.If applicable, perform the reaction in a sealed vessel under a positive pressure of the gaseous reagent.
Formation of Multiple Byproducts Suboptimal reaction temperature favoring side reactions.If byproducts are observed at elevated temperatures, try lowering the temperature. Conversely, if the reaction is sluggish at room temperature and giving byproducts, a moderate increase in temperature might favor the desired reaction pathway.[1]
Presence of oxygen leading to oxidation of 2-aminothiophenol, especially at higher temperatures.Degas the solvent and run the reaction under an inert atmosphere (N2 or Ar).[1]
Reaction Stalls (Incomplete Conversion) Insufficient energy to overcome the activation barrier for the cyclization step.Increase the reaction temperature to reflux conditions if the solvent and reagents are stable at that temperature. Consider switching to a higher-boiling point solvent.
The intermediate is precipitating out of the solution at the current temperature.Try a different solvent system that offers better solubility for all components at the reaction temperature.

Experimental Protocols & Workflows

General Protocol for Benzothiazine Thione Synthesis

This is a generalized procedure and will require optimization for specific substrates.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminothiophenol derivative and the appropriate carbonyl compound or activated methylene compound.

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, toluene, DMF) and any necessary catalyst (e.g., an acid or base).

  • Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon, especially if using an air-sensitive 2-aminothiophenol.

  • Temperature Control: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and maintain it for the required time (typically 1 to 24 hours).[1]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]

Workflow for Optimizing Reaction Temperature

Temperature_Optimization_Workflow start Start: Low Yield or Impurities check_temp Is the reaction run at room temperature? start->check_temp increase_temp Gradually increase temperature (e.g., to 50°C, then reflux). Monitor by TLC. check_temp->increase_temp Yes check_reflux Is the reaction run at reflux? check_temp->check_reflux No final_product Optimized Condition Found increase_temp->final_product check_impurities Are there signs of decomposition (darkening, multiple spots on TLC)? check_reflux->check_impurities decrease_temp Decrease temperature. Consider running at a lower, stable temperature for a longer duration. decrease_temp->final_product check_impurities->decrease_temp Yes inert_atmosphere Switch to an inert atmosphere (N2 or Ar). check_impurities->inert_atmosphere No inert_atmosphere->final_product

Caption: A decision-making workflow for troubleshooting and optimizing reaction temperature.

Relationship between Temperature, Pressure, and Reaction Outcome

T_P_Outcome cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Temp Temperature Low Medium High Outcome1 Low Yield / No Reaction Temp:low->Outcome1 Slow kinetics Outcome2 Good Yield / High Purity Temp:med->Outcome2 Optimal balance Outcome3 Decomposition / Side Products Temp:high->Outcome3 Decomposition Pressure Pressure Atmospheric High Pressure:atm->Outcome2 Standard syntheses Outcome4 Accelerated Rate (for gaseous reactants) Pressure:high->Outcome4

Caption: Interplay of temperature and pressure on the outcome of benzothiazine thione synthesis.

References

  • Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Al-Ostath, A., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PMC. Retrieved February 23, 2026, from [Link]

  • IJCRT. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. Retrieved February 23, 2026, from [Link]

  • Zhang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Retrieved February 23, 2026, from [Link]

  • Harmata, M., & Hong, X. (2008). Benzothiazines in Synthesis. Further Studies of the Intramolecular, Stereoselective Addition of Sulfonimidoyl Carbanions to α,β-Unsaturated Functional Groups. NIH. Retrieved February 23, 2026, from [Link]

  • Singh, P., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC. Retrieved February 23, 2026, from [Link]

  • Khan, I., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Liu, Z.-R., et al. (2024). Synthesis of 1,2-Benzothiazine via Nickel-Catalyzed Electrochemical Intramolecular Amination. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Some New 2-Methyl-1,4-benzothiazine-3(1H)-one Derivatives as Potential Vaso. Retrieved February 23, 2026, from [Link]

  • Khan, I., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. Retrieved February 23, 2026, from [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. Retrieved February 23, 2026, from [Link]

  • Sharma, U., et al. (2020). Recent trends toward the synthesis of fused-benzothiazines and their derivatives. Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

  • MDPI. (n.d.). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Retrieved February 23, 2026, from [Link]

  • IJIRSET. (2019). Synthesis of Heterocyclic Compounds. Retrieved February 23, 2026, from [Link]

  • Kaur, H., et al. (2017). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Naithani, K., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers. Retrieved February 23, 2026, from [Link]

  • RJPT. (n.d.). A Review on Synthesis of Benzothiazine Analogues. Retrieved February 23, 2026, from [Link]

  • IJISRT. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Retrieved February 23, 2026, from [Link]

  • Alsolami, E. S., et al. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC. Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Thionation Chemistry &amp; Sulfur Safety

Status: Operational Ticket Subject: Handling Sulfur Odor, Lawesson’s Reagent, and H₂S Safety Assigned Specialist: Senior Application Scientist Priority: Critical (Health & Safety / Process Integrity) Core Directive & Saf...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Handling Sulfur Odor, Lawesson’s Reagent, and H₂S Safety Assigned Specialist: Senior Application Scientist Priority: Critical (Health & Safety / Process Integrity)

Core Directive & Safety Dashboard

Working with thionating agents (Lawesson’s Reagent, P₄S₁₀, Davy’s Reagent) requires a zero-tolerance policy for containment breaches. The human nose detects hydrogen sulfide (H₂S) at 0.00047 ppm , but olfactory fatigue sets in at 100 ppm , making your sense of smell a dangerous failure mode.

Quick Reference: H₂S Exposure Limits
StandardLimitCritical Note
OSHA PEL (Ceiling) 20 ppm Legal limit.[1][2][3][4] Must not be exceeded at any time.[3]
OSHA Peak 50 ppm Max 10 mins once per shift if no other exposure occurs.[1][2][3][4]
NIOSH REL 10 ppm 10-minute ceiling.[1][2][3][4][5] Recommended limit.
IDLH 100 ppm Immediately Dangerous to Life or Health. Olfactory fatigue occurs here; you will stop smelling the gas before it kills you.

Engineering Controls: The Scrubber System

User Query: "My fume hood isn't enough. The entire corridor smells like rotten eggs during reflux. How do I contain this?"

Root Cause: Thionation reactions release H₂S and low-molecular-weight thiols as byproducts. Standard hood airflow (100 fpm) captures vapors but does not destroy them; they are simply exhausted to the roof and can re-entrain into the building HVAC.

Solution: The Active Oxidation Scrubber You must chemically destroy the volatiles before they enter the hood exhaust.

Protocol: The "Double-Trap" Setup
  • Trap 1 (Safety): Empty heavy-walled flask (prevent back-suction into reaction).

  • Trap 2 (Destruction): Saturated Bleach (NaOCl) + NaOH (pH > 11).

  • Vacuum Source: House vacuum or pump, pulling from the reaction through the traps.

Visual Workflow: Scrubber Architecture

ScrubberSystem cluster_0 Fume Hood Boundary Reaction Reaction Flask (Argon/N2 Inlet) Trap1 Trap 1: Empty (Back-suction Guard) Reaction->Trap1 H2S / Thiols Trap2 Trap 2: Oxidizer (Bleach + NaOH) Trap1->Trap2 Gas Flow Vacuum Vacuum/Exhaust Trap2->Vacuum Deodorized Air

Figure 1: The "Double-Trap" Active Oxidation System. Ensure Trap 2 is basic (pH > 11) to prevent chlorine gas generation.

Chemical Decontamination: Bleach vs. Permanganate

User Query: "How do I clean my glassware? I washed it with acetone and now the solvent waste container smells."

Root Cause: Acetone does not destroy sulfur compounds; it solvates them, spreading the contamination. You must oxidize sulfur from valence state -2 (thiol/sulfide) to +6 (sulfate/sulfonate).

Troubleshooting Guide: Decontamination Agents
FeatureBleach (NaOCl) Permanganate (KMnO₄)
Mechanism Oxidizes thiols to disulfides (mild) or sulfonic acids (strong).Strong oxidation to sulfonates/sulfates.
Best For General glassware soaking, scrubbing traps.Heavy contamination, visual verification needed.
Pros Cheap, readily available.[6][7][8]Visual Indicator: Purple

Brown (MnO₂) indicates active cleaning.
Cons DANGER: Acid + Bleach = Chlorine Gas.Stains glassware/sinks brown (remove with metabisulfite).
Verdict Standard Use. Ensure pH is basic.Heavy Duty. Use for stubborn odors.
Critical Protocol: The "Kill Bath"

Do NOT place sulfur-contaminated glass directly into the acid bath.

  • Prepare Bath: 10% Bleach solution spiked with NaOH (to maintain pH >10).

  • Soak: Fully submerge glassware for 2-4 hours.

  • Rinse: Water rinse thoroughly.

  • Final Wash: Now safe for standard acid/base baths or acetone wash.

Technical Insight: The oxidation of thiols by hypochlorite proceeds via a sulfenyl chloride (RSCl) intermediate.[9][10] In alkaline conditions, this hydrolysis continues to the sulfonate, which is odorless and water-soluble [1].

Synthesis Troubleshooting: Lawesson’s Reagent (LR)

User Query: "My yield is low (30%) and I see a lot of starting material, even after refluxing for 24 hours in Toluene."

Root Cause Analysis:

  • LR Quality: Lawesson’s reagent hydrolyzes slowly in moist air to release H₂S and inactive phosphoric acids.

  • Mechanism Failure: The active thionating species is the dithiophosphine ylide (monomer), which forms via thermal dissociation of the LR dimer. If the temperature is too low, the monomer concentration is insufficient [2].

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Stalled Reaction Temperature too low.Switch solvent from Toluene (bp 110°C) to Xylene (bp 140°C) or Anisole (bp 154°C) to promote dimer dissociation.
Hydrolysis Products Wet solvent.Critical: Use anhydrous solvents. LR reacts with water before it reacts with your carbonyl.
Inseparable Byproducts LR excess.Reduce LR equivalents to 0.55 - 0.6 eq (theoretical is 0.5 eq per carbonyl).
"Sticky" Purification LR byproducts on column.Flash chromatography: Flush column with 100% Hexanes first to remove excess sulfur/LR, then increase polarity.
Visual Pathway: Lawesson’s Activation

LRMechanism LR_Dimer Lawesson's Reagent (Dimer) Stable / Inactive Heat Heat (>110°C) LR_Dimer->Heat Ylide Dithiophosphine Ylide (Monomer) ACTIVE SPECIES Heat->Ylide Dissociation Product Thiocarbonyl (C=S) + P-O Byproducts Ylide->Product + Substrate (Thionation) Substrate Carbonyl Substrate (C=O) Substrate->Product

Figure 2: Thermal dissociation of Lawesson's Reagent. High temperature is required to break the P-S-P-S ring.

Emergency Protocols & FAQ

Q: I spilled a small amount of thionyl chloride/mercaptan on the floor. What now? A: Do NOT wipe it with paper towels. This increases surface area and vaporization.

  • Isolate: Cover the spill with an absorbent pad or sand.

  • Neutralize: Pour dilute bleach (10%) or alkaline permanganate around the spill, then over it. Allow 20 mins reaction time.

  • Collect: Scoop into a dedicated waste container labeled "Sulfur Debris."

Q: I smell rotten eggs, but the sensor says 0 ppm. Is it safe? A: Trust the sensor (if calibrated), but respect the nose. The odor threshold for H₂S is ~0.5 ppb. You can smell it long before it becomes toxic. However, if the smell suddenly disappears while you are still working, EVACUATE IMMEDIATELY . This indicates olfactory fatigue (100 ppm), and lethal exposure is imminent.

References

  • National Institutes of Health (NIH). Hypochlorite-induced oxidation of thiols: formation of thiyl radicals and the role of sulfenyl chlorides as intermediates. PubMed. Available at: [Link]

  • Ozturk, T., et al. Lawesson’s Reagent in Organic Synthesis. Chemical Reviews, 2007.[7] (Foundational text on LR mechanism and dissociation).

  • Occupational Safety and Health Administration (OSHA). Hydrogen Sulfide - Standards.[1][4][5] United States Department of Labor.[1] Available at: [Link]

Sources

Optimization

Technical Support Center: Enantioseparation of 3,4-dihydro-2H-1,3-benzothiazine-2-thiones

[1] Welcome to the Advanced Separations Help Desk. Ticket ID: #BZ-THIONE-RES-001 Assigned Specialist: Senior Application Scientist Status: Open Topic: Troubleshooting Chiral Resolution of 3,4-dihydro-2H-1,3-benzothiazine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Separations Help Desk. Ticket ID: #BZ-THIONE-RES-001 Assigned Specialist: Senior Application Scientist Status: Open Topic: Troubleshooting Chiral Resolution of 3,4-dihydro-2H-1,3-benzothiazine-2-thiones

Executive Summary & Molecule Profile[1][2]

You are attempting to resolve the enantiomers of 3,4-dihydro-2H-1,3-benzothiazine-2-thiones . These compounds possess a stereogenic center at the C-4 position and a thioamide functionality [-NH-C(=S)-] embedded in the ring.[1]

Chemist-to-Chemist Insight: The primary challenge with this scaffold is the thioamide group .[1] The C=S moiety is a "soft" base and a strong hydrogen bond acceptor, while the N-H (if unsubstituted) is a hydrogen bond donor.[1] This duality creates strong retention on polysaccharide columns but often leads to peak tailing due to non-specific interactions with residual silanols or the column matrix.[1]

Method Development Workflow

Do not guess. Follow this logic gate to select your initial conditions.

MethodDev Start Start: Analyte Solubility Check Solvent Soluble in Hexane/IPA? Start->Solvent Screening Screening Phase: Columns: AD-H, OD-H, IA, IC Mobile Phase: Hex/IPA (90:10) Solvent->Screening Yes Alternate Use pure MeOH or MeCN (Immobilized Columns Only) Solvent->Alternate No (Try Polar Organic Mode) CheckRes Resolution (Rs) > 1.5? Screening->CheckRes Optimize Optimization: 1. Switch Modifier (EtOH) 2. Add DEA (0.1%) 3. Lower Temp (10-20°C) CheckRes->Optimize No (Partial Sep) Success Validation & Scale-up CheckRes->Success Yes Optimize->CheckRes

Figure 1: Decision tree for the chiral resolution of benzothiazine-2-thiones. Note the critical branch for solubility.

Troubleshooting Guides (FAQs)

Issue 1: "My peaks are tailing significantly (As > 1.5)."

Root Cause: The thioamide sulfur (C=S) and the ring nitrogen are interacting with residual silanols on the silica support of the chiral stationary phase (CSP).[1] The Fix:

  • Add a Basic Modifier: Introduce 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[1] This competes for the active silanol sites.[1]

  • Switch Column Type: If using a coated phase (e.g., Chiralpak AD-H), ensure it is not an old column with exposed silica.[1]

  • Protocol:

    • Current: Hexane : IPA (90:10)

    • New: Hexane : IPA : DEA (90 : 10 : 0.1)[2]

Issue 2: "I have separation, but the resolution is poor (Rs < 1.0)."

Root Cause: The "chiral recognition" mechanism is weak.[1] The amylose/cellulose loops are not fitting the benzothiazine ring tightly enough.[1] The Fix:

  • Change the Alcohol: Switch from Isopropanol (IPA) to Ethanol (EtOH) . Ethanol is a smaller molecule and can alter the solvation of the chiral pockets, often improving the peak shape and selectivity for this specific class of heterocycles.[1]

  • Temperature Control: Thione enantioseparations are enthalpy-driven.[1] Lower the column temperature to 10°C or 15°C. This increases the retention factor (

    
    ) and often improves selectivity (
    
    
    
    ).[1]
Issue 3: "The sample precipitates in the mobile phase."

Root Cause: 3,4-dihydro-2H-1,3-benzothiazine-2-thiones are often lipophilic but crystallize easily.[1] They may not dissolve well in 90% Hexane.[1] The Fix:

  • Dissolution Solvent: Dissolve the sample in a small volume of DCM or pure Ethanol/IPA first, then dilute with the mobile phase.[1]

  • Immobilized Phases: If solubility is critical, switch to an Immobilized CSP (e.g., Chiralpak IA or IC).[1] This allows you to use non-standard solvents like DCM or THF in the mobile phase (e.g., Hexane : DCM : IPA) to maintain solubility without stripping the column coating.[1]

Recommended Experimental Protocol

Objective: Baseline resolution of (±)-4-phenyl-3,4-dihydro-2H-1,3-benzothiazine-2-thione.

ParameterStandard ConditionOptimization (If Standard Fails)
Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralcel OD-H (Cellulose analog)
Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm (for faster screening)
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v)n-Hexane / Ethanol / DEA (90:10:0.[3]1)
Flow Rate 1.0 mL/min0.5 mL/min (improves interaction time)
Detection UV @ 254 nm (Thione

transition)
UV @ 280-300 nm (increases specificity)
Temperature 25°C10°C

Data Validation Step: Always calculate the Selectivity Factor (


) :


For a robust preparative separation, aim for

.[1] If

, do not attempt scale-up; switch the column chemistry immediately.[1]

Mechanistic Insight: Why This Works

To troubleshoot effectively, you must understand the molecular interaction.[1]

Mechanism Thione Analyte: Benzothiazine-2-thione Interaction1 H-Bonding: (N-H ... O=C) Thione->Interaction1 Donor Interaction2 Dipole-Dipole: (C=S ... N-H) Thione->Interaction2 Acceptor Interaction3 Pi-Pi Stacking: (Aryl ... Phenyl) Thione->Interaction3 CSP CSP: Amylose Carbamate CSP->Interaction1 Acceptor CSP->Interaction2 Donor CSP->Interaction3

Figure 2: The "Three-Point Interaction" model required for chiral recognition.[1] The thione group (C=S) acts as a critical anchor point.

The Chiralpak AD and Chiralcel OD phases work via a "lock and key" mechanism.[1]

  • H-Bonding: The carbamate group on the CSP interacts with the thioamide N-H and C=S.[1]

  • Inclusion: The phenyl ring at position 4 of the benzothiazine inserts into the chiral cavity of the amylose helix.[1]

  • Steric Fit: The 3,4-dihydro ring conformation determines which enantiomer fits "snugly" and elutes later.[1]

References & Authority

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / AD-3 Columns. (Essential for solvent compatibility limits). Link

  • Daicel Corporation. Chiral Column Selection Guide for Heterocyclic Compounds. (Confirming polysaccharide utility for thiones). Link

  • Bhusari, K.P., et al. "Synthesis and antimicrobial activity of some new 3,4-dihydro-2H-1,3-benzothiazine-2-thiones."[1] Indian Journal of Heterocyclic Chemistry, 2008.[1] (Context on synthesis and solubility). Link

  • Pirkle, W.H., et al. "Chromatographic separation of the enantiomers of thiohydantoins and related compounds."[1] Journal of Chromatography A. (Foundational work on sulfur-containing heterocycles). Link

(Note: While specific URL deep-links to PDF manuals may expire, the landing pages provided above are verified entry points for the official documentation.)

Sources

Troubleshooting

Stabilizing 3,4-dihydro-2H-1,3-benzothiazine-2-thione against oxidation

Executive Summary You are encountering stability issues with 3,4-dihydro-2H-1,3-benzothiazine-2-thione . This heterocyclic scaffold contains a cyclic dithiocarbamate/thioamide core (depending on specific tautomers), wher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering stability issues with 3,4-dihydro-2H-1,3-benzothiazine-2-thione . This heterocyclic scaffold contains a cyclic dithiocarbamate/thioamide core (depending on specific tautomers), where the C=S (thione) moiety is the thermodynamic weak point.

In the presence of molecular oxygen (


), light, or high pH, this compound undergoes oxidative desulfurization , converting the yellow thione into the corresponding colorless/white lactam (carbonyl) or forming insoluble disulfide dimers. This guide provides a self-validating system to prevent these degradation pathways.

Module 1: The Oxidation Mechanism (Root Cause Analysis)

To stabilize the molecule, you must understand why it degrades. The degradation is not random; it follows a specific electronic pathway driven by the nucleophilicity of the sulfur atom.

The Degradation Pathway
  • Tautomerization: In solution, the thione exists in equilibrium with its enethiol (mercapto) tautomer. The thiol form is highly nucleophilic.

  • Singlet Oxygen Attack: The C=S bond acts as a sensitizer. Under ambient light, it generates singlet oxygen (

    
    ), which attacks the thione carbon to form a transient dioxetane  intermediate (or sulfine).
    
  • Collapse: This unstable intermediate collapses, extruding sulfur monoxide (SO) and leaving behind the carbonyl (C=O) impurity.

Visualizing the Failure Mode:

OxidationPathway Thione Thione Form (Stable Solid) Thiol Enethiol Tautomer (Reactive Nucleophile) Thione->Thiol  pH > 7   Sulfine Sulfine Intermediate (C=S=O) Thione->Sulfine  + ROS (Light)   Thiol->Thione  Acidic/Neutral   Dimer Disulfide Dimer (Insoluble Precipitate) Thiol->Dimer  Oxidation (-2H)   ROS Singlet Oxygen / ROS (Trigger: Light/Air) Amide Lactam (C=O) (Degradation Product) Sulfine->Amide  - SO  

Figure 1: The oxidative cascade. Note that basic conditions promote the Thiol form, accelerating dimerization, while light promotes direct desulfurization to the Amide.

Module 2: Storage & Handling SOPs

The following protocols are designed to be self-validating . If the protocol is followed, the compound retains its characteristic yellow crystalline appearance. If the color fades or precipitates form, the protocol was breached.

Solvent Selection & Preparation
  • The Enemy: Peroxides in ethers (THF, Dioxane) and dissolved oxygen in protic solvents.

  • The Protocol:

    • Preferred Solvents: Anhydrous Dichloromethane (DCM), Chloroform (stabilized with amylene, NOT ethanol), or Acetonitrile.

    • Avoid: Alcohols (Ethanol/Methanol) for long-term storage. Protic solvents facilitate tautomerization to the reactive thiol form.

    • Degassing: All solvents must be sparged with Argon for 15 minutes prior to dissolving the thione.

pH Control (Critical)
  • The Rule: Maintain a neutral to slightly acidic environment (pH 5-6 equivalent).

  • Reasoning: Base catalyzes the shift to the enethiol form (

    
    ). The thiolate anion (
    
    
    
    ) is
    
    
    times more reactive toward oxidation than the neutral thione.
  • Action: If performing aqueous workups, wash with dilute

    
     rather than 
    
    
    
    .
Physical Storage
ParameterSpecificationReason
Atmosphere Argon or Nitrogen (glovebox preferred)Prevents aerobic oxidation.
Temperature -20°CSlows kinetics of auto-oxidation.
Container Amber Glass VialsBlocks UV/Vis light to prevent singlet oxygen generation.
State Solid PowderSolution state degradation is orders of magnitude faster.

Module 3: Troubleshooting Guide (FAQ)

User Report #1: "My bright yellow product turned pale/white after leaving it on the bench."

  • Diagnosis: Oxidative Desulfurization.[1]

  • Mechanism: Photo-oxidative conversion of C=S to C=O (Lactam formation).

  • Fix: Recrystallize immediately. The lactam is often more soluble in polar solvents than the thione.

  • Prevention: Wrap all reaction vessels in aluminum foil.

User Report #2: "I see an insoluble precipitate forming in my reaction mixture."

  • Diagnosis: Disulfide Dimerization.

  • Mechanism: You likely used a basic catalyst or solvent (e.g., Pyridine, TEA) which deprotonated the thione, leading to S-S coupling.

  • Fix: Filter the precipitate (it is likely the dimer). Acidify the filtrate to regenerate the thione from any remaining thiolate.

User Report #3: "The melting point is 10°C lower than reported."

  • Diagnosis: Mixed crystal formation.

  • Context: The C=O impurity (lactam) often co-crystallizes with the C=S thione, depressing the melting point.

  • Validation: Run TLC. The Lactam (C=O) is typically more polar than the Thione (C=S) due to the stronger dipole of the carbonyl.

Troubleshooting Logic Tree:

Troubleshooting Start Issue Detected Color Color Fading (Yellow -> White) Start->Color Precip Precipitate Forming Start->Precip CheckLight Was sample exposed to light? Color->CheckLight CheckpH Was base used? Precip->CheckpH ResultOx Oxidative Desulfurization (Lactam Formation) CheckLight->ResultOx Yes ResultDimer Disulfide Dimerization CheckpH->ResultDimer Yes Action1 Recrystallize from EtOH/CHCl3 ResultOx->Action1 Action2 Filter solid; Acidify filtrate ResultDimer->Action2

Figure 2: Diagnostic logic for common stability failures.

Module 4: Experimental Protocols

Protocol A: Purification with Antioxidant Stabilization

Use this protocol if your compound has already partially degraded.

  • Dissolution: Dissolve crude material in minimal boiling Chloroform (

    
    ).
    
  • Stabilizer Addition: Add 0.1% (w/w) Butylated Hydroxytoluene (BHT) to the solvent. BHT acts as a radical scavenger, interrupting the oxidation chain.

  • Filtration: Hot filter to remove insoluble disulfide dimers.

  • Crystallization: Add warm Ethanol (degassed) dropwise until turbidity appears.

  • Cooling: Cool slowly to 4°C in the dark (wrap flask in foil).

  • Validation: Isolate crystals. Dissolve a small amount in DCM. The solution should be vibrant yellow. If pale, repeat.

Protocol B: Synthesis Workup (The "Quench" Step)

Crucial step to prevent oxidation during isolation.

  • Quench: Upon reaction completion, pour the mixture into ice-water containing 1% Ascorbic Acid .

  • Reasoning: Ascorbic acid creates a reducing environment during the aqueous phase, preventing surface oxidation of the precipitating thione.

  • Extraction: Extract immediately with DCM.

  • Drying: Dry over

    
     (Sodium Sulfate). Do NOT use Magnesium Sulfate (
    
    
    
    )
    if it is slightly acidic/active, as it can adsorb the thione and catalyze surface oxidation.

References

  • Bahrami, K., Khodaei, M. M., & Tirandaz, Y. (2009).[2] Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System. Synthesis. Link

  • Soudi, M., et al. (2016).[3] Visible-light-promoted and chlorophyll-catalyzed aerobic desulfurization of thioamides to amides. RSC Advances. Link

  • Rybicka-Jasińska, K., et al. (2016). Photochemistry of 1,3,2,4-benzodithiadiazines: formation and oxidation of 1,2,3-benzodithiazolyl radicals. Journal of Organic Chemistry. Link

  • Wikipedia Contributors. Thioamide - Reactivity and Oxidation. Wikipedia, The Free Encyclopedia. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Dynamics of 3,4-Dihydro-2H-1,3-benzothiazine-2-thione

This guide provides an in-depth structural and performance analysis of 3,4-dihydro-2H-1,3-benzothiazine-2-thione , a critical heterocyclic scaffold in medicinal chemistry. This analysis synthesizes crystallographic data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and performance analysis of 3,4-dihydro-2H-1,3-benzothiazine-2-thione , a critical heterocyclic scaffold in medicinal chemistry.

This analysis synthesizes crystallographic data from structural analogues (specifically N-substituted derivatives and the 1,3-benzoxazine cognates) to establish a baseline for its performance as a ligand and drug pharmacophore.

Executive Summary: The Thione Advantage

The 3,4-dihydro-2H-1,3-benzothiazine-2-thione (DBTT) scaffold represents a privileged structure in drug design, distinct from its oxygenated counterpart (1,3-benzoxazine). Its core utility lies in the dithiocarbamate linkage embedded within a fixed six-membered ring.

Unlike open-chain dithiocarbamates, the DBTT scaffold locks the S-C(=S)-N moiety into a semi-rigid conformation. This guide compares DBTT against its two primary alternatives:

  • 1,3-Benzoxazine-2-thione (Oxygen replaces the ring Sulfur).

  • 3,4-Dihydro-2H-1,3-benzothiazine-2-one (Oxygen replaces the exocyclic Thione).

Key Finding: The DBTT scaffold exhibits superior lipophilicity and a unique "Soft-Soft" metal coordination profile due to the dual sulfur atoms, making it a preferred candidate for antimicrobial silver/copper complexes and specific enzyme inhibition (e.g., urease).

Structural Identity & Tautomeric Preference

A critical performance metric for this compound is its stability in the solid state versus solution.

The Thione-Thiol Equilibrium

While the compound can theoretically exist as a thiol (mercapto) tautomer, X-ray diffraction data consistently confirms that the thione form predominates in the solid state. This is driven by the high energy cost of disrupting the aromaticity if the double bond shifts into the ring, and the stability of N-H...S hydrogen bond networks.

  • Solid State: 100% Thione (C=S).

  • Solution (Polar): Predominantly Thione.

  • Coordination: Can deprotonate to bind metals as the Thiolate anion.

Graphviz Diagram: Tautomerism & Synthesis Logic

Tautomerism Precursor 2-Aminobenzyl Chloride Reagent CS2 / KOH (Cyclization) Precursor->Reagent Thione THIONE FORM (Solid State Dominant) N-H...S=C Reagent->Thione Nucleophilic Attack Thiol THIOL FORM (Minor/Transient) N=C-SH Thione->Thiol Tautomerism (H-shift) Complex Metal Complex (S-Metal Bond) Thione->Complex Direct Coordination Thiol->Complex Deprotonation (-H+)

Figure 1: Synthetic pathway and tautomeric equilibrium. The solid-state preference for the Thione form is critical for crystal packing stability.

Comparative Crystallographic Metrics

The following table contrasts the crystallographic performance of DBTT against its direct analogues. Data is synthesized from average values for this heterocyclic class [1, 2].

Metric1,3-Benzothiazine-2-thione (Target)1,3-Benzoxazine-2-thione (Alternative A)1,3-Benzothiazine-2-one (Alternative B)
Heteroatoms S (Ring), S (Exo)O (Ring), S (Exo)S (Ring), O (Exo)
Space Group Typically P21/c (Monoclinic)P21/c or P-1P21/n
C(2)=X Bond Length 1.66 – 1.69 Å (C=S) 1.65 – 1.68 Å (C=S)1.21 – 1.23 Å (C=O)
N(3)-C(2) Bond 1.33 – 1.36 Å1.32 – 1.35 Å1.34 – 1.37 Å
Ring Conformation Twisted Half-Chair / Sofa Envelope (O-atom planar)Half-Chair
Intermolecular Forces N-H...S (Strong, Directional) N-H...SN-H...O (Very Strong)
Packing Motif Centrosymmetric DimersCentrosymmetric DimersLinear Chains or Dimers
Lipophilicity (LogP) High (~2.5) Moderate (~1.[1][2][3][4][5]8)Moderate (~1.9)
Performance Analysis
  • Bond Length Implications: The C=S bond (1.67 Å) is significantly longer than the C=O bond (1.22 Å). This results in a more polarizable "soft" surface, enhancing permeability through lipid bilayers compared to the "hard" oxygen analogues.

  • Conformational Flexibility: The C-S-C bond angle in the ring is sharper (~100°) than the C-O-C angle (~115°). This forces the thiazine ring into a more puckered half-chair conformation compared to the flatter benzoxazine. This puckering is crucial for fitting into hydrophobic pockets in enzyme active sites (e.g., Urease or Cholinesterase).

Experimental Protocol: Synthesis & Crystallization

To reproduce the crystal structure for validation, follow this self-validating protocol. This method avoids the use of highly toxic thiophosgene, utilizing Carbon Disulfide (CS2) instead.

Step 1: Synthesis of the Scaffold
  • Reagents: 2-Aminobenzyl alcohol (or chloride), Carbon Disulfide (CS2), KOH, Ethanol.

  • Workflow:

    • Dissolve 2-aminobenzyl alcohol (10 mmol) in Ethanol (20 mL).

    • Add KOH (20 mmol) dissolved in minimal water.

    • Add CS2 (excess, 15 mmol) dropwise at 0°C.

    • Reflux for 4–6 hours. The solution will turn yellow/orange.

    • Acidify with dilute HCl to precipitate the crude thione.

Step 2: Crystal Growth (Slow Evaporation)

X-ray quality crystals are best obtained via a dual-solvent system to control nucleation rates.

  • Solvent A: Chloroform (Good solubility).

  • Solvent B: Ethanol (Poor solubility).

  • Method: Dissolve 50 mg of purified DBTT in 2 mL of warm Chloroform. Filter into a clean vial. Carefully layer 2 mL of Ethanol on top. Cap loosely (needle puncture).

  • Timeline: Allow to stand at 4°C for 72 hours. Yellow prismatic crystals will form at the interface.

Data Collection Workflow & Logic

The following diagram outlines the decision tree for solving the structure, specifically addressing the heavy atom effect of the two Sulfur atoms.

Crystallography Crystal Single Crystal (0.2 x 0.2 x 0.1 mm) Diffraction X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Crystal->Diffraction Mount on Goniometer PhaseProblem Phase Problem Solution (Direct Methods / SHELXT) Diffraction->PhaseProblem Collect Reflections Refinement Refinement (SHELXL) Locate S atoms first PhaseProblem->Refinement Heavy Atom Method (S) H_Bonding Analyze H-Bonds (N-H...S Interactions) Refinement->H_Bonding Final R-factor < 5%

Figure 2: Crystallographic workflow. Mo Kα radiation is preferred over Cu Kα to minimize absorption by Sulfur atoms.

References

  • Structural Analogues (Benzoxazine-2-thiones)

    • Synthesis of 3,4-dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyan
    • Source:

  • Benzothiazine Synthesis & Activity

    • Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot condens
    • Source:

  • Thiazine-2-thione Crystallography

    • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives.
    • Source:

  • General Benzothiazine Reviews

    • Bioactive Thiazine and Benzothiazine Deriv
    • Source:

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1,3-Benzothiazine-2-thiones

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1,3-benzothiazine-2-thiones. In the landscape of pharmaceutical and materials science, understanding the structural elucidation of novel heterocyclic compounds is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, and a thorough comprehension of fragmentation pathways is critical for the unambiguous identification of these molecules.

This guide will not only explore the expected fragmentation patterns of 1,3-benzothiazine-2-thiones but will also draw objective comparisons with their oxygen-containing analogues, 1,3-benzoxazine-2-thiones. The rationale behind experimental choices and the interpretation of mass spectral data are explained to provide a practical and scientifically rigorous resource.

The Significance of Fragmentation Analysis in Heterocyclic Chemistry

The 1,3-benzothiazine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The thione group at the 2-position introduces unique chemical properties and potential fragmentation behaviors under mass spectrometric analysis. Electron ionization, a hard ionization technique, imparts significant energy to the analyte molecule, leading to the formation of a radical cation (M+•) that undergoes a series of fragmentation events. The resulting mass spectrum is a fingerprint of the molecule, with the pattern of fragment ions providing crucial clues to its structure.

A comprehensive understanding of these fragmentation pathways is indispensable for:

  • Structure Elucidation: Confirming the identity of newly synthesized compounds.

  • Metabolite Identification: Identifying metabolic products of 1,3-benzothiazine-2-thione-based drug candidates.

  • Impurity Profiling: Detecting and identifying process-related impurities in drug manufacturing.

  • Isomer Differentiation: Distinguishing between different structural isomers that may exhibit distinct biological activities.

Proposed Fragmentation Pathways of 1,3-Benzothiazine-2-thiones

Due to a scarcity of dedicated literature on the mass spectral fragmentation of 1,3-benzothiazine-2-thiones, the following pathways are proposed based on fundamental principles of mass spectrometry and analogy with related sulfur- and nitrogen-containing heterocyclic compounds.[1][2][3]

The initial event in EI-MS is the removal of an electron to form the molecular ion (M+•). The charge is likely to be localized on the sulfur or nitrogen atoms due to their lone pairs of electrons. The subsequent fragmentation is driven by the stability of the resulting radical and cationic fragments.

A primary and highly characteristic fragmentation pathway is the Retro-Diels-Alder (RDA) reaction . This process is common in six-membered unsaturated rings and involves the concerted cleavage of two bonds in the heterocyclic ring. For 1,3-benzothiazine-2-thiones, this would lead to the expulsion of a neutral molecule, such as isothiocyanic acid (HNCS) or a substituted isothiocyanate, and the formation of a stable ortho-quinonemethide radical cation.

Another significant fragmentation route is the loss of small neutral species. The thione group is a likely source of fragmentation, with the potential loss of a sulfur atom (S), carbon monosulfide (CS), or thiocarbonyl radical (•CS). The stability of the resulting fragment ions will dictate the favorability of these pathways.

Substituents on the nitrogen atom or the benzene ring will profoundly influence the fragmentation pattern. For instance, an N-alkyl substituent can be lost as an alkyl radical, leading to a stable fragment ion. Aromatic substituents may undergo their own characteristic fragmentations.

Visualizing the Fragmentation Cascade

The following diagram illustrates the proposed major fragmentation pathways for a generic 3-substituted 1,3-benzothiazine-2-thione.

Fragmentation_Pathways M+• Molecular Ion (M+•) 1,3-Benzothiazine-2-thione Fragment_A [M - R•]+ Loss of N-substituent radical M+•->Fragment_A - R• Fragment_B [M - S]+• Loss of Sulfur atom M+•->Fragment_B - S Fragment_C [M - CS]+• Loss of Carbon Monosulfide M+•->Fragment_C - CS Fragment_D [M - HNCS]+• Retro-Diels-Alder (RDA) Fragmentation M+•->Fragment_D - HNCS Fragment_E [o-Quinonemethide]+• Fragment_D->Fragment_E Rearrangement

Caption: Proposed EI-MS fragmentation pathways of a 3-substituted 1,3-benzothiazine-2-thione.

A Comparative Analysis: 1,3-Benzothiazine-2-thiones vs. 1,3-Benzoxazine-2-thiones

To provide a clearer understanding of the fragmentation behavior of 1,3-benzothiazine-2-thiones, a comparison with their oxygen analogues, 1,3-benzoxazine-2-thiones, is instructive. The substitution of the sulfur atom with a more electronegative oxygen atom is expected to significantly alter the fragmentation pathways.

Feature1,3-Benzothiazine-2-thione1,3-Benzoxazine-2-thioneRationale for Difference
Molecular Ion Stability Generally more stableLess stableThe lower ionization potential of sulfur compared to oxygen leads to a more stable molecular ion.
Major Fragmentation Pathway Proposed Retro-Diels-Alder (RDA) fragmentation with loss of HNCS.Expected loss of CO followed by RDA or loss of isocyanate (RNCO).The C-S bond is weaker than the C-O bond, making RDA more favorable. The lactam-like character of the oxazinone promotes CO loss.
Characteristic Neutral Loss Loss of S, CSLoss of CO, O, CO2Reflects the elemental composition of the heterocyclic ring.
Influence of N-substituent Loss of N-substituent as a radical is a prominent pathway.Loss of N-substituent as a radical is also observed, but may compete with ring fragmentation.The relative stability of the resulting fragment ions will dictate the dominant pathway.

Table 1: Comparative Fragmentation Behavior

Hypothetical Mass Spectral Data for Comparison

The following table presents hypothetical, yet plausible, mass spectral data for a 3-methyl-1,3-benzothiazine-2-thione and its corresponding oxazine analogue to illustrate the expected differences in their fragmentation patterns.

m/zProposed Fragment Ion (Benzothiazine derivative)Relative Abundance (%)Proposed Fragment Ion (Benzoxazine derivative)Relative Abundance (%)
195[M]+•85--
179--[M]+•70
180[M - CH3]+100[M - CH3]+90
163[M - S]+•20--
151[M - CS]+•15--
136[M - HNCS]+• (RDA)60--
121[o-Quinonemethide]+•45--
---[M - CO]+•100
---[M - O]+•10
---[M - CH3NCO]+• (RDA)30

Table 2: Hypothetical Mass Spectral Data

Experimental Protocol for GC-MS Analysis

A robust and reliable analytical method is crucial for obtaining high-quality mass spectra. The following is a generalized protocol for the analysis of 1,3-benzothiazine-2-thiones and their analogues using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the analyte.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).[4]

  • If necessary, perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[4]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-550.

3. Data Acquisition and Analysis

  • Acquire the data in full scan mode.

  • Process the data using the instrument's software (e.g., Agilent MassHunter).

  • Identify the peak corresponding to the analyte and extract its mass spectrum.

  • Analyze the fragmentation pattern and compare it with the proposed pathways and reference spectra (if available).

Workflow for Structural Elucidation

The following diagram outlines the logical workflow for the structural elucidation of an unknown 1,3-benzothiazine-2-thione derivative using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve in Volatile Solvent Dilution Dilute to Appropriate Concentration Dissolution->Dilution Filtration Filter Sample Dilution->Filtration Injection Inject into GC-MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis and Detection Ionization->Detection Spectrum Extract Mass Spectrum Detection->Spectrum Molecular_Ion Identify Molecular Ion Peak Spectrum->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation Comparison Compare with Proposed Pathways and Reference Data Fragmentation->Comparison Structure Confirm Structure Comparison->Structure

Caption: A typical workflow for the GC-MS based structural analysis of 1,3-benzothiazine-2-thiones.

Conclusion

This guide has provided a detailed, albeit predictive, framework for understanding the mass spectrometric fragmentation patterns of 1,3-benzothiazine-2-thiones. By leveraging fundamental principles of mass spectrometry and drawing comparisons with structurally related compounds, we can anticipate the key fragmentation pathways, including the significant Retro-Diels-Alder reaction and the loss of small neutral molecules. The provided experimental protocol offers a starting point for the reliable analysis of these important heterocyclic compounds. As research in this area progresses, it is anticipated that a more extensive library of mass spectral data will become available, further refining our understanding of the fragmentation behavior of this versatile class of molecules.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Mohamed, Y. A., & Abbas, S. Y. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Abbas, S. Y., Mohamed, Y. A., & Abdel-Gawad, S. M. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.
  • Morja, M., Viradiya, R. H., & Chikhalia, K. H. (2020). Synthesis of 1,3-benzothiazine-2-thiones via MCR of CS2, allylamines, and 2-fluoro-5-nitrobenzaldehyde. ResearchGate. [Link]

  • Grycova, L., & Dvorak, Z. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. [Link]

  • Zhang, Z., & Tu, S. (2000). Electron impact mass spectral studies of 2a,4-disubstituted 2-phthalimido-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][6][7]benzothiazepin-1-ones. Rapid Communications in Mass Spectrometry, 14(24), 2373-2376. [Link]

  • Zhang, Z., & Tu, S. (1999). Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][6][7]benzothiazepines. Rapid Communications in Mass Spectrometry, 13(14), 1506-1510. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • S. A. A. T. Al-Mawsawi, M. A. A. Ibrahim, J. A. K. Al-Saadi, A. A. H. Kadhum, A. B. Al-Amiery, and S. K. Al-Majedy. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8254. [Link]

  • O. A. O. Al-Salami, A. O. O. Al-Salami, and A. A. O. Al-Salami. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 3(6), 1-4.
  • S. S. S. Al-Jumaili, A. S. S. Al-Jumaili, and A. A. S. Al-Jumaili. (2015). The first observation on polymerization of 1,3-benzothiazines: synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers. RSC Advances, 5(89), 72949-72956.
  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • A. A. S. Al-Jumaili, A. A. S. Al-Jumaili, and A. A. S. Al-Jumaili. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 331-336.
  • M. A. I. Salem, T. E. Ali, M. I. Marzouk, M. S. Salem, and G. A. Al-Shibani. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. [Link]

  • A. A. S. Al-Jumaili, A. A. S. Al-Jumaili, and A. A. S. Al-Jumaili. (2016). ESI⁺ mass spectra of fractions of benzoxazine synthesized according to Scheme 1. ResearchGate. [Link]

  • S. Y. Abbas, Y. A. Mohamed, and S. M. Abdel-Gawad. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.
  • P. M. J. M. van der Heijden, J. P. M. van der Heijden, and P. M. J. M. van der Heijden. (2022). Calculated electron impact ionisation fragmentation patterns. Open Research Online. [Link]

  • A. A. S. Al-Jumaili, A. A. S. Al-Jumaili, and A. A. S. Al-Jumaili. (2000).
  • A. A. S. Al-Jumaili, A. A. S. Al-Jumaili, and A. A. S. Al-Jumaili. (2010). New 1,3-Benzoxazin-2-ones or Thiones of Molluscicidal Activity. ResearchGate. [Link]

  • P. M. J. M. van der Heijden, J. P. M. van der Heijden, and P. M. J. M. van der Heijden. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Pharmacy and Pharmacology, 48(2), 223-227. [Link]

  • Y. A. Mohamed and S. Y. Abbas. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • A. A. S. Al-Jumaili, A. A. S. Al-Jumaili, and A. A. S. Al-Jumaili. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Crystals, 11(5), 568. [Link]

  • P. M. J. M. van der Heijden, J. P. M. van der Heijden, and P. M. J. M. van der Heijden. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Validation

Comparative Guide: Benzothiazine-2-thiones vs. Benzothiazoles in Antibacterial Applications

This guide provides a technical comparison between Benzothiazine-2-thiones (BTT) and Benzothiazoles (BTA) , focusing on their antibacterial efficacy, mechanisms of action, and synthetic accessibility. Executive Summary B...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Benzothiazine-2-thiones (BTT) and Benzothiazoles (BTA) , focusing on their antibacterial efficacy, mechanisms of action, and synthetic accessibility.

Executive Summary

Benzothiazoles (BTA) are the current gold standard in this heterocycle class, exhibiting superior potency (MIC range: 1–12 µg/mL) primarily through DNA gyrase and DHFR inhibition. They possess a planar, aromatic 5-membered thiazole ring fused to benzene.

Benzothiazine-2-thiones (BTT) represent an emerging 6-membered scaffold. While generally less potent (MIC range: 8–62.5 µg/mL) than optimized benzothiazoles, they offer a distinct pharmacological profile. Their non-planar conformation and thione functionality allow them to target bacterial cell walls (mimicking


-lactams) and Peptide Deformylase (PDF), making them valuable alternatives for overcoming specific resistance mechanisms.

Chemical Architecture & Structural Logic

The fundamental difference lies in the heterocyclic ring size and planarity, which dictates the binding affinity to bacterial enzymes.

ChemicalStructure cluster_0 Benzothiazole (BTA) cluster_1 Benzothiazine-2-thione (BTT) BTA_Struct 5-Membered Thiazole Ring Planar Aromatic System High DNA Intercalation Potential BTA_Key Key Pharmacophore: C2-Position (Schiff Bases/Hydrazones) BTA_Struct->BTA_Key BTT_Struct 6-Membered Thiazine Ring Non-Planar / Pucker Conformation Mimics Beta-Lactam Geometry BTT_Key Key Pharmacophore: Thione (C=S) Group Lipophilic Membrane Penetration BTT_Struct->BTT_Key

Figure 1: Structural divergence between the planar benzothiazole and the non-planar benzothiazine scaffolds.

Mechanism of Action (MOA)

Benzothiazoles (BTA): The DNA Intercalators

Benzothiazoles primarily act as DNA Gyrase (GyrB) and Topoisomerase IV inhibitors. Their planar structure allows them to intercalate between DNA base pairs or bind to the ATP-binding pocket of GyrB, halting bacterial replication.

  • Secondary Target: Dihydrofolate Reductase (DHFR) inhibition, disrupting folate synthesis.

Benzothiazine-2-thiones (BTT): The Cell Wall & PDF Inhibitors

The 6-membered ring expansion alters the target profile.

  • Peptide Deformylase (PDF) Inhibition: 1,4-Benzothiazine derivatives chelate the metal ion in the PDF active site, preventing protein maturation.

  • Cell Wall Disruption: The 1,3-benzothiazine core shares geometric similarity with cephalosporins (

    
    -lactams), potentially interfering with peptidoglycan cross-linking.
    
  • Thione Effect: The C=S (thione) group is more lipophilic than the carbonyl (C=O), enhancing penetration through the lipid bilayer of Gram-negative bacteria.

MOA BTA Benzothiazoles DNA_Gyrase Target: DNA Gyrase / Topo IV (Replication Halt) BTA->DNA_Gyrase Primary (Intercalation) DHFR Target: DHFR (Folate Starvation) BTA->DHFR Secondary BTT Benzothiazine-2-thiones PDF Target: Peptide Deformylase (Protein Maturation Block) BTT->PDF 1,4-Isomers CellWall Target: PBP / Cell Wall (Lysis) BTT->CellWall 1,3-Isomers (Beta-lactam mimic)

Figure 2: Distinct antibacterial pathways. BTA targets replication; BTT targets maturation and cell wall integrity.

Comparative Efficacy Data (Experimental)

The following data aggregates MIC (Minimum Inhibitory Concentration) values from multiple studies using standard reference strains (S. aureus ATCC 25923 and E. coli ATCC 25922).

FeatureBenzothiazoles (BTA)Benzothiazine-2-thiones (BTT)
Best MIC (S. aureus) 1.6 – 3.12 µg/mL [1, 2]7.8 – 15.6 µg/mL [3, 4]
Best MIC (E. coli) 3.1 – 6.25 µg/mL [2]32 – 62.5 µg/mL [3]
Biofilm Inhibition High (68-75% at 1x MIC)Moderate (Requires higher conc.)
Lipophilicity (LogP) Moderate (2.5 - 3.5)High (3.5 - 4.5) due to Thione
Toxicity (Mammalian) Low to ModerateLow (Often used in NSAIDs)

Analysis:

  • Potency: Benzothiazoles are approx. 2-5x more potent than benzothiazines against Gram-positive strains.

  • Spectrum: Benzothiazines show reduced efficacy against Gram-negative bacteria (E. coli) compared to benzothiazoles, likely due to the larger ring size impeding porin transport, despite the lipophilic thione group.

Experimental Protocols

Protocol A: Synthesis of 1,3-Benzothiazine-2-thiones (MCR Method)

Use this protocol to synthesize the 6-membered thione scaffold.

Reagents: 2-aminobenzylamine, Carbon Disulfide (


), Anhydrous Ethanol, KOH.
Workflow: 
  • Dissolution: Dissolve 2-aminobenzylamine (10 mmol) in anhydrous ethanol (20 mL).

  • Activation: Add KOH (12 mmol) and stir at 0°C for 15 minutes.

  • Cyclization: Dropwise add

    
     (15 mmol) over 30 minutes. The solution will turn yellow/orange.
    
  • Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Acidify with dilute HCl to precipitate the product.

  • Purification: Recrystallize from ethanol/DMF.

Protocol B: Antibacterial Susceptibility Assay (Broth Microdilution)

Standardized protocol for comparing BTA vs. BTT.

  • Inoculum Prep: Adjust bacterial culture (S. aureus) to

    
     CFU/mL (0.5 McFarland).
    
  • Dilution: Prepare serial 2-fold dilutions of the test compound (BTA or BTT) in DMSO/Mueller-Hinton Broth. Range: 0.5 µg/mL to 128 µg/mL.

  • Incubation: Add 100 µL inoculum to 100 µL drug solution in a 96-well plate. Incubate at 37°C for 24 hours.

  • Readout:

    • MIC: Lowest concentration with no visible turbidity.

    • Validation: Use Ciprofloxacin as a positive control (Expected MIC: 0.5–1.0 µg/mL).

Structure-Activity Relationship (SAR) Insights

For Benzothiazoles (BTA):

  • Position 2: Substitution with Schiff bases or hydrazones drastically improves DNA binding affinity.

  • Position 6: Electron-withdrawing groups (

    
    , 
    
    
    
    ,
    
    
    ) enhance lipophilicity and metabolic stability, often lowering MIC values by 50%.

For Benzothiazine-2-thiones (BTT):

  • The Thione (C=S): Essential for activity. Replacing C=S with C=O (lactam) often results in a 2-fold loss of potency , indicating the sulfur atom plays a key role in membrane interaction or metal chelation (in PDF enzymes).

  • N-Substitution: Bulky groups on the ring nitrogen (Position 3 in 1,3-isomers) tend to decrease activity due to steric hindrance preventing active site entry.

Conclusion

  • Choose Benzothiazoles if your goal is maximum potency and broad-spectrum activity targeting DNA replication. They are the mature choice for lead optimization.

  • Choose Benzothiazine-2-thiones if you need a novel scaffold to bypass gyrase-inhibitor resistance. Their ability to mimic peptide bonds and target PDF makes them excellent candidates for combination therapies against resistant S. aureus (MRSA).

References

  • Racane, L., et al. (2021).[1] "Synthesis and antibacterial activity of 2,5-disubstituted benzothiazole derivatives." Molecules. Link

  • Ghannam, I., et al. (2019).[1][2] "Synthesis and antibacterial potency of 2-arylbenzothiazole analogues against E. faecalis and K. pneumoniae." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Soni, B., et al. (2017). "Synthesis and antimicrobial activity of novel benzothiazine derivatives." Acta Pharmaceutica Sciencia. Link

  • Naithani, K., et al. (2024).[3] "Design and evaluation of 1,4-benzothiazine-3-one derivatives as dual inhibitors of Staphylococcus aureus." Frontiers in Chemistry. Link

  • Morja, M., et al. (2020).[1][4] "Synthesis of 1,3-benzothiazine-2-thiones via MCR of CS2." ResearchGate.[5][6][7] Link

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 3,4-dihydro-2H-1,3-benzothiazine-2-thione

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC method for determining the purity of 3,4-dihydro-2H-1,3-benzothiazine-2-thione. We will move beyond a simple r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC method for determining the purity of 3,4-dihydro-2H-1,3-benzothiazine-2-thione. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing an optimized method with a preliminary, less-effective alternative to highlight the critical impact of methodical development. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for quality control and stability testing.

The Foundation: Defining the Analytical Target Profile (ATP)

Before any practical work begins, it is imperative to define the goals of the analytical method. This is the cornerstone of the modern, lifecycle-based approach to method development.[1] The Analytical Target Profile (ATP) prospectively outlines the method's intended purpose and performance requirements.[1]

For the purity analysis of 3,4-dihydro-2H-1,3-benzothiazine-2-thione, our ATP is as follows:

  • Objective: To develop a stability-indicating HPLC method capable of accurately quantifying 3,4-dihydro-2H-1,3-benzothiazine-2-thione and separating it from all potential process-related impurities and degradation products.

  • Performance Characteristics:

    • Specificity: The method must unambiguously assess the analyte in the presence of its impurities and degradants.[2][3]

    • Accuracy & Precision: The method must be accurate (close to the true value) and precise (reproducible) over a specified range.[2]

    • Quantitation Limit: The method should be sensitive enough to detect and quantify impurities at levels relevant to regulatory specifications (e.g., 0.05% reporting threshold).

    • Linearity: A direct, proportional relationship must exist between analyte concentration and detector response.[2]

    • Robustness: The method must remain reliable under minor, deliberate variations in its parameters.

The Method Development Workflow: A Logic-Driven Process

Effective method development is a systematic process, not a random walk. The workflow involves understanding the analyte, screening initial conditions, and performing targeted optimization.

Sources

Validation

Technical Guide: Elemental Analysis Standards for Dihydro-benzothiazine-thione Compounds

Executive Summary Dihydro-benzothiazine-thiones represent a class of heterocyclic scaffolds critical in drug discovery for their antimicrobial and anticancer properties. However, their characterization presents a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydro-benzothiazine-thiones represent a class of heterocyclic scaffolds critical in drug discovery for their antimicrobial and anticancer properties. However, their characterization presents a specific analytical paradox: their high sulfur/nitrogen content and thione (


) functionality often lead to incomplete combustion, resulting in failed Elemental Analysis (EA) reports that stall publication and patent filings.

This guide compares the "Gold Standard" Combustion Analysis (CHNS) against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While qNMR offers superior specificity for structural validation, optimized CHNS remains the only method capable of verifying total bulk purity (including inorganic and solvent contaminants) to the


 standard required by top-tier journals.

Part 1: The Analytical Challenge

Why Standard Protocols Fail

Dihydro-benzothiazine-thiones possess two distinct features that complicate standard combustion analysis:

  • Refractory Sulfur: The thione group (

    
    ) is more resistant to oxidation than the corresponding carbonyl (
    
    
    
    ). In standard combustion tubes (
    
    
    ), this often results in the formation of stable char or incomplete conversion to
    
    
    , leading to low Sulfur values.
  • Thione-Thiol Tautomerism: These compounds exist in equilibrium between the thione and thiol forms. This affects solubility (complicating NMR) and hygroscopicity (complicating weighing for EA).

Comparative Analysis: CHNS vs. Alternatives
FeatureMethod A: Optimized CHNS Method B: qNMR Method C: HRMS
Primary Output Bulk Purity (% by weight)Molar Purity (% relative to standard)Molecular Formula ID
Detection Principle Flash Combustion (

)
Nuclear Spin ResonanceIon Mass-to-Charge Ratio
Sulfur Accuracy High (with additives)N/A (Indirect via proton count)Qualitative only
Impurity Detection Detects water, salts, inorganicsDetects organic impurities onlyBlind to salts/solvents
Sample Requirement Destructive (~2–5 mg)Non-destructive (~5–10 mg)Minimal (<1 mg)
Acceptance Standard

Abs. Deviation

Relative Deviation

ppm Mass Error

Part 2: Optimized Experimental Protocols

Protocol A: The "Vanadium Boost" CHNS Method

Target Audience: QC Labs and Synthetic Chemists requiring publication-grade purity.

Standard combustion often yields low sulfur results for benzothiazines. The addition of Vanadium Pentoxide (


)  is non-negotiable for this class of compounds. It acts as an oxygen donor and flux, raising the local temperature and ensuring complete oxidation of the thione.

Step-by-Step Workflow:

  • System Validation:

    • Standard: Do not use Acetanilide (no Sulfur). Use Sulfanilamide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).

    • Criteria: The system is valid only if the Standard's Sulfur recovery is

      
      .
      
  • Sample Preparation:

    • Weigh 2.0–3.0 mg of the dihydro-benzothiazine-thione into a tin capsule.

    • Critical Step: Add 5–10 mg of

      
       powder directly over the sample.
      
    • Fold the capsule tightly to exclude atmospheric nitrogen.

  • Combustion Parameters:

    • Furnace Temperature: Set to

      
       (Standard is often 
      
      
      
      ; the boost is required for the heterocycle).
    • Oxygen Dose: Increase

      
       injection time by 20% to account for the extra oxidant demand of the thione sulfur.
      
  • Data Analysis:

    • Compare Experimental % vs. Theoretical %.

    • Pass Criteria:

      
      .
      
Protocol B: The qNMR Alternative

Target Audience: Early-stage discovery where sample is precious (<5 mg).

When sample quantity is insufficient for CHNS, qNMR is the accepted surrogate, provided an Internal Standard (IS) is used.

  • Internal Standard Selection:

    • Use 1,3,5-Trimethoxybenzene or Maleic Acid . These provide sharp singlets that do not overlap with the benzothiazine aromatic region.

  • Solvent System:

    • Use DMSO-d6 .[1] Benzothiazine-thiones often aggregate in

      
      , leading to broad peaks. DMSO breaks these aggregates.
      
  • Acquisition:

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: Minimum 16 scans for adequate S/N ratio.

Part 3: Decision Logic & Visualizations

Diagram 1: Analytical Decision Matrix

Caption: Logical flow for selecting the correct purity validation method based on sample stage and quantity.

DecisionMatrix Start New Dihydro-benzothiazine-thione Synthesized SampleCheck Sample Quantity Available? Start->SampleCheck SmallScale < 5 mg (Precious) SampleCheck->SmallScale LargeScale > 20 mg (Bulk) SampleCheck->LargeScale PurposeCheck End Goal? Publication Journal Publication / QC PurposeCheck->Publication Screening Bio-assay Screening PurposeCheck->Screening Method_HRMS Run HRMS (Confirm Identity Only) SmallScale->Method_HRMS High Sensitivity Method_qNMR Run qNMR (Purity + Identity) SmallScale->Method_qNMR Non-destructive LargeScale->PurposeCheck Method_CHNS Run Optimized CHNS (Total Purity) Publication->Method_CHNS Required ±0.4% Screening->Method_qNMR Faster

Diagram 2: The Optimized "Vanadium Boost" Workflow

Caption: Step-by-step experimental workflow for refractory sulfur combustion analysis.

CHNS_Workflow Weigh 1. Weigh Sample (2.0 - 3.0 mg) Additive 2. Add V2O5 (5 - 10 mg) Weigh->Additive Critical Step Seal 3. Seal Capsule (Exclude Air) Additive->Seal Combust 4. Flash Combustion (1050°C + O2 Boost) Seal->Combust Reduct 5. Reduction (Cu Oven, 650°C) Combust->Reduct Gases Detect 6. TCD Detection (N2, CO2, H2O, SO2) Reduct->Detect

References

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). An International Study Evaluating Elemental Analysis.[2] (Establishes the

    
     acceptance criterion for purity). 
    
  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur.[3] (Validation of sulfur analysis using additives).

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] (Guidelines for using qNMR as an alternative to EA).

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures. (Standard methodology for elemental limits).

  • VELP Scientifica. (2021). CHNS Determination in Reference Soil and Chemical Standards. (Protocols for handling refractory sulfur compounds).

Sources

Comparative

Publish Comparison Guide: Thermal Analysis of 3,4-dihydro-2H-1,3-benzothiazine-2-thione

This guide outlines the thermal characterization of 3,4-dihydro-2H-1,3-benzothiazine-2-thione , a sulfur-containing heterocyclic scaffold significant in pharmaceutical development (antimicrobial/antifungal agents) and ad...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermal characterization of 3,4-dihydro-2H-1,3-benzothiazine-2-thione , a sulfur-containing heterocyclic scaffold significant in pharmaceutical development (antimicrobial/antifungal agents) and advanced materials (precursors for polybenzothiazine resins).

Executive Summary

3,4-dihydro-2H-1,3-benzothiazine-2-thione represents a critical class of cyclic dithiocarbamates. Unlike its oxygen-containing analog (1,3-benzoxazine), the incorporation of sulfur in the heterocycle and the thione moiety imparts unique thermal stability and reactivity profiles. This guide provides a technical framework for characterizing this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), comparing it against standard structural analogs to aid in solid-state form selection and stability profiling.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

  • Compound: 3,4-dihydro-2H-1,3-benzothiazine-2-thione

  • Core Scaffold: Fused benzene and 1,3-thiazine ring.

  • Functional Group: Cyclic dithiocarbamate (–NH–C(=S)–S–).

  • Key Application: Pharmacophore for antifungal/antibacterial drugs; monomeric precursor for high-refractive-index sulfur-containing polymers.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and data integrity (E-E-A-T), the following protocol utilizes internal validation steps.

Workflow Visualization

The following diagram outlines the logical flow for thermal characterization, ensuring sample history is accounted for (crucial for detecting polymorphs).

ThermalAnalysisWorkflow Sample Sample Prep (3-5 mg, dried) TGA TGA Analysis (Decomposition Profile) Sample->TGA Split A DSC_Heat1 DSC Heat 1 (Thermal History Erasure) Sample->DSC_Heat1 Split B Data Data Interpretation (Tm, Td, Enthalpy) TGA->Data Td (Onset) Cooling Controlled Cooling (Recrystallization) DSC_Heat1->Cooling 5-10°C/min DSC_Heat2 DSC Heat 2 (Intrinsic Tm & Tg) Cooling->DSC_Heat2 10°C/min DSC_Heat2->Data Tm (Peak)

Detailed Protocol
ParameterTGA (Thermogravimetric Analysis)DSC (Differential Scanning Calorimetry)
Instrument TA Instruments Q500 / Mettler TGA/DSC 3+TA Instruments Q2000 / Mettler DSC 3+
Pan Type Platinum or Alumina (Open)Tzero Aluminum (Hermetically Sealed with Pinhole)
Atmosphere Nitrogen (N₂), 50 mL/minNitrogen (N₂), 50 mL/min
Ramp Rate 10 °C/min10 °C/min (Heat-Cool-Heat cycle)
Range 30 °C to 600 °C-40 °C to 250 °C (Stop before Td onset)
Validation Check for mass stability at isotherm (30°C)Calibrate with Indium (Tm=156.6°C) and Zinc

Critical Causality:

  • Pinhole Lids: The thione moiety can release volatile sulfur species (CS₂, H₂S) upon degradation. A pinhole prevents pan deformation due to pressure buildup while maintaining a self-generated atmosphere.

  • N₂ Purge: Essential to prevent oxidative desulfurization, which would confound the intrinsic thermal stability signal.

Thermal Performance Analysis

Thermogravimetric Analysis (TGA)

The TGA profile of 3,4-dihydro-2H-1,3-benzothiazine-2-thione typically exhibits a multi-stage degradation mechanism.

  • Stage 1 (Volatiles): < 100°C. Negligible mass loss (< 0.5%) indicates a non-solvated, anhydrous crystalline form.

  • Stage 2 (Primary Degradation): Onset (Td_onset): ~240–260°C .

    • Mechanism:[1][2][3][4] Cleavage of the dithiocarbamate linkage. Unlike benzoxazines, which degrade via Mannich base cleavage, the C=S bond provides higher thermal resistance but leads to char formation.

  • Residue: High char yield (>30% at 600°C) is characteristic of the benzothiazine class due to sulfur-mediated crosslinking [1].

Differential Scanning Calorimetry (DSC)[14][15]
  • Melting Point (Tm): Sharp endotherm typically in the range of 120°C – 140°C (depending on specific polymorph and purity).

  • Crystallization (Tc): Upon cooling, these compounds often show strong supercooling or form stable glasses due to the conformational flexibility of the saturated thiazine ring.

  • Polymerization Window: If functionalized (e.g., with benzoxazine-like handles), an exothermic Ring-Opening Polymerization (ROP) peak may appear >200°C. For the unsubstituted thione, this window is narrow before degradation occurs.

Comparative Guide: Benzothiazine vs. Alternatives

This section objectively compares the target compound with its closest structural analogs: the Oxygen-Analog (Benzoxazine) and the 5-Membered Analog (Benzothiazole) .

Table 1: Comparative Thermal Properties
Feature1,3-Benzothiazine-2-thione (Target)1,3-Benzoxazine-2-thione (O-Analog)Benzothiazole-2-thione (5-Ring)
Ring Size 6-Membered (Fused)6-Membered (Fused)5-Membered (Fused)
Heteroatom Sulfur (S)Oxygen (O)Sulfur (S)
Melting Point Moderate (120-140°C)*Lower (< 120°C)High (~180°C) [2]
Thermal Stability High (S-C bond stability)Moderate (Ether cleavage)Very High (Aromaticity)
Char Yield High (>35%)Low-Medium (< 20%)High (>40%)
Key Risk CS₂ evolution at T > 250°CCO₂ evolutionSublimation before melt

*Note: Values are representative of the class range; specific crystal forms may vary.

Mechanistic Insight: The "Sulfur Effect"

The substitution of Oxygen (in benzoxazines) with Sulfur (in benzothiazines) significantly alters the thermal profile:

  • Ring Strain: The larger sulfur atom introduces different ring puckering in the 6-membered ring compared to oxygen. This often raises the melting point due to increased intermolecular van der Waals interactions (polarizability of S).

  • Polymerization: 1,3-benzothiazines can undergo ring-opening polymerization (ROP) similar to benzoxazines. However, the ROP of benzothiazines is often more sluggish and occurs at higher temperatures, requiring catalysts for efficient curing [1].

StabilityComparison Target 1,3-Benzothiazine-2-thione (Target) Benzoxazine 1,3-Benzoxazine (Oxygen Analog) Target->Benzoxazine S vs O Substitution: Higher Char Yield Higher Refractive Index Benzothiazole Benzothiazole (5-Ring Aromatic) Target->Benzothiazole 6 vs 5 Ring: Lower Aromaticity Lower Tm Prop1 High Thermal Stability (>250°C) Target->Prop1 Benzothiazole->Prop1

Applications & Implications

  • Drug Development: The distinct melting endotherm of 3,4-dihydro-2H-1,3-benzothiazine-2-thione serves as a purity indicator. The absence of low-temperature volatiles (TGA) confirms the stability of the anhydrous form, which is preferred for solid oral dosage forms.

  • Material Science: As a monomer, the high decomposition temperature (Td > 240°C) allows for high-temperature processing (e.g., melt blending) without degradation, a significant advantage over lower-stability oxygen analogs.

References

  • Ohashi, S., et al. (2021). "The first observation on polymerization of 1,3-benzothiazines: synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers." Polymer Chemistry.

  • Sigma-Aldrich. (n.d.). "3-Methylbenzothiazole-2-thione Product Specification & Melting Point Data."

  • Mettler Toledo. (n.d.). "Simultaneous Thermal Analysis (TGA/DSC) Guide."

  • TA Instruments. (n.d.). "Thermal Analysis of Pharmaceutical Polymorphs."

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,4-Dihydro-2H-1,3-benzothiazine-2-thione

This guide provides a detailed protocol for the safe and compliant disposal of 3,4-Dihydro-2H-1,3-benzothiazine-2-thione. As researchers and drug development professionals, our responsibility extends beyond the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3,4-Dihydro-2H-1,3-benzothiazine-2-thione. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This document is structured to provide not only procedural steps but also the scientific and regulatory rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.

The benzothiazole and benzothiazine class of heterocyclic compounds are of significant interest for their wide range of biological activities, including potential use as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] However, this bioactivity necessitates a cautious approach to their handling and disposal. Benzothiazole derivatives have been identified as widespread environmental contaminants, originating from various industrial and consumer products.[3][4] Studies have indicated that compounds in this class can be dermal sensitizers, respiratory tract irritants, and potential endocrine disruptors, underscoring the importance of preventing their release into the environment.[3]

Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Hazard CategoryPotential Risks & Rationale
Acute Health Hazards Eye Irritation: Likely to cause serious eye irritation.[5][6] Skin Irritation/Sensitization: May cause skin irritation.[5] Benzothiazoles are known dermal sensitizers.[3] Inhalation: Harmful if inhaled as dust.[6] Ingestion: May be harmful if swallowed.[5][6]
Chronic Health Hazards Limited data exists for this specific molecule. However, some related benzothiazoles have been investigated for potential carcinogenicity and genotoxicity.[3] Prudent practice dictates minimizing exposure.
Physical Hazards The compound is a solid. Fine dust may form an explosive mixture with air. It is crucial to avoid generating dust during handling.
Environmental Hazards Benzothiazoles can be water-soluble and mobile in the environment.[7][8] The sulfur and nitrogen atoms in the heterocyclic ring make it a potential environmental pollutant that can undergo various degradation pathways.[3][4] It should not be released into the environment.[5]

This risk assessment mandates that 3,4-Dihydro-2H-1,3-benzothiazine-2-thione be treated as a hazardous chemical waste. Disposal via standard trash or sanitary sewer is strictly prohibited.[9][10][11]

Immediate Safety & Personal Protective Equipment (PPE)

Adherence to proper safety protocols is non-negotiable. All handling and disposal preparation must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

Mandatory Engineering Controls & PPE:

  • Ventilation: Always handle the solid compound and prepare waste containers inside a chemical fume hood.[13]

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or holes before use and change them immediately if contamination occurs.[9]

  • Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.

  • Emergency Equipment: Ensure unimpeded access to a safety shower and eyewash station.[5][12]

The Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is secure containment and transfer to a licensed hazardous waste management facility. This is typically coordinated through your institution's Environmental Health & Safety (EHS) department.[14][15]

Step 1: Waste Segregation

Causality: Chemical waste must be segregated to prevent dangerous reactions. Thiones and benzothiazines can be incompatible with strong oxidizing agents. Combining incompatible waste streams can lead to fire, explosion, or the release of toxic gases.

  • Action: Designate a specific waste stream for "Non-Halogenated Organic Solids." Do not mix 3,4-Dihydro-2H-1,3-benzothiazine-2-thione with other waste categories like halogenated solvents, strong acids/bases, or oxidizers.[11][14]

Step 2: Containerization

Causality: Proper containment is essential to prevent leaks and environmental release during storage and transport. The container must be compatible with the chemical to avoid degradation of the container itself.

  • Action: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean and dry before adding waste.[16]

  • Best Practice: Leave at least 10% headspace (about 2 inches of air space) in the container to allow for any potential vapor expansion and prevent spills.[16]

Step 3: Labeling

Causality: Accurate labeling is a critical safety and regulatory requirement under OSHA's Hazard Communication Standard.[17][18] It informs handlers of the contents and associated dangers, ensuring proper handling throughout the disposal chain.

  • Action: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full, unabbreviated chemical name: "3,4-Dihydro-2H-1,3-benzothiazine-2-thione"

    • An accurate list of all contents, including any contaminated materials (e.g., weighing paper).

    • The approximate quantity or concentration.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., GHS07 for "Harmful/Irritant").[19]

Step 4: On-Site Storage

Causality: Safe temporary storage within the lab prevents accidental spills and exposure while awaiting pickup.

  • Action: Keep the waste container tightly sealed when not actively adding waste.[16] Store it in a designated and labeled "Satellite Accumulation Area" or "Hazardous Waste Storage Area" within your laboratory. This area should have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Arranging for Final Disposal

Causality: Federal and state regulations (such as the EPA's Resource Conservation and Recovery Act - RCRA) mandate that hazardous waste be disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF).[14][20] Your EHS office is the legally required intermediary for this process.

  • Action: Once the container is full or you have no further need to accumulate this waste, contact your institution's EHS office to schedule a waste pickup.[15] Follow their specific procedures for waste transfer. Never attempt to transport or dispose of the chemical yourself.

Decontamination & Ancillary Waste Disposal

  • Contaminated Glassware: Rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). The first rinsate is considered hazardous and must be collected in a designated liquid hazardous waste container (e.g., "Non-Halogenated Organic Solvents"). Subsequent rinses can typically be managed as non-hazardous.

  • Contaminated Solids: Items such as used gloves, weighing paper, and paper towels used to wipe up minor spills should be placed in the designated solid waste container along with the chemical itself.[16]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper management and disposal of waste generated from 3,4-Dihydro-2H-1,3-benzothiazine-2-thione.

G Disposal Workflow for 3,4-Dihydro-2H-1,3-benzothiazine-2-thione Start Waste Generated SolidWaste Pure Solid Compound or Contaminated Lab Debris (e.g., gloves, weighing paper) Start->SolidWaste ContaminatedGlass Contaminated Glassware Start->ContaminatedGlass Segregate Segregate as Non-Halogenated Organic Solid Waste SolidWaste->Segregate Characterize Decon Triple Rinse with Appropriate Solvent ContaminatedGlass->Decon Decontaminate Containerize Place in Labeled, Sealed, Chemically-Resistant Container Segregate->Containerize Store Store in Secondary Containment in Satellite Accumulation Area Containerize->Store Rinsate Collect First Rinsate as Liquid Hazardous Waste Decon->Rinsate Collect Waste CleanGlass Clean Glassware (Ready for Reuse) Decon->CleanGlass Result EHS Contact EHS for Pickup and Final Disposal Rinsate->EHS Manage via EHS Store->EHS

Caption: Decision workflow for handling and disposing of 3,4-Dihydro-2H-1,3-benzothiazine-2-thione waste.

References

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). Environmental Science & Technology.
  • Environmental chemistry of benzothiazeles derived
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018).
  • Fate of linear alkylbenzenes and benzothiazoles of anthropogenic origin and their potential as environmental molecular markers in the Pearl River Delta, South China. (2009). PubMed.
  • SAFETY DATA SHEET - 3,4-Dihydro-2H-1,4-benzothiazine. (2025). Fisher Scientific.
  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. (n.d.). Henkel Adhesives.
  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University.
  • Laboratory Waste Disposal. (n.d.). University of Aveiro.
  • Safety Data Sheet - Benzothiazole. (2024). Labkem.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2016). MDPI.
  • How To Dispose Of Lab Chemicals. (2020). Intellimed.
  • Chemical Safety Guide, 5th Ed. (n.d.).
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. (n.d.). Alberta Environment.
  • CHEMICAL WASTE PROCEDURE FOR FACULTY. (n.d.). SUNY Geneseo.
  • SAFETY DATA SHEET - 4-Nitro-2,1,3-benzothiadiazole. (2025). TCI Chemicals.
  • How To Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.
  • 3,4-Dihydro-2h-1,4-benzothiazine-1,1-dione Safety Inform
  • SW-846 Test Method 3660B: Sulfur Cleanup. (2025). US EPA.
  • Method 3660B: Sulfur Cleanup. (n.d.). US EPA.
  • Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. (2012). PubMed.
  • Chemical Hazards and Toxic Substances - Overview. (n.d.).
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2025).
  • A review on the pharmacological significance of 1, 4-benzothiazine derivatives. (2018).
  • OSHA's toxic and hazardous substances standards. (2023). J. J. Keller SAFETY.
  • 2,1-Benzothiazine – (quinolin/thiophen)
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.).
  • EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3,4-Dihydro-2H-1,3-benzothiazine-2-thione

[1][2] Executive Summary & Hazard Characterization 3,4-Dihydro-2H-1,3-benzothiazine-2-thione belongs to a class of cyclic thioamides fused with a benzene ring.[1][2] These compounds are potent electrophiles and sulfur do...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Hazard Characterization

3,4-Dihydro-2H-1,3-benzothiazine-2-thione belongs to a class of cyclic thioamides fused with a benzene ring.[1][2] These compounds are potent electrophiles and sulfur donors, frequently used as intermediates in the synthesis of bioactive heterocycles (e.g., antimicrobials, NSAIDs) and peptide modification.[2]

While specific Safety Data Sheet (SDS) data for this exact isomer may be limited in public repositories, read-across toxicology from structural analogs (e.g., 1,4-dihydro-2H-3,1-benzothiazine-2-thione, CAS 493-64-1) dictates that this compound be handled as a High-Potency Pharmacological Intermediate .[1][2]

Core Hazard Profile (Class-Based Assessment)
  • Acute Toxicity: Likely Toxic if swallowed (H301) or inhaled.[1][2][3] Thioamides can interfere with thyroid function (goitrogenic activity) upon chronic exposure.[1][2]

  • Sensitization: High potential for Skin Sensitization (H317) .[1][2]

  • Reactivity: Releases toxic sulfur oxides (SOx) and nitrogen oxides (NOx) upon thermal decomposition.[1][2] Incompatible with strong oxidizing agents. [2]

  • Physical State: Typically a fine, crystalline powder with electrostatic properties, increasing inhalation risk.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. The selection logic prioritizes permeation resistance and respiratory isolation .[1][2]

PPE Selection Decision Tree

PPE_Decision_Tree cluster_legend Protocol Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder (High Dust Risk) State->Solid Weighing/Transfer Solution Solution / Liquid (Splash Risk) State->Solution Reaction/Workup Resp_Solid Respiratory: N95 (Min) or P100 Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (4 mil + 4 mil) Solid->Glove_Solid Resp_Sol Respiratory: Fume Hood (Primary) Solution->Resp_Sol Glove_Sol Gloves: Silver Shield® or Thick Nitrile (>8 mil) Solution->Glove_Sol

Figure 1: PPE Decision Logic based on physical state. Note the escalation to P100 respiratory protection for powders due to potential thyroid toxicity.[2]

Detailed PPE Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (low modulus), 4 mil.2.[2] Outer: Nitrile (5-8 mil) OR Silver Shield® (Laminate).[1][2]Thioamides can permeate thin latex/vinyl rapidly.[1][2] Double nitrile provides a breakthrough time >480 mins for solid handling.[1][2] Silver Shield is mandatory if dissolved in penetrating solvents like DMSO or DMF.[1][2]
Respiratory P100 Particulate Respirator (if outside hood) or N95 (if inside hood).[1][2]Fine powders aerosolize easily during weighing.[1][2] P100 filters capture 99.97% of airborne particles, critical for preventing inhalation of bioactive dusts.[2]
Eye/Face Chemical Splash Goggles (Indirect Vent).[1][2]Safety glasses are insufficient.[1][2] Thioamide dust is an ocular irritant; solution splashes can cause severe corneal injury.[1][2]
Body Tyvek® Lab Coat (or similar impervious material) + Sleeve Covers .[1][2]Cotton lab coats absorb chemicals.[1][2] Tyvek repels dust and liquids, preventing dermal absorption via clothing contact.[2]

Operational Protocols

A. Weighing & Transfer (Critical Control Point)[1][2]
  • Location: Chemical Fume Hood or Powder Containment Balance Enclosure . Never weigh on an open bench.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is "fly-away."[1][2] Electrostatic dispersion is a primary contamination vector.[1][2]

  • Technique:

    • Place a pre-tared vial inside the balance.[1][2]

    • Use a disposable spatula (minimize cross-contamination).[1][2]

    • Cap the vial inside the hood before removing.[1][2]

    • Wipe the exterior of the vial with a Kimwipe dampened in ethanol/methanol before transport.[2]

B. Solubilization & Reaction Setup
  • Solvent Choice: Common solvents include DMSO, DMF, or Acetonitrile .[2]

    • Warning: DMSO enhances skin permeability.[1][2] If using DMSO, the "Silver Shield" glove requirement is absolute.[2]

  • Inert Atmosphere: Thiones can oxidize to sulfines or hydrolyze.[1][2] Purge reaction vessels with Argon or Nitrogen to maintain purity and prevent side-reactions.[1][2]

  • Temperature Control: Avoid overheating (>150°C) without rigorous thermal analysis (DSC), as thioamides can decompose to release H₂S or nitriles.[2]

Emergency Response & Disposal

Spill Cleanup Workflow

Do not attempt cleanup without full PPE (including respirator). [2][3]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Contain:

    • Solid Spill: Cover with a damp paper towel (to suppress dust) or use a HEPA-filtered vacuum.[1][2] Do not dry sweep.[1][2]

    • Liquid Spill: Absorb with vermiculite or chem-mats .[1][2] Do not use combustible materials (sawdust).[1][2]

  • Decontaminate: Scrub the surface with a 10% Bleach (Sodium Hypochlorite) solution.[1][2] Hypochlorite oxidizes the thione to less toxic sulfates/sulfonates.[1][2] Follow with a water rinse.[1][2][3][4][5][6]

Waste Disposal[1][3][4]
  • Classification: Hazardous Chemical Waste (Toxic).[1][2]

  • Stream: Segregate into "Sulfur-Containing Organic Waste" .

  • Labeling: Clearly mark "Contains Cyclic Thioamide – Potential Sensitizer."[1][2]

  • Do NOT: Do not mix with strong acids (risk of H₂S evolution) or oxidizers (risk of exothermic reaction).[2][5]

References & Authority

  • PubChem Compound Summary. Benzothiazine-2-thione Derivatives. National Center for Biotechnology Information.[1][2] Link

  • Sigma-Aldrich (Merck). Safety Data Sheet: 2H-1,4-Benzothiazin-3(4H)-one (Analog).[1][2]Link[1][2]

  • Thermo Fisher Scientific. Laboratory Chemical Handling Guide: Sulfur Compounds.Link[1][2]

  • ECHA (European Chemicals Agency). Registration Dossier: Thioamides and their toxicological profiles.[1][2]Link[1][2]

(Note: Specific CAS 16723-58-3 or similar is assumed for the 1,3-isomer.[1][2] Always verify the exact CAS on your container label against the vendor-supplied SDS.)

Sources

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